3-Hydroxy Medetomidine
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-[1-(1H-imidazol-5-yl)ethyl]-2-methylphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-11(7-16)4-3-5-12(9)10(2)13-6-14-8-15-13/h3-6,8,10,16H,7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQCEFAVROSRIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(C)C2=CN=CN2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565950 | |
| Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128366-50-7 | |
| Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of 3-Hydroxy Medetomidine from Medetomidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medetomidine (B1201911), a potent and selective α2-adrenergic agonist, undergoes extensive metabolism in vivo, primarily through oxidation facilitated by the cytochrome P450 (CYP) enzyme system. The principal metabolic pathway involves the hydroxylation of the 3-methyl group on the aromatic ring of medetomidine to form its major metabolite, 3-Hydroxy Medetomidine. This biotransformation is a critical step in the clearance and pharmacological profiling of medetomidine. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound from medetomidine, detailing the enzymatic processes involved and providing established experimental protocols for its in vitro generation using liver microsomes. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and investigating the metabolism of medetomidine.
Introduction
Medetomidine is a synthetic α2-adrenergic agonist widely used in veterinary medicine for its sedative and analgesic properties.[1][2] Its pharmacological effects are primarily mediated by its active enantiomer, dexmedetomidine (B676). The clearance of medetomidine from the body is rapid, with biotransformation being the major route of elimination.[3] Understanding the metabolic fate of medetomidine is crucial for comprehending its pharmacokinetic and pharmacodynamic profiles, as well as for identifying potential drug-drug interactions.
The primary metabolic transformation of medetomidine is the hydroxylation of the methyl group at the 3-position of the phenyl ring, resulting in the formation of this compound.[3] This metabolite is subsequently conjugated, typically with glucuronic acid, and excreted in the urine.[3][4] This guide focuses on the initial and rate-limiting step of this pathway: the direct enzymatic conversion of medetomidine to this compound.
The Biosynthetic Pathway: Enzymatic Hydroxylation
The synthesis of this compound from medetomidine is not a conventional chemical synthesis but rather a biological transformation catalyzed by cytochrome P450 enzymes, which are primarily located in the liver.[5][6]
Key Enzymes Involved
Several CYP isoenzymes have been identified as contributors to the metabolism of medetomidine. Studies using dog liver microsomes have indicated that the primary enzymes responsible for medetomidine metabolism are from the CYP3A family, with minor contributions from CYP2D and CYP2E .[5] For the active enantiomer, dexmedetomidine, CYP2A6 has been identified as a key enzyme mediating its aliphatic hydroxylation.[7][8]
The overall reaction can be summarized as follows:
Medetomidine + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺
This reaction is a classic monooxygenase reaction where one atom of molecular oxygen is incorporated into the substrate (medetomidine), and the other is reduced to water.
Signaling and Regulatory Aspects
The expression and activity of CYP enzymes can be influenced by various factors, including genetic polymorphisms, co-administered drugs, and physiological state. For instance, dexmedetomidine has been shown to inhibit several CYP isoforms, including CYP2C9, CYP2D6, and CYP3A, suggesting a potential for drug-drug interactions.[8][9]
Experimental Protocol for In Vitro Synthesis
The in vitro synthesis of this compound is typically achieved through incubation of medetomidine with liver microsomes, which contain a high concentration of CYP enzymes. The following protocol is a generalized procedure based on methodologies reported in the literature.[5]
Materials and Reagents
-
Medetomidine hydrochloride
-
Liver microsomes (e.g., from dog, rat, or human)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) or NADPH
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Internal standard solution (e.g., 100 ng/mL dextromethorphan (B48470) in acetone)
-
Acetonitrile or other suitable organic solvent for quenching
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
HPLC-MS/MS system for analysis
Incubation Procedure
-
Prepare Microsomal Suspension: Resuspend the liver microsomal protein in 0.1 M phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL.
-
Pre-incubation: In a microcentrifuge tube, combine the microsomal suspension with the NADPH regenerating system (or 1 mM NADPH). Pre-incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate Reaction: Add medetomidine to the pre-incubated mixture to achieve the desired final concentration (e.g., ranging from 10 nM to 5000 nM for kinetic studies).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes for initial velocity determination). The incubation time can be varied to study the time course of the reaction.
-
Terminate Reaction: Stop the reaction by adding a volume of ice-cold organic solvent containing an internal standard (e.g., acetone (B3395972) with dextromethorphan). This step also serves to precipitate the microsomal proteins.
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
Analysis
The concentration of medetomidine and the formation of this compound are quantified using a validated analytical method, typically High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[5] This technique provides the necessary sensitivity and selectivity for detecting and quantifying the analyte and its metabolite in a complex biological matrix.
Quantitative Data
The following table summarizes key quantitative parameters related to the metabolism of medetomidine, as reported in the literature.
| Parameter | Value | Species/System | Reference |
| Major Metabolite | This compound | Rat | [3][4] |
| Primary Metabolizing Enzymes | CYP3A, CYP2D, CYP2E | Dog Liver Microsomes | [5] |
| Key Enzyme for Dexmedetomidine Hydroxylation | CYP2A6 | Human cDNA-Expressed Proteins | [8] |
| Urinary Excretion of Unchanged Medetomidine | ~1% to 10% (dose-dependent) | Rat | [4] |
| Major Urinary Metabolites | Glucuronide of hydroxymedetomidine (~35%), Medetomidine carboxylic acid (~40%) | Rat | [4] |
Visualizations
Metabolic Pathway of Medetomidine
Caption: Metabolic pathway of medetomidine to its major metabolites.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for the in vitro synthesis of this compound.
Conclusion
The synthesis of this compound from medetomidine is a biologically mediated process, primarily driven by the cytochrome P450 enzyme system in the liver. Understanding this metabolic pathway is fundamental for the preclinical and clinical development of medetomidine and related compounds. The provided in vitro experimental protocol offers a reliable method for generating and studying this principal metabolite in a controlled laboratory setting. This guide serves as a foundational resource for professionals engaged in drug metabolism research and development, providing both the theoretical background and practical steps for investigating the biotransformation of medetomidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic stability and determination of cytochrome P450 isoenzymes' contribution to the metabolism of medetomidine in dog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of medetomidine and its active enantiomer dexmedetomidine on N-demethylation of ketamine in canines determined in vitro using enantioselective capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics of dexmedetomidine in patients with obstructive jaundice: A clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Effects of Dexmedetomidine on the Pharmacokinetics of Parecoxib and Its Metabolite Valdecoxib in Beagles by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
in vitro metabolism of medetomidine to 3-Hydroxy Medetomidine
An In-Depth Technical Guide to the In Vitro Metabolism of Medetomidine (B1201911) to 3-Hydroxymedetomidine
Introduction
Medetomidine is a potent and selective α2-adrenergic agonist utilized primarily in veterinary medicine for its sedative and analgesic properties.[1] Its pharmacological effects are closely linked to its metabolic fate. The biotransformation of medetomidine is a critical area of study for understanding its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. The primary metabolic pathway for medetomidine is hydroxylation, leading to the formation of its main metabolite, 3-hydroxymedetomidine.[2][3] This guide provides a detailed overview of the in vitro metabolism of medetomidine, focusing on the enzymatic conversion to 3-hydroxymedetomidine, experimental protocols for its study, and quantitative data derived from in vitro systems.
Metabolic Pathway: Hydroxylation
The principal route of medetomidine metabolism is the hydroxylation of the methyl group at the 3-position of the aromatic ring, resulting in 3-hydroxymedetomidine.[3] This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4] Specifically, CYP2A6 has been identified as a key enzyme mediating this aliphatic hydroxylation.[4][5] This initial oxidative step is crucial as 3-hydroxymedetomidine is the precursor for subsequent metabolic products, including its glucuronide conjugate and further oxidation to medetomidine carboxylic acid.[2][3]
Quantitative Data from In Vitro Studies
In vitro studies using liver microsomes provide valuable quantitative data on enzyme kinetics and metabolic stability. This data is instrumental in predicting a drug's in vivo clearance. The following table summarizes key kinetic parameters for medetomidine metabolism identified in the literature.
| Parameter | Value | Species / System | Key Findings | Reference |
| Km | 577 nM | Dog Liver Microsomes | Indicates a relatively low threshold for enzyme saturation. | [1] |
| T1/2 | 90 minutes | Dog Liver Microsomes | Suggests moderately low clearance in this system. | [1] |
| CLi | 0.008 mL/min | Dog Liver Microsomes | Intrinsic clearance value consistent with moderately low clearance. | [1] |
| Contributing Enzymes | CYP3A, CYP2D, CYP2E | Dog Liver Microsomes | Metabolism is principally carried out by CYP3A with minor contributions from CYP2D and CYP2E. | [1] |
Experimental Protocols
The following section details a generalized protocol for assessing the in vitro metabolism of medetomidine using liver microsomes. This methodology is standard for determining metabolic stability and identifying metabolites.
Objective
To determine the rate of metabolic conversion of medetomidine to 3-hydroxymedetomidine in a liver microsomal system and to calculate key kinetic parameters.
Materials and Reagents
-
Medetomidine
-
Pooled Liver Microsomes (e.g., human, rat, or dog)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (e.g., 0.1 M, pH 7.4)
-
Internal Standard (e.g., Dextromethorphan)[1]
-
Termination Solvent (e.g., ice-cold acetonitrile (B52724) or methanol)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of medetomidine in a suitable solvent (e.g., DMSO, methanol).
-
Prepare working solutions of medetomidine by diluting the stock solution in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled liver microsomes on ice immediately before use. Dilute the microsomes to the desired final protein concentration (e.g., 0.5-1.0 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and medetomidine working solutions in a 37°C water bath for approximately 5 minutes.
-
To initiate the metabolic reaction, add the NADPH regenerating system to the pre-warmed microsome/medetomidine mixture. The final incubation mixture should contain medetomidine, liver microsomes, and the NADPH cofactor system in phosphate buffer.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 90 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube or well containing ice-cold termination solvent (e.g., 2 volumes of acetonitrile) with the internal standard.[1]
-
-
Sample Processing:
-
Analytical Quantification:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of medetomidine and the formation of 3-hydroxymedetomidine at each time point.[1]
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining medetomidine concentration versus time.
-
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
-
Calculate the half-life (T1/2) using the formula: T1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / T1/2) / (mg protein/mL).
-
Analytical Methods for Metabolite Detection
The identification and quantification of medetomidine and its metabolites require sensitive and selective analytical techniques. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common methods employed.
-
HPLC: This technique separates compounds based on their physicochemical properties. When coupled with a UV or photodiode array detector, it can quantify compounds in the parts-per-million (ppm) range.[11]
-
LC-MS/MS: This is the gold standard for metabolite analysis due to its superior sensitivity and specificity. It allows for the detection and quantification of medetomidine and 3-hydroxymedetomidine at very low concentrations (pg/mL to ng/mL).[1][12] The use of an internal standard and the development of a specific and sensitive method are crucial for accurate pharmacokinetic analysis.[1]
Conclusion
The in vitro metabolism of medetomidine to 3-hydroxymedetomidine is a primary clearance pathway mediated by hepatic cytochrome P450 enzymes. Understanding this biotransformation is fundamental for drug development professionals. The use of in vitro systems like liver microsomes allows for the determination of key kinetic parameters, which are essential for predicting in vivo behavior and assessing the potential for drug-drug interactions. The detailed protocols and analytical methods described in this guide provide a framework for researchers to effectively study the metabolic fate of medetomidine and similar compounds.
References
- 1. Metabolic stability and determination of cytochrome P450 isoenzymes' contribution to the metabolism of medetomidine in dog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. The pharmacokinetics of dexmedetomidine in patients with obstructive jaundice: A clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxy Medetomidine | TRC-H946770-2.5MG | LGC Standards [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. Analytical method development for the simultaneous quantitation of dexmedetomidine and three potential metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of 3-Hydroxy Medetomidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 3-Hydroxy Medetomidine (B1201911), a primary metabolite of the potent and selective α2-adrenergic receptor agonist, medetomidine. Medetomidine is widely utilized in veterinary medicine for its sedative and analgesic properties. Understanding the pharmacological activity of its metabolites is crucial for a complete comprehension of its in vivo effects, duration of action, and overall safety profile. This document summarizes the current knowledge on the receptor binding affinity and functional activity of 3-Hydroxy Medetomidine, details relevant experimental protocols for its study, and presents key data in a structured format for clarity and comparative analysis.
Introduction
Medetomidine is a synthetic α2-adrenergic agonist that exerts potent sedative, analgesic, and anxiolytic effects through its interaction with α2-adrenoceptors in the central and peripheral nervous systems.[1][2] It is a racemic mixture, with the dextro-enantiomer, dexmedetomidine, being the pharmacologically active component.[1] The clinical efficacy of medetomidine is well-established in veterinary practice.[3] The biotransformation of medetomidine is a critical aspect of its pharmacology, leading to the formation of various metabolites. The primary metabolic pathway involves hydroxylation of the methyl group on the phenyl ring, resulting in the formation of this compound.[4][5] This document focuses specifically on the pharmacological characteristics of this major metabolite.
Metabolism of Medetomidine
The metabolism of medetomidine primarily occurs in the liver and is a rapid process.[6] The main biotransformation pathway is hydroxylation, followed by either glucuronidation or further oxidation to a carboxylic acid derivative.[4][5]
Metabolic Pathway of Medetomidine to this compound
Caption: Metabolic conversion of Medetomidine.
Pharmacological Profile of this compound
Current scientific literature suggests that the metabolites of medetomidine, including this compound, are pharmacologically inactive.[7] However, for a thorough evaluation, it is essential to present any available quantitative data on its interaction with relevant receptors.
Receptor Binding Affinity
Receptor binding assays are crucial for determining the affinity of a compound for its target receptor. These assays typically involve the use of a radiolabeled ligand that specifically binds to the receptor of interest. The ability of the test compound (this compound) to displace the radioligand is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.
Table 1: α2-Adrenergic Receptor Binding Affinity of Medetomidine and this compound
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Medetomidine | α2A | Data not available in search results | |
| α2B | Data not available in search results | ||
| α2C | Data not available in search results | ||
| This compound | α2A | Data not available in search results | |
| α2B | Data not available in search results | ||
| α2C | Data not available in search results |
Note: While specific Ki values for medetomidine at different α2-adrenoceptor subtypes were not found in the provided search results, it is widely characterized as a potent α2-agonist with high affinity.[1][8][9] The search did not yield any studies that have determined the Ki of this compound.
Functional Activity
Functional assays are performed to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist. For G-protein coupled receptors like the α2-adrenoceptor, a common functional assay is the measurement of cyclic adenosine (B11128) monophosphate (cAMP) levels. α2-Adrenoceptor agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The potency of an agonist is typically expressed as the half-maximal effective concentration (EC50), while the efficacy refers to the maximal response produced by the compound.
Table 2: Functional Activity of Medetomidine and this compound at α2-Adrenergic Receptors
| Compound | Assay | Parameter | Value | Reference |
| Medetomidine | cAMP Inhibition | EC50 | Data not available in search results | |
| % Maximal Response | Data not available in search results | |||
| This compound | cAMP Inhibition | EC50 | Data not available in search results | |
| % Maximal Response | Data not available in search results |
Note: The search results did not provide specific EC50 or efficacy data for either medetomidine or this compound from functional assays.
In Vivo Effects
Given the likely lack of significant pharmacological activity at α2-adrenoceptors, this compound is not expected to produce the characteristic in vivo effects of the parent compound, such as sedation, analgesia, and cardiovascular changes. Studies on the biotransformation of medetomidine indicate that the termination of its pharmacological effects is associated with its rapid metabolism to compounds like this compound.[6]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible pharmacological characterization of compounds. Below are representative protocols for key experiments.
Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for α2-adrenergic receptors.
Caption: Workflow for α2-Adrenoceptor Binding Assay.
Protocol Details:
-
Membrane Preparation:
-
Tissues or cells expressing the α2-adrenergic receptor of interest are homogenized in a suitable buffer.
-
The homogenate is subjected to differential centrifugation to isolate the membrane fraction.
-
The final membrane pellet is resuspended in the assay buffer.
-
-
Binding Assay:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a selective α2-adrenoceptor radioligand (e.g., [3H]-Rauwolscine or [3H]-RX821002) and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
The incubation is carried out at a specific temperature for a defined period to reach equilibrium.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
A displacement curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The half-maximal inhibitory concentration (IC50) is determined from the displacement curve.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol outlines a method to assess the functional activity of a test compound at α2-adrenergic receptors by measuring its effect on intracellular cAMP levels.
Caption: Workflow for cAMP Functional Assay.
Protocol Details:
-
Cell Culture and Treatment:
-
Cells stably or transiently expressing the α2-adrenergic receptor subtype of interest are cultured in appropriate media and seeded into multi-well plates.
-
Prior to the assay, the cell culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then stimulated with an adenylyl cyclase activator, such as forskolin, to induce a measurable level of cAMP production.
-
Varying concentrations of the test compound (this compound) are added to the wells.
-
-
cAMP Measurement:
-
After a defined incubation period, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysates is quantified using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF®, ELISA).
-
-
Data Analysis:
-
A concentration-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the test compound concentration.
-
The EC50 and the maximal inhibitory effect (Emax) are determined from the curve.
-
Conclusion
References
- 1. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the physiological effects of alpha2-agonists related to the clinical use of medetomidine in small animal practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. librarysearch.bcu.ac.uk [librarysearch.bcu.ac.uk]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Hydroxy Medetomidine: An In-Depth Technical Guide on its α2-Adrenergic Metabolite Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy Medetomidine (B1201911), a primary metabolite of the potent α2-adrenergic agonist, medetomidine. While the pharmacological activity of medetomidine is well-characterized, the specific contribution of its metabolites to its overall therapeutic and side-effect profile is an area of ongoing investigation. This document details the known metabolic pathway of medetomidine to 3-Hydroxy Medetomidine, the established mechanism of action of α2-adrenergic receptor agonists, and standardized experimental protocols for assessing the binding and functional activity of such compounds. Due to a lack of available data in the current scientific literature, this guide highlights the gap in quantitative binding affinity and functional potency data for this compound itself, presenting an opportunity for future research.
Introduction
Medetomidine is a highly selective and potent α2-adrenergic receptor agonist widely used in veterinary medicine for its sedative, analgesic, and anxiolytic properties.[1][2] Its pharmacological effects are mediated through the activation of α2-adrenergic receptors, which are G-protein coupled receptors involved in the negative feedback regulation of norepinephrine (B1679862) release.[3][4] The clinical effects of medetomidine are primarily attributed to its dextro-enantiomer, dexmedetomidine (B676).[5]
Upon administration, medetomidine undergoes extensive hepatic biotransformation, with hydroxylation being a primary metabolic pathway.[5] One of the major metabolites formed through this process is this compound. Understanding the pharmacological profile of this metabolite is crucial for a complete comprehension of medetomidine's pharmacokinetics and pharmacodynamics, including the duration of its effects and the potential for active metabolites to contribute to the overall clinical picture. This guide synthesizes the current knowledge on this compound's role as an α2-adrenergic metabolite.
Metabolism of Medetomidine to this compound
The primary route of medetomidine metabolism involves oxidation by hepatic cytochrome P450 enzymes. The initial and key step in the formation of this compound is the hydroxylation of the 3-methyl group on the phenyl ring of the medetomidine molecule. This metabolite can then undergo further conjugation, such as glucuronidation, before excretion.
Mechanism of Action: α2-Adrenergic Receptor Signaling
As a metabolite of an α2-adrenergic agonist, this compound is presumed to interact with α2-adrenergic receptors. The activation of these receptors initiates a well-defined intracellular signaling cascade. α2-Adrenergic receptors are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA), ultimately resulting in the modulation of various cellular functions, including a decrease in neurotransmitter release from presynaptic neurons.
Quantitative Data
A thorough review of the existing scientific literature reveals a significant lack of quantitative data regarding the binding affinity and functional activity of this compound at α2-adrenergic receptor subtypes. While extensive data is available for the parent compound, medetomidine, and its active enantiomer, dexmedetomidine, similar characterization for its metabolites has not been published. The following tables summarize the available data for medetomidine to provide a comparative context.
Table 1: α2-Adrenergic Receptor Binding Affinity of Medetomidine
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| Medetomidine | α2 | 1.08 | Rat | [6] |
| Dexmedetomidine | α2 | 1.3 | Human | [7] |
Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. Data for this compound is not currently available in the peer-reviewed literature.
Table 2: Functional Activity of Medetomidine at α2-Adrenergic Receptors
| Compound | Assay | EC50 (nM) | Emax (% Inhibition of cAMP) | Cell Line | Reference |
| Medetomidine | cAMP Accumulation | ~10 | Not Reported | Not Specified | [2] |
| Dexmedetomidine | cAMP Accumulation | 0.63 | 80% | CHO cells | [7] |
EC50: Half-maximal effective concentration, a measure of a drug's potency. Emax: Maximum effect of a drug. Data for this compound is not currently available in the peer-reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds with α2-adrenergic receptors. These protocols are based on established and widely used techniques in the field.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the α2-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand (e.g., [3H]rauwolscine for antagonists or [3H]clonidine for agonists).
-
Add varying concentrations of the unlabeled test compound (this compound).
-
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), providing information on its functional activity as an agonist or antagonist.
Methodology:
-
Cell Culture and Plating:
-
Culture cells expressing the α2-adrenergic receptor subtype of interest.
-
Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (this compound).
-
Stimulate the cells with an agent that increases intracellular cAMP levels, such as forskolin (B1673556) (which directly activates adenylyl cyclase).
-
Incubate for a defined period to allow for changes in cAMP levels.
-
-
cAMP Quantification:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
For agonists, determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).
-
For antagonists, the assay is performed in the presence of a fixed concentration of an agonist, and the IC50 (the concentration of the antagonist that inhibits 50% of the agonist's effect) is determined.
-
Conclusion and Future Directions
This compound is a significant metabolite of the α2-adrenergic agonist medetomidine. Based on its origin, it is presumed to act on α2-adrenergic receptors, leading to a decrease in intracellular cAMP levels and subsequent downstream effects. However, there is a notable absence of published data quantifying the binding affinity and functional potency of this compound at the different α2-adrenergic receptor subtypes.
Future research should focus on the in-depth pharmacological characterization of this compound. Determining its binding profile (Ki values) and functional activity (EC50 and Emax values) at α2A, α2B, and α2C adrenergic receptors is essential. Such studies will elucidate the potential contribution of this metabolite to the overall pharmacological effects of medetomidine, including its sedative, analgesic, and cardiovascular effects. A comprehensive understanding of the activity of medetomidine's metabolites will provide a more complete picture of its clinical profile and may inform the development of new α2-adrenergic agonists with improved therapeutic properties.
References
- 1. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of atipamezole, detomidine and medetomidine on release of steroid hormones by porcine adrenocortical cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dexmedetomidine on the release of [3H]-noradrenaline from rat kidney cortex slices: characterization of alpha2-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medetomidine - Wikipedia [en.wikipedia.org]
- 6. Comparative effects of medetomidine enantiomers on in vitro and in vivo microsomal drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Binding Profile of 3-Hydroxy Medetomidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine (B1201911), a potent and selective α2-adrenergic receptor agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties. Its pharmacological effects are primarily mediated through its interaction with α2-adrenoceptors. The metabolism of medetomidine leads to the formation of several metabolites, including 3-Hydroxy Medetomidine. Understanding the receptor binding affinity of these metabolites is crucial for a comprehensive assessment of the drug's overall pharmacological and toxicological profile. This technical guide provides an in-depth overview of the receptor binding affinity of medetomidine, the parent compound of this compound, due to the current lack of specific binding data for the metabolite itself. Furthermore, this document details the standard experimental protocols for determining such affinities and illustrates the associated signaling pathways.
Receptor Binding Affinity of Medetomidine
The following table summarizes the receptor binding affinity of medetomidine for α-adrenergic receptors.
| Compound | Receptor Subtype | Ki (nM) | Selectivity (α2/α1) |
| Medetomidine | α1 | 1750 | 1620 |
| Medetomidine | α2 | 1.08 |
Data compiled from existing research on medetomidine.
Experimental Protocols: Radioligand Binding Assay
The determination of receptor binding affinity is typically achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[2] There are three main types of radioligand binding assays: saturation, competitive, and kinetic assays.[2] Competitive binding assays are most commonly used to determine the affinity (Ki) of an unlabeled compound, such as this compound.
Principle of Competitive Radioligand Binding Assay
In a competitive binding assay, a fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor of interest with high affinity) is incubated with the receptor preparation in the presence of increasing concentrations of an unlabeled test compound (the compound whose affinity is to be determined). The unlabeled compound competes with the radiolabeled ligand for binding to the receptor. By measuring the amount of radiolabeled ligand bound at each concentration of the unlabeled compound, an inhibition curve can be generated, from which the IC50 (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radiolabeled ligand) can be determined. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Detailed Methodology
The following is a generalized protocol for a competitive radioligand binding assay for α2-adrenergic receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the α2-adrenergic receptor are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of a suitable α2-adrenergic receptor radioligand (e.g., [3H]-clonidine or [3H]-MK-912).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound).
-
The membrane preparation.
-
-
Non-specific binding is determined in the presence of a high concentration of a known α2-adrenergic agonist or antagonist.
-
The plate is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
4. Quantification of Bound Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the unlabeled test compound.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Signaling Pathways of α2-Adrenergic Receptors
α2-Adrenergic receptors are G protein-coupled receptors (GPCRs) that are associated with the inhibitory G protein (Gi).[3] Upon agonist binding, such as medetomidine, the receptor undergoes a conformational change, leading to the activation of the Gi protein. This activation initiates a downstream signaling cascade that results in various cellular responses.
The primary signaling pathway involves the inhibition of adenylyl cyclase, which leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4] This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the function of various downstream effector proteins. Additionally, the βγ subunits of the activated Gi protein can directly interact with and modulate the activity of other signaling molecules, such as ion channels.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Conclusion
While the receptor binding affinity of this compound remains to be specifically elucidated, the well-established high affinity and selectivity of its parent compound, medetomidine, for α2-adrenergic receptors provide a critical point of reference. The methodologies outlined in this guide, particularly the competitive radioligand binding assay, represent the standard approach for determining the binding characteristics of novel or uncharacterized compounds like this compound. A thorough understanding of the receptor binding profiles of all metabolites is essential for a complete picture of a drug's mechanism of action and potential off-target effects. Future research focusing on the direct determination of the binding affinity of this compound at various adrenergic receptor subtypes is warranted to fully comprehend its pharmacological significance.
References
- 1. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Alpha-2 Adrenergic Receptors - Life Science Products | StressMarq Biosciences Inc. [stressmarq.com]
The Discovery and Toxicological Significance of 3-Hydroxy Medetomidine: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of novel adulterants in the illicit drug supply presents a continuous challenge to public health and safety. Medetomidine (B1201911), a potent α2-adrenergic agonist primarily used in veterinary medicine, has been increasingly identified in forensic toxicology cases, often in combination with opioids like fentanyl. This guide provides a comprehensive overview of 3-Hydroxy Medetomidine, the principal metabolite of medetomidine. Its detection is a critical biomarker for confirming exposure to the parent compound. We will delve into the discovery, metabolic pathways, toxicological significance, and the analytical methodologies essential for its identification and quantification. This document serves as a technical resource for professionals in toxicology, pharmacology, and drug development, offering detailed experimental protocols and data to aid in research and clinical diagnostics.
Introduction to Medetomidine
Medetomidine is a synthetic α2-adrenergic agonist that functions as a sedative and analgesic.[1][2] It is a racemic mixture of two enantiomers: dexmedetomidine (B676), the pharmacologically active form, and levomedetomidine.[3][4] Dexmedetomidine is approved for human use as a sedative in intensive care settings and for procedural sedation.[1][5] Medetomidine is noted for its high potency and selectivity for α2-receptors, with an α2:α1 selectivity ratio of 1620:1, significantly higher than other α2-agonists like xylazine (B1663881) (160:1) and clonidine (B47849) (220:1).[1][2]
Recently, medetomidine has emerged as a dangerous adulterant in the illicit drug market, frequently mixed with fentanyl.[1][6][7][8] Its presence complicates overdose scenarios as its sedative effects are not reversible by the opioid antagonist naloxone.[1][9] This has created an urgent need for reliable methods to detect medetomidine exposure in clinical and forensic settings.
Discovery and Metabolism of Medetomidine
The biotransformation of medetomidine was first systematically studied in rats, leading to the identification of its major metabolites.[10][11] Medetomidine is extensively metabolized in the liver, primarily through two main pathways: N-glucuronidation of the imidazole (B134444) ring and hydroxylation of the 2,3-dimethylphenyl group.[5] The hydroxylation of the 3-methyl group on the phenyl ring, catalyzed by cytochrome P450 enzymes (notably CYP2A6), results in the formation of this compound (also known as Medetomidine metabolite MIII).[5][10][11] This metabolite is then often conjugated with glucuronic acid before renal excretion.[5][6] Metabolites of dexmedetomidine are considered to be over 100-fold less potent at the α2-receptor and are generally considered inactive.[5]
Figure 1: Metabolic Pathway of Medetomidine to this compound.
Toxicological Significance of this compound
The primary toxicological significance of this compound lies in its role as a definitive biomarker of medetomidine exposure.[6] As medetomidine itself is rapidly metabolized, the parent drug may be present at very low or undetectable concentrations in biological samples, especially with a delay in collection. However, its hydroxylated metabolite is more readily detectable in urine.[6]
Recent studies have highlighted the critical importance of detecting this metabolite. In a study of patients in Philadelphia, this compound was universally detected in all 58 urine samples from individuals with suspected medetomidine exposure, whereas the parent compound was not.[6] Similarly, during an overdose cluster in Chicago in May 2024, all 55 patients tested were positive for this compound.[7] These findings underscore that testing for this compound is essential for accurately identifying medetomidine's role in overdose cases.
The clinical presentation of medetomidine toxicity includes profound sedation, bradycardia (slowed heart rate), and hypotension (low blood pressure), which can be more severe and prolonged than with xylazine due to its higher potency.[12]
Analytical Methodology for Detection
The gold standard for the detection and quantification of this compound in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is crucial for detecting low concentrations of metabolites in complex samples like urine and blood.
Experimental Protocol: LC-MS/MS Analysis of this compound in Urine
Objective: To identify and quantify this compound in human urine samples.
Materials:
-
This compound certified reference material
-
Medetomidine-d3 (or other suitable internal standard)
-
β-glucuronidase enzyme
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment (Enzymatic Hydrolysis):
-
To a 1 mL urine sample, add an internal standard (e.g., Medetomidine-d3).
-
Add buffer (e.g., acetate (B1210297) buffer, pH 5.0) and β-glucuronidase.
-
Incubate the mixture (e.g., at 60°C for 1-2 hours) to cleave the glucuronide conjugate, liberating free this compound. One study noted that 32% of medetomidine exposures would have been missed without this enzymatic pre-treatment step.[6]
-
-
Sample Extraction (Solid Phase Extraction - SPE):
-
Condition the SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water, dilute acid) to remove interferences.
-
Elute the analyte and internal standard with a stronger, typically basic, organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard. For this compound (C13H16N2O, MW: 216.3), a potential precursor ion would be [M+H]+ at m/z 217.2. Product ions would be determined by fragmentation analysis.
-
-
Figure 2: Workflow for the Analysis of this compound.
Quantitative Data
Quantitative analysis is crucial for correlating metabolite concentrations with clinical symptoms. While specific toxic or lethal concentrations for this compound in humans have not been established, data from recent toxicological findings provide important context.
| Parameter | Matrix | Value/Range | Reference |
| Clinical Phenotype Correlation | Urine | Higher concentrations of 3-OH-M correlated with intoxication phenotype vs. withdrawal. | [6] |
| Intoxication Case Concentration | Urine | Median: 1107 ng/mL (Fentanyl) | [6] |
| Withdrawal Case Concentration | Urine | Median: 39 ng/mL (Fentanyl) | [6] |
| LC-MS/MS LLOQ (Parent Drug) | Dog Plasma | 0.1 ng/mL (for Medetomidine enantiomers) | [13] |
| HPLC Linearity (Parent Drug) | Bulk Drug | 1.04 µg/mL to 6.23 µg/mL (for Dexmedetomidine) | [14] |
Note: Data for this compound concentrations in human overdose cases are still emerging. The fentanyl concentrations from a cohort with universal 3-OH-M exposure are provided for context. The LLOQ and linearity data are for the parent drug but illustrate typical analytical performance.
Pharmacological Activity of Metabolites and Signaling
Medetomidine exerts its effects by agonizing α2-adrenergic receptors, which are G-protein coupled receptors. This activation inhibits adenylyl cyclase, decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP), and leads to hyperpolarization of neurons, resulting in sedation and analgesia.[1] As previously stated, the metabolites of dexmedetomidine, including the hydroxylated forms, are significantly less potent at these receptors and are considered pharmacologically inactive.[5]
References
- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medetomidine - Wikipedia [en.wikipedia.org]
- 4. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs. | Semantic Scholar [semanticscholar.org]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. cfsre.org [cfsre.org]
- 9. navisclinical.com [navisclinical.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Responding to medetomidine: clinical and public health needs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrpr.com [ijrpr.com]
The Role of Cytochrome P450 in the Formation of 3-Hydroxy Medetomidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Medetomidine (B1201911), a potent α2-adrenergic agonist utilized for its sedative and analgesic properties in veterinary medicine, undergoes extensive hepatic metabolism. A primary metabolic pathway involves the hydroxylation of the methyl group at the 3-position of the phenyl ring, leading to the formation of its major metabolite, 3-Hydroxy Medetomidine. This biotransformation is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Understanding the specific CYP isoforms responsible for this metabolic step is crucial for predicting drug-drug interactions, understanding inter-individual and inter-species variability in drug response, and ensuring the safe and effective use of medetomidine. This guide provides a comprehensive overview of the role of cytochrome P450 in this compound formation, summarizing key quantitative data and detailing relevant experimental protocols.
Introduction to Medetomidine Metabolism
Medetomidine is primarily cleared from the body through metabolic processes in the liver. The main route of biotransformation is oxidation, followed by conjugation.[1][2][3][4] The initial and rate-limiting step in the primary metabolic cascade is the hydroxylation of medetomidine. This reaction, which produces this compound, is mediated by various cytochrome P450 enzymes.[1][2] Subsequent conjugation of the hydroxylated metabolite, primarily through glucuronidation, facilitates its excretion from the body.[3][5]
Cytochrome P450 Isoforms in this compound Formation
Several cytochrome P450 isoforms have been identified as key players in the hydroxylation of medetomidine to this compound. The specific enzymes involved can vary between species, a critical consideration in drug development and veterinary medicine.
Role of CYP Enzymes in Human Metabolism
In humans, the metabolism of dexmedetomidine (B676), the active S-enantiomer of medetomidine, has been studied to elucidate the responsible CYP isoforms. Key findings indicate that CYP2A6 is a primary enzyme responsible for the aliphatic hydroxylation of dexmedetomidine to 3-hydroxy dexmedetomidine.[6] Additionally, studies using cDNA-expressed proteins have shown that CYP2D6 and CYP2E1 are the most active P450s in the formation of the H-3 metabolite, which is understood to be this compound.[7]
Role of CYP Enzymes in Animal Metabolism
In veterinary species, particularly canines, the metabolic profile of medetomidine has been investigated. In dogs, the principal CYP isoform involved in medetomidine metabolism is CYP3A , with minor contributions from CYP2D and CYP2E .[8] Furthermore, medetomidine has been identified as a potent inhibitor of CYP2B11 in dogs.[9] In rats, hydroxylation of a methyl substituent is the main biotransformation pathway observed in vitro.[3]
Quantitative Data on Medetomidine Metabolism
The kinetics of medetomidine metabolism provide valuable insights into enzyme affinity and metabolic clearance. The following table summarizes the available quantitative data for the metabolism of medetomidine.
| Species | Enzyme System | Parameter | Value | Reference |
| Dog | Liver Microsomes | Km | 577 nM | [8] |
| Dog | Liver Microsomes | T1/2 | 90 min | [8] |
| Dog | Liver Microsomes | CLi | 0.008 mL/min | [8] |
Experimental Protocols
The investigation of medetomidine metabolism and the identification of the involved CYP isoforms typically employ in vitro experimental models. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Liver Microsomes
This protocol is designed to determine the kinetic parameters of medetomidine metabolism.
Objective: To determine the Michaelis-Menten parameters (Vmax, Km), half-life (T1/2), and intrinsic clearance (CLi) of medetomidine.
Materials:
-
Dog liver microsomes
-
Medetomidine standard
-
0.1 M Phosphate (B84403) buffer, pH 7.4
-
NADPH (1 mM)
-
Internal standard solution (e.g., 100 ng/mL of dextromethorphan (B48470) in acetone)
-
Microcentrifuge tubes
-
Incubator/water bath (37°C)
-
HPLC-ESI/MS/MS system
Procedure:
-
Prepare microsomal suspensions by diluting 1 mg/mL of microsomal proteins in 0.1 M phosphate buffer, pH 7.4.
-
Pre-incubate the microsomal suspensions with 1 mM NADPH for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding various concentrations of medetomidine (e.g., 10-5000 nM) to the pre-incubated microsomes.
-
Incubate the reaction mixtures at 37°C. For kinetic information, take samples at various time points. To determine the initial velocity (vi), a 10-minute incubation is used.
-
Stop the reaction by adding an internal standard solution.
-
Analyze the concentration of medetomidine in the samples using a validated selective and sensitive HPLC-ESI/MS/MS method.
-
Determine the kinetic parameters (Km and Vmax) using non-linear regression analysis of the initial velocity data.
Identification of CYP Isoforms using Selective Inhibitors
This protocol aims to identify the specific CYP isoforms responsible for medetomidine metabolism.
Objective: To determine the contribution of different CYP isoforms to the metabolism of medetomidine.
Materials:
-
Liver microsomes (from the species of interest)
-
Medetomidine
-
NADPH
-
Specific CYP isoform inhibitors (e.g., ketoconazole (B1673606) for CYP3A, quinidine (B1679956) for CYP2D6, etc.)
-
Control solvent for inhibitors
-
Analytical instrumentation (HPLC-MS/MS)
Procedure:
-
Pre-incubate liver microsomes with a specific CYP inhibitor or control solvent for a defined period at 37°C.
-
Initiate the metabolic reaction by adding medetomidine and NADPH.
-
Incubate for a fixed time at 37°C.
-
Terminate the reaction and process the samples for analysis.
-
Quantify the formation of this compound using HPLC-MS/MS.
-
Compare the rate of metabolite formation in the presence of the inhibitor to the control. A significant reduction in metabolite formation indicates the involvement of the inhibited CYP isoform.
Visualizing Metabolic Pathways and Workflows
Metabolic Pathway of Medetomidine
The following diagram illustrates the primary metabolic pathway of medetomidine to this compound and its subsequent conjugation.
Caption: Metabolic conversion of Medetomidine.
Experimental Workflow for CYP Isoform Identification
The diagram below outlines the experimental workflow for identifying the specific CYP450 isoforms involved in medetomidine metabolism using selective inhibitors.
Caption: Workflow for CYP isoform identification.
Conclusion
The formation of this compound is a critical step in the metabolic clearance of medetomidine, primarily mediated by the cytochrome P450 enzyme system. The specific isoforms involved, including CYP2A6, CYP2D6, and CYP2E1 in humans and CYP3A in dogs, highlight the importance of considering species differences in drug metabolism. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to further investigate the metabolism of medetomidine, predict potential drug-drug interactions, and optimize its therapeutic use. A thorough understanding of the role of CYP450 in this compound formation is essential for advancing the safe and effective application of this potent sedative and analgesic agent.
References
- 1. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of detomidine in the rat. I. Comparison of 3H-labelled metabolites formed in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2A6 genetic variation and dexmedetomidine disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Metabolic stability and determination of cytochrome P450 isoenzymes' contribution to the metabolism of medetomidine in dog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stability of 3-Hydroxy Medetomidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stability, and analytical methodologies related to 3-Hydroxy Medetomidine (B1201911), a primary metabolite of the α2-adrenergic receptor agonist, medetomidine.
Chemical Identity and Structure
3-Hydroxy Medetomidine, also known as Medetomidine metabolite MIII, is the result of the biotransformation of medetomidine.[1][2] Its formal chemical name is 3-[1-(1H-imidazol-5-yl)ethyl]-2-methyl-benzenemethanol.[2] The introduction of a hydroxyl group to the medetomidine structure significantly influences its physicochemical properties, including solubility and biological activity.[3]
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 128366-50-7 | [1][2] |
| Molecular Formula | C₁₃H₁₆N₂O | [1][4] |
| Molecular Weight | 216.28 g/mol | [1][4] |
| Physical Formulation | A solid | [2] |
| Purity (Commercial) | ≥95% | [2][5] |
| SMILES | CC1=C(CO)C=CC=C1C(C)C2=CN=CN2 | [2] |
| InChI | InChI=1S/C13H16N2O/c1-9-11(7-16)4-3-5-12(9)10(2)13-6-14-8-15-13/h3-6,8,10,16H,7H2,1-2H3,(H,14,15) | [2] |
Chemical Stability and Storage
This compound is a stable compound when stored under appropriate conditions. Commercially available standards are reported to have a stability of at least four years when stored at -20°C.[2] For shipping, it is generally stable at room temperature in the continental US, though this may vary for other locations.[1][2]
While specific degradation pathway studies for this compound are not extensively detailed in the provided literature, information on its parent compound, medetomidine, offers valuable insights. Medetomidine's stability can be compromised when mixed with other drugs. For instance, a combination of methadone and medetomidine was found to fail stability criteria before six months of storage in syringes.[6] Furthermore, medetomidine is susceptible to photodegradation in aquatic environments, with a half-life of less than 1.5 days under sunlit conditions, primarily through reaction with singlet oxygen.[7][8] This suggests that exposure to light and certain chemical mixtures could potentially impact the stability of its hydroxylated metabolite as well.
| Parameter | Recommendation | Source |
| Storage Temperature | -20°C | [2] |
| Long-term Stability | ≥ 4 years | [2] |
| Shipping Condition | Room temperature (continental US) | [1][2] |
Metabolic Pathway of Medetomidine
This compound is a product of the extensive metabolism of medetomidine in the liver.[9] The primary metabolic pathway involves hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[9][10] This is followed by conjugation with glucuronic acid, which facilitates its excretion, primarily through the kidneys.[9][10]
The metabolic conversion of medetomidine is a critical aspect of its pharmacokinetics and is essential for its clearance from the body. The diagram below illustrates this biotransformation process.
Caption: Metabolic conversion of Medetomidine to its hydroxylated and conjugated forms.
Experimental Protocols for Analysis
The detection and quantification of this compound, particularly in biological matrices and street drug samples, rely on advanced analytical techniques. High-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and direct analysis in real time mass spectrometry (DART-MS) are the predominant methods employed.[10][11]
Sample Preparation
A crucial step in the analysis of biological samples is the pre-treatment with glucuronidase. This enzymatic hydrolysis is often necessary to cleave the glucuronide conjugate, thereby releasing free this compound for detection.[12] Studies have shown that omitting this step can lead to a significant underestimation of exposure, with as many as 32% of medetomidine exposures being missed.[12]
Analytical Workflow
The general workflow for the analysis of this compound in a research or clinical setting is depicted in the following diagram.
Caption: A typical experimental workflow for the analysis of this compound.
The analytical methods are highly sensitive and specific, allowing for the determination of isomeric composition and the identification of co-occurring substances in complex mixtures.[11][13] For instance, chiral chromatography has been used to differentiate between the dex- and levo-isomers of medetomidine in street drug samples.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CAS 128366-50-7: this compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. This compound - Cayman Chemical [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical fate of medetomidine in coastal and marine environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of detomidine in the rat. I. Comparison of 3H-labelled metabolites formed in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantiomeric Determination of Medetomidine in Street Drug Samples (August 2024-February 2025) and Implications for Immunoassay Test Strip Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Foundational Research on the In Vivo Metabolism of Medetomidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine (B1201911), a potent and selective α2-adrenergic agonist, is widely utilized in veterinary medicine for its sedative and analgesic properties. Understanding its metabolic fate is crucial for optimizing its therapeutic use, predicting potential drug-drug interactions, and ensuring animal safety. This technical guide provides an in-depth overview of the foundational research on the in vivo metabolism of medetomidine, detailing its metabolic pathways, the enzymes responsible for its biotransformation, and the resulting metabolites. The guide also outlines key experimental protocols for studying medetomidine metabolism and presents quantitative pharmacokinetic data across different species.
Core Metabolic Pathways
The in vivo metabolism of medetomidine is a biphasic process, primarily occurring in the liver. The initial Phase I reactions involve oxidation, followed by Phase II conjugation reactions, which facilitate the excretion of the metabolites.
Phase I Metabolism: Hydroxylation
The primary Phase I metabolic pathway for medetomidine is hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1] This process predominantly involves the oxidation of the methyl group on the imidazole (B134444) ring, leading to the formation of hydroxymedetomidine.[2] In dogs, the principal CYP isoenzymes involved are CYP3A, with minor contributions from CYP2D and CYP2E.[1]
Phase II Metabolism: Glucuronidation
Following hydroxylation, the resulting hydroxymedetomidine undergoes Phase II conjugation with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of a more water-soluble glucuronide conjugate, which is readily excreted in the urine.[3]
Key Metabolites
The major metabolites of medetomidine identified in vivo are:
-
Hydroxymedetomidine: The primary product of Phase I metabolism.
-
Hydroxymedetomidine-glucuronide: The main final metabolite excreted in the urine.[2][3]
-
Medetomidine Carboxylic Acid: Another metabolite found in urine, suggesting further oxidation of the hydroxylated intermediate.
Quantitative Data: Pharmacokinetic Parameters
The pharmacokinetic profile of medetomidine varies across species. A summary of key parameters is presented in the table below.
| Species | Administration Route | Dose (µg/kg) | Tmax (h) | Cmax (ng/mL) | Vd (L/kg) | Cl (mL/min/kg) | t½ (h) | Reference(s) |
| Dog | IV | 40 | - | 18.5 ± 4.7 | 2.8 | 33.4 | 0.97 - 1.60 | [2][4] |
| IM | 80 | < 0.5 | - | - | 27.5 | - | [2] | |
| Cat | IM | 80 | < 0.5 | - | 3.5 | - | 0.97 - 1.60 | [2] |
| Rat | SC | 80 | - | - | - | - | 0.97 - 1.60 | [2] |
| SC | 50 | - | 14.4 ± 3.0 (serum) | - | - | - | [5] |
Note: Tmax = Time to maximum concentration; Cmax = Maximum concentration; Vd = Volume of distribution; Cl = Clearance; t½ = Elimination half-life. Values are presented as mean ± standard deviation where available.
Experimental Protocols
Detailed methodologies are essential for the accurate study of medetomidine metabolism. Below are outlines of key experimental protocols.
In Vitro Metabolism using Liver Microsomes
This assay is fundamental for identifying the primary metabolic pathways and the enzymes involved.
1. Materials:
- Pooled liver microsomes from the target species (e.g., dog, rat)
- Medetomidine standard
- NADPH regenerating system (or NADPH)
- Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
- Internal standard (e.g., dextromethorphan)
- Organic solvent for reaction termination (e.g., acetone, acetonitrile)
- HPLC-MS/MS or LC-MS/MS system
2. Incubation Procedure:
- Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 1 mg/mL.[1]
- Pre-incubate the microsomal suspension with the NADPH regenerating system for 5 minutes at 37°C.[1]
- Initiate the metabolic reaction by adding medetomidine at various concentrations (e.g., 10-5000 nM).[1]
- Incubate for a defined period (e.g., 10 minutes for initial velocity determination).[1]
- Terminate the reaction by adding a cold organic solvent containing the internal standard.[1]
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the depletion of the parent drug and the formation of metabolites using a validated LC-MS/MS method.
3. Data Analysis:
- Determine Michaelis-Menten kinetic parameters (Vmax and Km) by non-linear regression of the initial velocity data.[1]
- Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rats
This protocol is designed to determine the pharmacokinetic profile of medetomidine in a rodent model.
1. Animal Model:
- Male Sprague-Dawley rats are a commonly used strain.[5]
2. Drug Administration:
- Administer medetomidine via the desired route (e.g., subcutaneous (SC) injection).[5] A typical dose for pharmacokinetic studies is 80 µg/kg.[2]
3. Sample Collection:
- Collect blood samples at predetermined time points (e.g., 10, 20, 30, 40, 50, 60, 120, 180, and 240 minutes post-dose) via an appropriate method (e.g., tail vein or jugular vein cannulation).
- Collect urine over a specified period (e.g., 24 hours) using metabolic cages.
4. Sample Processing:
- For blood samples, centrifuge to obtain plasma or serum and store at -80°C until analysis.
- For urine samples, measure the total volume and store an aliquot at -80°C.
5. Bioanalytical Method:
- Develop and validate a sensitive and specific LC-MS/MS method for the quantification of medetomidine and its major metabolites in plasma/serum and urine.[6]
- Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.[6][7]
6. Pharmacokinetic Analysis:
- Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), t½, Cl, and Vd from the plasma concentration-time data.
Visualizations
Metabolic Pathway of Medetomidine
References
- 1. Metabolic stability and determination of cytochrome P450 isoenzymes' contribution to the metabolism of medetomidine in dog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA | MDPI [mdpi.com]
- 4. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pharmacokinetics of Medetomidine Administered Subcutaneously during Isoflurane Anaesthesia in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. UQ eSpace [espace.library.uq.edu.au]
Exploratory Studies on the Central Nervous System Effects of 3-Hydroxy Medetomidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the central nervous system (CNS) effects of medetomidine (B1201911) and its primary metabolite, 3-Hydroxy Medetomidine. Medetomidine, a potent and selective α2-adrenergic receptor agonist, exerts significant sedative, analgesic, and anxiolytic effects through its action on the CNS. While the pharmacology of medetomidine is well-documented, specific exploratory studies on the CNS effects of its metabolite, this compound, are limited. This guide synthesizes the available information on the parent compound to infer the likely pharmacological profile of its hydroxylated metabolite. We present quantitative data on medetomidine's receptor affinity, detail relevant experimental protocols, and provide visualizations of its signaling and metabolic pathways to support further research and drug development efforts.
Introduction to Medetomidine and its CNS Effects
Medetomidine is a synthetic compound used in veterinary medicine as a sedative and analgesic. It is a racemic mixture of two enantiomers: dexmedetomidine, the active enantiomer, and levomedetomidine, which is largely inactive. The pharmacological effects of medetomidine are primarily mediated by its high affinity and selectivity for α2-adrenergic receptors in the central nervous system.
Activation of presynaptic α2-adrenergic receptors in the locus coeruleus of the brainstem inhibits the release of norepinephrine, leading to a decrease
Identifying Medetomidine Metabolites in Preclinical Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the identification and quantification of medetomidine (B1201911) metabolites in key preclinical species: the rat, dog, and cynomolgus monkey. Medetomidine, a potent α2-adrenergic agonist, undergoes extensive metabolism, and understanding its biotransformation is crucial for preclinical safety and efficacy assessments.
Executive Summary
Medetomidine is primarily metabolized in the liver through two main pathways: hydroxylation and direct N-glucuronidation. The major oxidative metabolite is 3-hydroxymedetomidine, which can be further oxidized to medetomidine carboxylic acid. Both the parent drug and its hydroxylated metabolite can also undergo conjugation with glucuronic acid. This guide summarizes the current knowledge on these metabolic pathways across different preclinical species, presents available quantitative data, and provides detailed experimental protocols for metabolite identification and analysis.
Metabolic Pathways of Medetomidine
The biotransformation of medetomidine is a multi-step process involving Phase I and Phase II metabolic reactions. The primary pathways are outlined below.
Phase I Metabolism: Oxidation
The initial and a major metabolic route for medetomidine is the oxidation of the methyl group on the imidazole (B134444) ring, catalyzed by cytochrome P450 (CYP) enzymes, to form 3-hydroxymedetomidine.[1] This primary alcohol metabolite can then undergo further oxidation to a carboxylic acid derivative, medetomidine carboxylic acid.[1]
In dogs, the metabolism of medetomidine is principally mediated by the CYP3A family of enzymes, with minor contributions from CYP2D and CYP2E.[1]
Phase II Metabolism: Glucuronidation
Medetomidine and its hydroxylated metabolite can undergo Phase II conjugation with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Direct N-glucuronidation of the imidazole ring of medetomidine is a significant pathway.[2] Additionally, the hydroxyl group of 3-hydroxymedetomidine can be conjugated to form an O-glucuronide.[1]
Metabolic Pathway of Medetomidine
Caption: Proposed metabolic pathway of medetomidine in preclinical species.
Quantitative Analysis of Medetomidine Metabolites
The distribution and quantity of medetomidine metabolites can vary between species. The following tables summarize the available quantitative data.
Table 1: Urinary Excretion of Medetomidine and its Metabolites in Rats
| Metabolite | Percentage of Urinary Metabolites |
| Medetomidine Carboxylic Acid | ~40% |
| 3-Hydroxymedetomidine-O-Glucuronide | ~35% |
| Unchanged Medetomidine | ~1-10% (dose-dependent) |
Data sourced from Salonen & Eloranta (1990).[1]
Table 2: Pharmacokinetic Parameters of Medetomidine in Preclinical Species
| Species | Route | Dose (µg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) |
| Rat | SC | 80 | - | - | 1.09 |
| Dog | IV | 40 | 18.5 ± 4.7 | - | 0.97 |
| Cat | IM | 80 | - | <0.5 | 1.6 |
Data adapted from Kuusela et al. (2000) and Salonen et al. (1989).[1][2] Note: Data for monkeys are limited.
Experimental Protocols
This section provides detailed methodologies for the identification and quantification of medetomidine metabolites.
In Vitro Metabolism using Liver Microsomes
This protocol is a general guideline for assessing the metabolic stability and identifying metabolites of medetomidine in vitro.
Experimental Workflow for In Vitro Metabolism
References
Initial Characterization of 3-Hydroxy Medetomidine: A Technical Guide for Neuroscientists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine (B1201911) is a highly potent and selective α2-adrenoceptor agonist, widely utilized in veterinary medicine for its sedative and analgesic properties.[1][2][3][4] Its pharmacological effects are mediated through its interaction with Gi/o protein-coupled α2-adrenoceptors, which are prevalent in the central and peripheral nervous systems.[1] The primary route of systemic elimination for medetomidine is extensive biotransformation in the liver.[5] The initial and principal step in this metabolic cascade is the hydroxylation of a methyl substituent on the 2,3-dimethylphenyl ring, leading to the formation of its major metabolite, 3-Hydroxy Medetomidine.[5][6]
This technical guide provides an in-depth overview of the initial characterization of this compound. While its identity as the primary metabolite is established, its specific pharmacological activity at α2-adrenoceptors is not extensively detailed in publicly available literature. Therefore, this document outlines the standard, essential experimental protocols and data presentation formats that constitute the foundational characterization of a compound like this compound in neuroscience research. The known characteristics of the parent compound, medetomidine, are provided as a benchmark for comparison.
Metabolic Pathway of Medetomidine
The biotransformation of medetomidine primarily involves two key steps. The initial and rate-limiting step is the hydroxylation of the 3-methyl group on the phenyl ring to form this compound. This metabolite can then undergo further biotransformation, either through conjugation with glucuronic acid to form a glucuronide conjugate or by oxidation to medetomidine carboxylic acid.[5][6]
Quantitative Data Presentation
A thorough initial characterization requires quantitative assessment of a compound's interaction with its target receptor. The following tables present the well-established pharmacological data for the parent compound, medetomidine, as a reference framework for the data that would be generated for this compound.
Table 1: Receptor Binding Affinity of Medetomidine
| Compound | Receptor Subtype | Radioligand | Preparation | K_i (nM) | Selectivity (α2/α1) |
| Medetomidine | α2-Adrenoceptor | [³H]-MK-912 | Various tissues | Not specified | ~1620 |
| Dexmedetomidine | α2A-Adrenoceptor | [³H]-Rauwolscine | CHO cell membranes | 1.4 | Not applicable |
| Dexmedetomidine | α2B-Adrenoceptor | [³H]-Rauwolscine | NG-108 cell membranes | 1.1 | Not applicable |
| Dexmedetomidine | α2C-Adrenoceptor | [³H]-Rauwolscine | Opossum kidney cells | 1.3 | Not applicable |
Note: Specific K_i values for medetomidine across all subtypes are not consistently reported in a single source, but its high affinity is well-established.[2][7][8] Dexmedetomidine is the pharmacologically active enantiomer of medetomidine.[9]
Table 2: Functional Potency and Efficacy of Medetomidine
| Compound | Assay | System | Parameter | Value |
| Medetomidine | Formalin Test (Analgesia) | Rat (in vivo) | ED₅₀ | 30-100 µg/kg i.p.[10] |
| Medetomidine | Mouse Vas Deferens | Isolated Tissue | pD₂ | 8.8[11] |
| Medetomidine | Inhibition of NE Release | CNS (in vivo) | Effect | Dose-dependent decrease[2] |
Note: In vitro functional potency (EC₅₀) and efficacy (Eₘₐₓ) data from standardized assays like cAMP or GTPγS binding for medetomidine are widely acknowledged but specific values can vary significantly with experimental conditions.
Experimental Protocols
The following sections detail the standard methodologies required for the initial pharmacological characterization of this compound at α2-adrenoceptors.
Radioligand Binding Assays
These assays are fundamental for determining the affinity (K_d or K_i) of a compound for its receptor. Competition binding assays are typically used to determine the binding affinity (K_i) of a non-radiolabeled compound (e.g., this compound) by measuring its ability to displace a radioligand of known affinity.
Protocol: α2-Adrenoceptor Competition Binding Assay
-
Membrane Preparation:
-
Homogenize tissue or cells known to express α2-adrenoceptors (e.g., rat cerebral cortex, or cells transfected with specific α2A, α2B, or α2C receptor subtypes) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in a fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay).[12][13]
-
-
Assay Incubation:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a selective α2-adrenoceptor radioligand (e.g., [³H]-MK-912 or [³H]-Rauwolscine, typically at a concentration near its K_d), and varying concentrations of the unlabeled test compound (this compound).[8]
-
For determining total binding, omit the test compound.
-
For determining non-specific binding, add a high concentration of a known α2-adrenoceptor antagonist (e.g., yohimbine (B192690) or atipamezole).
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).[12]
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[12]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (K_i) from the IC₅₀ using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ). Since α2-adrenoceptors are Gi-coupled, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[14]
Protocol: cAMP Inhibition Assay
-
Cell Culture and Plating:
-
Culture cells expressing the α2-adrenoceptor of interest (e.g., CHO or HEK293 cells).
-
Seed the cells into a 96- or 384-well plate and grow to near confluence.
-
-
Assay Procedure:
-
Wash the cells and replace the medium with a stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
To amplify the signal, stimulate adenylyl cyclase with a fixed concentration of forskolin.[15]
-
Immediately add varying concentrations of the test compound (this compound).
-
Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Detection and Quantification:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), Fluorescence Polarization (FP), or an Enzyme-Linked Immunosorbent Assay (ELISA).[16][17][18] In these assays, cellular cAMP competes with a labeled cAMP analog for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the cell lysate.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals from the cell lysates into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal inhibition) and Eₘₐₓ (maximal effect, expressed as % inhibition of forskolin-stimulated cAMP levels).
-
Protocol: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon receptor stimulation, making it a proximal measure of receptor function. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows this activated state to be trapped and quantified.[19][20]
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Assay Incubation:
-
In a 96-well plate, combine the cell membranes, varying concentrations of the test agonist (this compound), a fixed concentration of GDP (to facilitate the exchange reaction), and assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate with gentle agitation for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Determine basal activity in the absence of an agonist and non-specific binding in the presence of a high concentration of unlabeled GTPγS.[21]
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Dry the filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding at each agonist concentration.
-
Plot the specific [³⁵S]GTPγS binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for G-protein activation.
-
Signaling Pathway Visualization
Activation of α2-adrenoceptors by an agonist like medetomidine (and putatively this compound) initiates a well-defined intracellular signaling cascade.
References
- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of the physiological effects of α2-agonists related to the clinical use of medetomidine in small animal practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the physiological effects of alpha2-agonists related to the clinical use of medetomidine in small animal practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes. | Semantic Scholar [semanticscholar.org]
- 8. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of medetomidine, an alpha 2-adrenoceptor agonist, in various pain tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of detomidine, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 21. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Dexmedetomidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic fate of dexmedetomidine (B676), a potent and selective α2-adrenergic agonist. The following sections detail its pharmacokinetic profile, metabolic pathways, and the experimental methodologies used to elucidate its biotransformation.
Quantitative Pharmacokinetic Parameters of Dexmedetomidine
Dexmedetomidine exhibits linear pharmacokinetics and is characterized by rapid distribution and extensive hepatic metabolism. The key pharmacokinetic parameters are summarized in the tables below, providing a comparative view across different study populations.
Table 1: Pharmacokinetic Parameters of Dexmedetomidine in Healthy Adult Volunteers
| Parameter | Value | Reference |
| Distribution Half-Life (t½α) | ~6 minutes | [1] |
| Terminal Elimination Half-Life (t½β) | 2.1 - 3.1 hours | [2] |
| Volume of Distribution at Steady State (Vss) | 1.31 - 2.46 L/kg (90 - 194 L) | [2] |
| Clearance (CL) | 0.51 - 0.89 L/min | [2] |
| Protein Binding | ~94% (primarily to albumin and α1-glycoprotein) | [1][2] |
Table 2: Pharmacokinetic Parameters of Dexmedetomidine in Intensive Care Unit (ICU) Patients
| Parameter | Value | Reference |
| Terminal Elimination Half-Life (t½β) | 2.2 - 3.7 hours | [2] |
| Volume of Distribution at Steady State (Vss) | 109 - 223 L | [2] |
| Clearance (CL) | 39 L/h (typical value) | [3] |
Metabolic Pathways and Excretion
Dexmedetomidine is almost completely metabolized in the liver, with less than 1% of the administered dose excreted unchanged.[2] The biotransformation of dexmedetomidine proceeds through two primary pathways: direct N-glucuronidation and cytochrome P450 (CYP)-mediated hydroxylation.[2][4] The resulting inactive metabolites are predominantly excreted in the urine (approximately 95%) and to a lesser extent in the feces (approximately 4%).[2][5]
N-Glucuronidation
Direct N-glucuronidation at the imidazole (B134444) nitrogens is a major metabolic route, accounting for about 34% of dexmedetomidine's metabolism.[2][6] This reaction is primarily catalyzed by two uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) isoforms: UGT1A4 and UGT2B10.[2][7] This process leads to the formation of two main N-glucuronide metabolites, designated as DG1 (N3-glucuronide) and DG2 (N1-glucuronide).[7][8]
Cytochrome P450-Mediated Hydroxylation
The second major pathway involves the aliphatic hydroxylation of the methyl group on the phenyl ring, which is primarily mediated by the CYP2A6 enzyme.[2][9] This is followed by further oxidation to a carboxylic acid metabolite or glucuronidation of the hydroxylated metabolite.[6]
The metabolic pathways of dexmedetomidine are visually represented in the following diagram:
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the metabolic fate of dexmedetomidine.
In Vitro Metabolism using Human Liver Microsomes (HLMs)
This protocol outlines the general procedure for studying the metabolism of dexmedetomidine using a pool of human liver microsomes, which contain a mixture of phase I and phase II metabolic enzymes.
Objective: To determine the in vitro metabolic stability and identify the major metabolites of dexmedetomidine.
Materials:
-
Dexmedetomidine
-
Pooled Human Liver Microsomes (HLMs)
-
Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) for CYP-mediated metabolism
-
Uridine 5'-diphosphoglucuronic acid (UDPGA) for UGT-mediated metabolism
-
Alamethicin (B1591596) (pore-forming agent for UGT assays)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing potassium phosphate buffer, MgCl₂, and HLMs (final protein concentration typically 0.2-1.0 mg/mL).
-
For studying glucuronidation, add alamethicin (final concentration ~25 µg/mg microsomal protein) and pre-incubate on ice for 15 minutes.
-
Add dexmedetomidine to the master mix at the desired final concentration (e.g., 1 µM).
-
-
Initiation of Reaction:
-
Pre-incubate the plate containing the incubation mixture at 37°C for 5 minutes.
-
To study CYP-mediated metabolism, initiate the reaction by adding the NADPH regenerating system.
-
To study UGT-mediated metabolism, initiate the reaction by adding UDPGA.
-
-
Incubation:
-
Incubate the plate at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining dexmedetomidine and the formed metabolites.
-
Workflow Diagram:
Recombinant Enzyme Assays
This protocol describes the use of specific recombinant human CYP or UGT enzymes to identify the contribution of individual enzymes to the metabolism of dexmedetomidine.
Objective: To determine the specific CYP and UGT isoforms responsible for dexmedetomidine metabolism.
Materials:
-
Dexmedetomidine
-
Recombinant human enzymes (e.g., CYP2A6, UGT1A4, UGT2B10) expressed in a suitable system (e.g., insect cells)
-
Reaction buffer specific to the enzyme system
-
Cofactors (NADPH regenerating system for CYPs, UDPGA for UGTs)
-
Other materials as listed in the HLM protocol
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare an incubation mixture containing the reaction buffer, recombinant enzyme (at a specified concentration, e.g., 10-50 pmol/mL for CYPs), and dexmedetomidine.
-
For UGT assays, include alamethicin as described in the HLM protocol.
-
-
Reaction Initiation and Incubation:
-
Follow the same procedure for reaction initiation and incubation as described in the HLM protocol, using the appropriate cofactors.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction and process the samples as described in the HLM protocol.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify metabolite formation. The rate of metabolite formation by each recombinant enzyme indicates its relative contribution to the overall metabolism.
-
LC-MS/MS Method for Quantification of Dexmedetomidine and its Metabolites
This protocol provides a general framework for the simultaneous quantification of dexmedetomidine and its major glucuronide metabolites in plasma.
Objective: To develop and validate a sensitive and specific analytical method for pharmacokinetic and metabolism studies.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
-
Dexmedetomidine, G-Dex-1, and G-Dex-2 analytical standards
-
Internal standard (e.g., a stable isotope-labeled analog of dexmedetomidine)
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents for sample preparation
Procedure:
-
Sample Preparation (Plasma):
-
To a plasma sample, add the internal standard.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Vortex and centrifuge. Collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the plasma sample. Wash the cartridge to remove interferences. Elute the analytes with a suitable solvent.
-
Evaporate the supernatant/eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable HPLC column (e.g., C18).
-
Use a gradient or isocratic elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile). The gradient is optimized to achieve separation of dexmedetomidine and its metabolites.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization mode.
-
Use multiple reaction monitoring (MRM) to detect and quantify the analytes. Specific precursor-to-product ion transitions for dexmedetomidine and its metabolites are monitored. For example:
-
Dexmedetomidine: m/z 201.1 → 95.0
-
-
Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for each analyte to achieve maximum sensitivity.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Determine the concentration of the analytes in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Logical Relationship Diagram for Method Development:
Conclusion
The metabolic fate of dexmedetomidine is well-characterized, involving extensive hepatic biotransformation through N-glucuronidation and CYP-mediated hydroxylation. The primary enzymes responsible for its metabolism are UGT1A4, UGT2B10, and CYP2A6. The resulting metabolites are pharmacologically inactive and are primarily excreted via the kidneys. Understanding these metabolic pathways and the experimental methodologies used to study them is crucial for drug development professionals in predicting potential drug-drug interactions and for clinicians in optimizing dosing strategies in various patient populations. This guide provides a foundational understanding for researchers and scientists working with this important therapeutic agent.
References
- 1. Simultaneous quantitation of dexmedetomidine and glucuronide metabolites (G-Dex-1 and G-Dex-2) in human plasma utilizing liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. lnhlifesciences.org [lnhlifesciences.org]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Note: Quantification of 3-Hydroxy Medetomidine in Human Urine using LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Hydroxy Medetomidine (B1201911), the primary metabolite of Medetomidine, in human urine. The protocol includes a sample preparation procedure involving enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The described method is highly selective and sensitive, making it suitable for clinical and forensic toxicology, as well as drug metabolism and pharmacokinetic studies.
Introduction
Medetomidine is a potent α2-adrenergic agonist used in veterinary medicine for its sedative and analgesic properties. Its emergence as an adulterant in the illicit drug supply poses a significant public health concern. Monitoring human exposure to Medetomidine is crucial for understanding its prevalence and clinical effects. Since Medetomidine is extensively metabolized, with less than 5% excreted unchanged in urine, methods targeting its major metabolites are essential for accurate detection.[1] The primary metabolite found in urine is 3-Hydroxy Medetomidine, which is often present in a conjugated form (glucuronide).[1][2] Therefore, an enzymatic hydrolysis step is critical to cleave the glucuronide conjugate and allow for the quantification of total this compound.[1][3] This application note provides a detailed protocol for the reliable quantification of this compound in urine by LC-MS/MS.
Experimental
Materials and Reagents
-
This compound reference standard
-
Medetomidine-d3 (or a suitable analogue) as an internal standard (IS)
-
β-glucuronidase from Helix pomatia or a recombinant source
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Formic acid (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Sample Preparation
A detailed workflow for the sample preparation is illustrated below. The protocol involves an initial enzymatic hydrolysis step to deconjugate the glucuronidated metabolite, followed by solid-phase extraction to clean up and concentrate the analyte.
Caption: Sample preparation workflow from urine to LC-MS/MS analysis.
Protocol:
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample, add the internal standard (e.g., Medetomidine-d3).
-
Add 500 µL of ammonium acetate buffer (pH 5.0).
-
Add β-glucuronidase solution.
-
Incubate the mixture for a minimum of 60 minutes at 60°C.[4] Some protocols may extend incubation to 18-20 hours at a lower temperature.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18, 60 mg/3 mL) with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of water, followed by 1 mL of 25% (v/v) methanol in water.
-
Elute the analytes with 1 mL of a suitable organic solvent, such as acetonitrile or methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for injection.
-
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.0 | 80 |
| 2.1 | 5 |
| 3.0 | 5 |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 3.5 kV |
| Source Temperature | 250°C |
| Capillary Temp. | 300°C |
| Collision Gas | Argon |
MRM Transitions and Compound-Specific Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 217.1 | 95.1 | 25 | 60 |
| (Quantifier) | ||||
| This compound | 217.1 | 110.1 | 20 | 60 |
| (Qualifier) | ||||
| Medetomidine-d3 (IS) | 204.1 | 98.1 | 25 | 65 |
Results and Discussion
Method Validation
The method should be validated according to established guidelines for bioanalytical method validation. Key parameters to assess include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects.
Table 4: Summary of Method Validation Parameters (Example Data)
| Parameter | This compound |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.99) |
| LOD | 0.05 ng/mL |
| LOQ | 0.1 ng/mL |
| Accuracy | Within ±15% of nominal concentration |
| Precision (Intra-day) | < 10% RSD |
| Precision (Inter-day) | < 15% RSD |
| Recovery | > 85% |
| Matrix Effect | Minimal, compensated by internal standard |
Signaling Pathway and Logical Relationships
The analytical process can be visualized as a logical flow from sample collection to data analysis.
Caption: Logical workflow of the analytical method.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human urine. The inclusion of an enzymatic hydrolysis step ensures the accurate measurement of total metabolite concentration, which is crucial for assessing Medetomidine exposure. This method is well-suited for researchers, scientists, and drug development professionals in the field of toxicology and pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography-mass spectrometry quantitation and prevalence of medetomidine and xylazine in New Haven, Connecticut - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of 3-Hydroxy Medetomidine
These application notes provide a comprehensive protocol for the solid-phase extraction (SPE) of 3-Hydroxy Medetomidine (B1201911), a primary metabolite of the α2-adrenergic receptor agonist medetomidine, from biological matrices. This protocol is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Medetomidine is a potent synthetic drug used as a sedative and analgesic in veterinary medicine. Its primary metabolite, 3-Hydroxy Medetomidine, is a key analyte in pharmacokinetic and toxicological studies.[1][2] Effective sample preparation is crucial for accurate quantification. Solid-phase extraction is a widely used technique for isolating and concentrating analytes from complex biological samples like plasma and urine, removing interferences that could suppress instrument response.[3][4] This protocol is based on established methods for medetomidine and its metabolites, utilizing a reversed-phase C18 sorbent.[5]
Signaling Pathway of Medetomidine
Medetomidine, and its active enantiomer dexmedetomidine (B676), exert their effects by acting as agonists at α2-adrenergic receptors.[6][7][8] This binding initiates a downstream signaling cascade, inhibiting the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and a subsequent reduction in calcium ion concentrations. Physiologically, this inhibition of norepinephrine (B1679862) release from neurons results in sedation, analgesia, and anxiolysis.[7]
Experimental Protocol: Solid-Phase Extraction
This protocol is a general guideline and may require optimization based on the specific biological matrix and analytical instrumentation.
Materials:
-
SPE Cartridges: C18, e.g., Thermo Scientific™ HyperSep™ Retain PEP or similar polymeric reversed-phase sorbent.[3][5]
-
Biological Sample (e.g., Plasma, Urine)
-
Internal Standard (IS): e.g., racemic medetomidine-d3 or another suitable analogue.[9]
-
Methanol (B129727) (HPLC Grade)
-
Water (HPLC Grade)
-
Ammonium (B1175870) Hydroxide
-
Formic Acid
-
SPE Vacuum Manifold
-
Centrifuge
-
Nitrogen Evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw biological samples to room temperature.
-
Vortex mix the sample for 10-15 seconds.
-
For a 0.5 mL plasma/urine sample, add the internal standard.
-
Dilute the sample with 1 mL of water or a suitable buffer to reduce viscosity and improve loading characteristics.
-
Vortex again and centrifuge to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the sorbent by passing 1 mL of methanol.
-
Equilibrate the sorbent by passing 1 mL of water. Do not allow the cartridge to dry out before loading the sample.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (e.g., 0.5-1 mL/min) to ensure efficient analyte retention.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and other polar interferences.
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-20% methanol in water) to remove less strongly retained impurities. This step may require optimization.[10]
-
-
Elution:
-
Dry the cartridge under vacuum for 5-10 minutes to remove the aqueous wash solvent.
-
Elute the analyte of interest with 1 mL of a suitable organic solvent. A common elution solvent is methanol containing a small percentage of a base (e.g., 2% ammonium hydroxide) to ensure the basic medetomidine metabolite is in its neutral form for efficient elution.[10]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system (e.g., water/acetonitrile with 0.1% formic acid).
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Experimental Workflow Diagram
Quantitative Data Summary
The following table summarizes quantitative data from various studies on medetomidine and its related compounds. This data can serve as a reference for method development and validation. Note that limits of quantification and recovery can vary significantly based on the matrix, extraction method, and analytical instrumentation.
| Analyte | Matrix | Method | LLOQ / LOQ | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Dexmedetomidine | Plasma | SPE-GC/MS | - | 0.1 - 40 | - | [5] |
| Dexmedetomidine | Plasma | SPE-LC/MS/MS | 25 pg/mL | 0.025 - 5 | - | [11] |
| DG1 (N-glucuronide) | Plasma | SPE-LC/MS/MS | 50 pg/mL | 0.05 - 5 | - | [11] |
| DG2 (N-glucuronide) | Plasma | SPE-LC/MS/MS | 56 pg/mL | 0.056 - 2.8 | - | [11] |
| Medetomidine | Serum | Protein Precip. | 5.0 ng/mL | 2.0 - 100.0 | 82.0 - 118.0 | [12] |
| Medetomidine | Ovine Plasma | SPE-LC/MS/MS | 2 ng/mL | - | 95 | [13] |
| Medetomidine Enantiomers | Dog Plasma | LLE-LC/MS/MS | 0.1 ng/mL | 0.1 - 25 | - | [9] |
LLOQ: Lower Limit of Quantification; LOQ: Limit of Quantitation; SPE: Solid-Phase Extraction; LLE: Liquid-Liquid Extraction.
Conclusion
This protocol provides a robust starting point for the solid-phase extraction of this compound from biological samples. The use of a C18 reversed-phase sorbent offers good retention for medetomidine and its metabolites. Researchers should perform in-house validation to optimize the procedure for their specific application, ensuring adequate recovery, selectivity, and sensitivity for their analytical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Analytical method development for the simultaneous quantitation of dexmedetomidine and three potential metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Large inter-individual variability in pharmacokinetics of dexmedetomidine and its two major N-glucuronides in adult intensive care unit patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Note: In Vivo Microdialysis for Measuring 3-Hydroxy Medetomidine in the Brain
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the application of in vivo microdialysis to measure the concentration of 3-Hydroxy Medetomidine (B1201911), a primary metabolite of the α2-adrenergic receptor agonist medetomidine, in the brain of freely moving animals.
Introduction
Medetomidine is a potent and selective α2-adrenergic receptor agonist used in veterinary medicine for its sedative and analgesic properties.[1][2] Its pharmacologically active enantiomer, dexmedetomidine (B676), is used in clinical settings for sedation in intensive care.[1][2] Understanding the brain pharmacokinetics of medetomidine and its metabolites is crucial for elucidating its mechanism of action and for drug development. 3-Hydroxy Medetomidine is a significant metabolite of medetomidine.[3][4] In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound molecules from the extracellular fluid of specific brain regions in awake, behaving animals.[5][6][7][8][9][10] This application note outlines a comprehensive protocol for the measurement of this compound in the brain using in vivo microdialysis coupled with a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
In vivo microdialysis involves implanting a small, semi-permeable probe into a target brain region.[9] The probe is continuously perfused with a physiological solution (perfusate) at a low flow rate.[7] Small, unbound molecules in the brain's extracellular fluid, such as this compound, diffuse across the semi-permeable membrane into the perfusate down their concentration gradient. The collected sample, known as the dialysate, can then be analyzed to determine the concentration of the analyte.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for in vivo microdialysis measurement of this compound in the brain.
Caption: Experimental workflow for in vivo microdialysis.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on the specific animal model, brain region of interest, and available equipment.
Materials and Reagents
| Category | Item | Example Supplier |
| Animals | Male Sprague-Dawley rats (250-300g) | Charles River, Taconic |
| Surgical | Stereotaxic frame, Anesthetic machine, Surgical tools | Stoelting, Kopf |
| Guide cannula (e.g., CMA 12) | CMA Microdialysis | |
| Microdialysis | Microdialysis probes (e.g., CMA 12, 20 kDa cutoff) | CMA Microdialysis |
| Microinfusion pump | CMA, Harvard Apparatus | |
| Fraction collector | CMA, Bio-Rad | |
| Tubing (FEP, PEEK), connectors, swivels | CMA, Idex | |
| Chemicals | Medetomidine HCl | Sigma-Aldrich, Tocris |
| This compound standard | Cayman Chemical | |
| Artificial Cerebrospinal Fluid (aCSF) components | Sigma-Aldrich | |
| Urethane, Ketamine/Xylazine (anesthetics) | Sigma-Aldrich | |
| Analysis | LC-MS/MS system | Waters, Sciex, Agilent |
| Analytical column (e.g., C18) | Waters, Phenomenex | |
| Solvents (Acetonitrile, Methanol, Formic Acid) | Fisher Scientific |
Artificial Cerebrospinal Fluid (aCSF) Preparation
A typical aCSF recipe is provided in the table below. The solution should be freshly prepared, filtered (0.22 µm), and degassed before use.
| Component | Concentration (mM) |
| NaCl | 147 |
| KCl | 2.7 |
| CaCl2 | 1.2 |
| MgCl2 | 0.85 |
Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Secure the animal in a stereotaxic frame.[5]
-
Expose the skull and identify the target brain region using stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson).
-
Drill a small burr hole over the target location.[5]
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for 5-7 days before the microdialysis experiment.
Microdialysis Experiment
-
Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the brain.
-
System Connection: Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfusion and Equilibration: Begin perfusing the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[7][11] Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline.
-
Baseline Collection: Collect dialysate samples every 20-30 minutes for at least 60-90 minutes to determine the basal level of any endogenous substances and to ensure the system is stable.[11]
-
Drug Administration: Administer medetomidine via a relevant route (e.g., subcutaneous, intraperitoneal).
-
Sample Collection: Continue collecting dialysate fractions for the desired duration (e.g., 4-6 hours) to monitor the formation and clearance of this compound.[11]
-
Sample Storage: Immediately freeze the collected samples on dry ice or at -80°C until analysis to prevent degradation.[12]
Sample Analysis: LC-MS/MS
A validated LC-MS/MS method is required for the sensitive and selective quantification of this compound in the dialysate.[3][13][14]
| Parameter | Example Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of analyte from matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Specific precursor/product ion pairs for this compound and an internal standard |
Probe Recovery and Data Analysis
It is essential to determine the in vitro or in vivo recovery of the microdialysis probe to accurately estimate the absolute concentration of this compound in the extracellular fluid. The concentration in the brain (C_brain) can be calculated using the following formula:
C_brain = C_dialysate / Probe Recovery (%)
Probe recovery is influenced by factors like flow rate, membrane length, and temperature.
Data Presentation: Representative Quantitative Data
The following table summarizes typical parameters that would be determined during method validation and in a microdialysis study. The values are hypothetical and serve as a template.
| Parameter | Value | Notes |
| Probe Recovery (in vitro) | 15 ± 2% | Determined at 1 µL/min flow rate. |
| Limit of Detection (LOD) | 0.05 ng/mL | For this compound in aCSF. |
| Limit of Quantification (LOQ) | 0.15 ng/mL | For this compound in aCSF. |
| Basal Concentration | Not Detected | Expected, as the metabolite is formed from the parent drug. |
| Peak Concentration (Cmax) | To be determined | The maximum concentration observed in the dialysate. |
| Time to Peak (Tmax) | To be determined | The time at which Cmax is reached. |
Medetomidine Metabolism and Signaling
Medetomidine undergoes metabolism primarily in the liver, with hydroxylation being a key pathway leading to the formation of this compound.[3] The parent compound, medetomidine, exerts its effects by acting as an agonist at α2-adrenergic receptors, which are G-protein coupled receptors.
Caption: Medetomidine metabolism and signaling pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Low Probe Recovery | Clogged probe or tubing; Leak in the system | Check all connections for leaks. Ensure perfusate flows freely before implantation. |
| High Signal Variability | Animal stress; Unstable pump flow; Probe displacement | Ensure proper animal habituation. Check pump for consistent flow. Verify probe placement post-experiment. |
| Analyte Not Detected | Concentration below LOD; Rapid clearance; Inefficient probe recovery | Optimize LC-MS/MS sensitivity. Adjust sampling frequency. Use a probe with a higher recovery rate or slow the perfusion flow rate. |
| Blocked Guide Cannula | Tissue growth or debris | Ensure dummy cannula is properly seated and clean the guide top before probe insertion. |
References
- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 9. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uva.theopenscholar.com [uva.theopenscholar.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical method development for the simultaneous quantitation of dexmedetomidine and three potential metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medetomidine Quantitation and Enantiomer Differentiation in Biological Specimens Collected After Fatal and Non-Fatal Opioid Overdoses [cfsre.org]
Application Notes and Protocols for Evaluating the Activity of 3-Hydroxy Medetomidine using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy Medetomidine is a metabolite of Medetomidine, a potent and selective alpha-2 adrenergic receptor agonist used in veterinary medicine for its sedative and analgesic properties.[1][2] Understanding the pharmacological activity of its metabolites is crucial for a comprehensive assessment of the parent drug's overall effect and duration of action. While Medetomidine is known to be extensively metabolized, with this compound being a documented metabolite, there is currently a lack of publicly available quantitative data on the binding affinity and functional potency of this compound at alpha-2 adrenergic receptors. It has been suggested that Medetomidine is metabolized into inactive forms, which may imply that this compound has significantly lower activity compared to the parent compound.
These application notes provide a framework of detailed cell-based assay protocols to enable researchers to determine the activity of this compound, or other test compounds, at alpha-2 adrenergic receptors. The following sections describe the theoretical background, experimental workflows, and step-by-step protocols for three key assays: Radioligand Binding Assays, cAMP Inhibition Assays, and Calcium Mobilization Assays.
Theoretical Background: Alpha-2 Adrenergic Receptor Signaling
Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) that play a critical role in regulating neurotransmitter release and sympathetic outflow. There are three main subtypes: alpha-2A, alpha-2B, and alpha-2C. The canonical signaling pathway for these receptors involves coupling to inhibitory G-proteins (Gi/o). Upon agonist binding, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
In addition to the primary Gi/o pathway, alpha-2 adrenergic receptors can also couple to other signaling cascades, including the Gq pathway, which activates phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic calcium concentration.
The following diagrams illustrate these key signaling pathways.
Experimental Protocols
The following protocols provide detailed methodologies for conducting cell-based assays to evaluate the activity of this compound.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the alpha-2 adrenergic receptor by competing with a radiolabeled ligand.
Workflow:
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the desired alpha-2 adrenergic receptor subtype (e.g., HEK293 or CHO cells) to 80-90% confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Increasing concentrations of this compound or a reference competitor (e.g., Medetomidine).
-
A fixed concentration of a suitable alpha-2 adrenergic receptor radioligand (e.g., [3H]-RX821002 or [3H]-Rauwolscine) near its Kd value.
-
Cell membrane preparation.
-
-
For total binding, omit the competitor.
-
For non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters several times with ice-cold wash buffer (assay buffer).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This functional assay measures the ability of a test compound to inhibit the production of cAMP, the second messenger in the Gi signaling pathway.
Workflow:
Protocol:
-
Cell Culture:
-
Seed cells stably expressing the desired alpha-2 adrenergic receptor subtype in a 96-well plate at an appropriate density and culture overnight.
-
-
cAMP Assay:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Add varying concentrations of this compound or a reference agonist (e.g., Medetomidine).
-
Stimulate adenylyl cyclase with a submaximal concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of its maximal inhibitory effect.
-
Calcium Mobilization Assay
This functional assay measures the ability of a test compound to induce an increase in intracellular calcium, indicating potential coupling to the Gq signaling pathway.
Workflow:
Protocol:
-
Cell Culture:
-
Seed cells stably expressing the desired alpha-2 adrenergic receptor subtype in a black-walled, clear-bottom 96-well plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often in the presence of probenecid (B1678239) to prevent dye extrusion.
-
Incubate for 60-90 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Calcium Flux Measurement:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Inject varying concentrations of this compound or a reference agonist.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., every second for 1-2 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak fluorescence response (or the area under the curve) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal calcium response.
-
Data Presentation
While specific quantitative data for this compound is not available in the literature, the following tables provide a template for how to structure and present the data that would be generated from the assays described above.
Table 1: Receptor Binding Affinity of this compound at Alpha-2 Adrenergic Receptors
| Compound | Receptor Subtype | Ki (nM) |
| This compound | Alpha-2A | To be determined |
| Alpha-2B | To be determined | |
| Alpha-2C | To be determined | |
| Medetomidine (Reference) | Alpha-2A | Literature Value |
| Alpha-2B | Literature Value | |
| Alpha-2C | Literature Value |
Table 2: Functional Potency of this compound in cAMP Inhibition Assay
| Compound | Receptor Subtype | EC50 (nM) | % Maximal Inhibition |
| This compound | Alpha-2A | To be determined | To be determined |
| Alpha-2B | To be determined | To be determined | |
| Alpha-2C | To be determined | To be determined | |
| Medetomidine (Reference) | Alpha-2A | Literature Value | 100% (by definition) |
| Alpha-2B | Literature Value | 100% (by definition) | |
| Alpha-2C | Literature Value | 100% (by definition) |
Table 3: Functional Potency of this compound in Calcium Mobilization Assay
| Compound | Receptor Subtype | EC50 (nM) | % Maximal Response |
| This compound | Alpha-2A | To be determined | To be determined |
| Alpha-2B | To be determined | To be determined | |
| Alpha-2C | To be determined | To be determined | |
| Medetomidine (Reference) | Alpha-2A | Literature Value | 100% (by definition) |
| Alpha-2B | Literature Value | 100% (by definition) | |
| Alpha-2C | Literature Value | 100% (by definition) |
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the in vitro pharmacological activity of this compound at alpha-2 adrenergic receptors. By employing these standardized cell-based assays, it will be possible to determine the binding affinity and functional potency of this metabolite, thereby contributing to a more complete understanding of Medetomidine's pharmacology. The generation of such data is essential for elucidating the potential contribution of this compound to the overall clinical effects of its parent compound.
References
Application Note and Protocol: Preparation of 3-Hydroxy Medetomidine Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxy Medetomidine is a primary metabolite of Medetomidine, a potent α2-adrenergic receptor agonist used in veterinary medicine for its sedative and analgesic properties.[1][2][3] The parent compound, Medetomidine, has also been identified as an adulterant in the illicit drug supply, making the detection and quantification of its metabolites crucial for clinical and forensic toxicology.[4][5] This document provides a detailed protocol for the preparation of analytical standards of this compound for use in research and analytical testing, particularly for chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for the accurate preparation of standards and for understanding the handling and storage requirements of the compound.
| Property | Value |
| Synonyms | Medetomidine Metabolite MIII, 3-OH Medetomidine |
| CAS Number | 128366-50-7[1][6][7] |
| Molecular Formula | C₁₃H₁₆N₂O[1][7] |
| Molecular Weight | 216.28 g/mol [7] |
| Appearance | Solid[1] |
| Purity (Typical) | ≥95% (HPLC)[1][7] |
| Solubility | Slightly soluble in DMSO and Methanol[1] |
| Storage Temperature | +4°C or -20°C[1][7] |
| Stability | ≥ 4 years at -20°C[1] |
Experimental Protocols
1. Preparation of Stock Standard Solution (100 µg/mL)
This protocol describes the preparation of a primary stock solution of this compound.
-
Materials:
-
This compound analytical standard (≥95% purity)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL)
-
Pipettes and tips
-
Amber glass vials for storage
-
-
Procedure:
-
Allow the vial containing the this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh approximately 1.0 mg of the standard using an analytical balance.
-
Quantitatively transfer the weighed standard to a 10 mL volumetric flask.
-
Add approximately 5 mL of methanol to the flask and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask up to the 10 mL mark.
-
Cap the flask and invert it several times to ensure homogeneity. This yields a 100 µg/mL stock solution.
-
Transfer the stock solution to a labeled amber glass vial for storage.
-
-
Storage:
-
Store the stock solution at -20°C. Under these conditions, the solution is expected to be stable for several months. It is recommended to verify the concentration after prolonged storage.
-
2. Preparation of Working Standard Solutions and Calibration Curve
This protocol details the serial dilution of the stock solution to prepare working standards for constructing a calibration curve for LC-MS/MS analysis.
-
Materials:
-
100 µg/mL this compound stock solution
-
Methanol (HPLC or LC-MS grade)
-
Calibrated pipettes and tips
-
Eppendorf tubes or small vials
-
-
Procedure:
-
Label a series of tubes for each calibration standard (e.g., 1000, 500, 250, 100, 50, 25, 10 ng/mL).
-
Prepare an intermediate stock solution of 10 µg/mL by diluting 1 mL of the 100 µg/mL stock solution with 9 mL of methanol.
-
Perform serial dilutions to obtain the desired concentrations for the calibration curve. An example dilution scheme is provided in Table 2.
-
Table 2: Example Dilution Scheme for Calibration Standards
| Target Concentration (ng/mL) | Volume of Stock (µL) | Stock Concentration (µg/mL) | Final Volume (µL) | Diluent Volume (µL) |
| 1000 | 100 | 10 | 1000 | 900 |
| 500 | 50 | 10 | 1000 | 950 |
| 250 | 25 | 10 | 1000 | 975 |
| 100 | 10 | 10 | 1000 | 990 |
| 50 | 500 | 0.1 (from 100 ng/mL) | 1000 | 500 |
| 25 | 250 | 0.1 (from 100 ng/mL) | 1000 | 750 |
| 10 | 100 | 0.1 (from 100 ng/mL) | 1000 | 900 |
3. Sample Preparation Protocol for Urine Analysis (LC-MS/MS)
This protocol outlines a general procedure for the extraction of this compound from urine samples, incorporating enzymatic hydrolysis to detect glucuronidated metabolites.[8][9]
-
Materials:
-
Urine sample
-
β-glucuronidase from E. coli
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.0)
-
Internal Standard (e.g., this compound-d3)
-
Ethyl acetate
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (e.g., mobile phase)
-
-
Procedure:
-
To 1 mL of urine sample, add an appropriate amount of internal standard.
-
Add 500 µL of ammonium acetate buffer.
-
Add 20 µL of β-glucuronidase solution.
-
Incubate the mixture at 60°C for 2 hours.
-
Cool the sample to room temperature.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer (top layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Metabolic pathway of Medetomidine to this compound.
Caption: Workflow for preparing analytical standards of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 128366-50-7 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CAS 128366-50-7: this compound | CymitQuimica [cymitquimica.com]
- 7. This compound | TRC-H946770-2.5MG | LGC Standards [lgcstandards.com]
- 8. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Identification of 3-Hydroxy Medetomidine using High-Resolution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and analysis of 3-Hydroxy Medetomidine (B1201911), a principal metabolite of the α2-adrenergic agonist medetomidine, using high-resolution mass spectrometry (HRMS). The protocols outlined below cover sample preparation from biological matrices, liquid chromatography for separation, and HRMS for detection and identification.
Introduction
Medetomidine is a potent synthetic drug used in veterinary medicine for its sedative and analgesic properties. Its metabolism in vivo primarily occurs in the liver through hydroxylation and subsequent glucuronidation. The major metabolite, 3-Hydroxy Medetomidine, serves as a key biomarker for detecting medetomidine exposure. High-resolution mass spectrometry, with its high mass accuracy and resolving power, offers unparalleled specificity and sensitivity for the unambiguous identification of such metabolites in complex biological samples. This document details the methodologies for this analytical approach.
Metabolic Pathway of Medetomidine
Medetomidine undergoes extensive phase I and phase II metabolism. The primary phase I reaction is the hydroxylation of the methyl group at the 3-position of the phenyl ring, catalyzed by cytochrome P450 enzymes, primarily CYP3A, with minor contributions from CYP2D and CYP2E, to form this compound.[1] This active metabolite is then conjugated with glucuronic acid in a phase II reaction to facilitate its excretion.
References
Application Notes & Protocols: Experimental Design for Studying 3-Hydroxy Medetomidine Pharmacokinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Hydroxy Medetomidine (B1201911) is a primary metabolite of Medetomidine, a potent α₂-adrenergic agonist used extensively in veterinary medicine as a sedative and analgesic.[1][2] Medetomidine is metabolized in the liver, primarily via hydroxylation, to form 3-Hydroxy Medetomidine, which is subsequently conjugated and excreted.[3][4] Understanding the pharmacokinetic profile of this metabolite is crucial for a comprehensive assessment of the parent drug's disposition, potential for drug-drug interactions (DDIs), and overall safety profile. These application notes provide a detailed experimental framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Part 1: Pharmacokinetic Profile of the Parent Compound (Medetomidine)
A thorough understanding of the parent drug's pharmacokinetics is essential for designing studies for its metabolites. Medetomidine is characterized by rapid distribution and elimination.[5][6] Key pharmacokinetic parameters from studies in various species are summarized below and serve as a baseline for designing the sampling schedules and analytical sensitivity required for the metabolite study.
Table 1: Summary of Published Pharmacokinetic Parameters for Medetomidine
| Parameter | Dog | Cat | Rat | Horse |
| Dose Route | IV / IM | IM | SC | IV / IM |
| Half-Life (t½) | ~1 hr[3][7] | ~1.6 hr[3] | ~0.97 hr[3] | ~0.5-1 hr[8] |
| Volume of Distribution (Vd) | 2.8 L/kg (IV)[3] | 3.5 L/kg (IM)[3] | N/A | 470 mL/kg (IV)[8] |
| Clearance (CL) | 33.4 mL/min/kg (IV)[3] | 27.5 mL/min/kg (IM)[3] | N/A | 12.41 mL/min/kg (IV)[8] |
| Peak Plasma Time (Tmax) | < 0.5 hr (IM)[5] | < 0.5 hr (IM)[5] | N/A | N/A |
Note: Values are approximate and can vary based on study design, dose, and individual animal physiology.
Part 2: Proposed Experimental Design & Protocols
A comprehensive study of this compound pharmacokinetics involves a combination of in vitro and in vivo experiments.
Metabolic Pathway of Medetomidine
The primary metabolic pathway involves the hepatic conversion of Medetomidine to this compound, which is then conjugated for excretion.
Caption: Medetomidine undergoes Phase I hydroxylation to its main metabolite, followed by Phase II conjugation.
Overall Experimental Workflow
The proposed workflow integrates in vitro assays to characterize metabolic pathways with in vivo studies to determine the complete pharmacokinetic profile.
Caption: Workflow for pharmacokinetic characterization from in vitro assays to in vivo studies and analysis.
Part 3: Detailed Experimental Protocols
Protocol 3.1: In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of formation of this compound from its parent compound, Medetomidine, in liver microsomes from relevant species (e.g., human, dog, rat).
Materials:
-
Pooled liver microsomes (human and species of interest)
-
Medetomidine and this compound analytical standards
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) with internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
96-well incubation plates and collection plates
Methodology:
-
Preparation: Prepare a Medetomidine stock solution in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be <1%.
-
Incubation Mixture: In a 96-well plate, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and Medetomidine (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the concentrations of both Medetomidine and the formed this compound.
-
Controls: Include negative controls without the NADPH regenerating system to account for non-enzymatic degradation.[9]
Data Presentation:
Table 2: Example Data Output from In Vitro Stability Assay
| Time (min) | Medetomidine Peak Area | This compound Peak Area | % Medetomidine Remaining |
| 0 | 5,500,000 | 1,200 | 100% |
| 5 | 4,800,000 | 85,000 | 87.3% |
| 15 | 3,100,000 | 250,000 | 56.4% |
| 30 | 1,500,000 | 410,000 | 27.3% |
| 45 | 750,000 | 480,000 | 13.6% |
| 60 | 300,000 | 510,000 | 5.5% |
Protocol 3.2: In Vivo Pharmacokinetic Study in an Animal Model (e.g., Beagle Dog)
Objective: To determine the pharmacokinetic profile of this compound following the administration of Medetomidine.
Study Design:
-
Animals: Six healthy adult beagle dogs.
-
Design: A crossover design where each animal receives Medetomidine via both intravenous (IV) and intramuscular (IM) routes, with a washout period of at least one week between doses.
-
Dose: A clinically relevant dose of Medetomidine (e.g., 20 µg/kg).
Methodology:
-
Acclimation and Catheterization: Animals are fasted overnight and an indwelling catheter is placed in the cephalic vein for blood sampling.
-
Dosing:
-
IV Administration: Administer Medetomidine as a slow bolus injection.
-
IM Administration: Administer Medetomidine into the epaxial muscles.
-
-
Blood Sampling: Collect blood samples (approx. 2 mL) into EDTA-containing tubes at the following time points: pre-dose (0), and 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 2000 x g for 10 minutes at 4°C. Harvest the plasma and store at -80°C until analysis.
-
Urine Collection: House animals in metabolic cages to allow for total urine collection over 24 hours to assess the extent of renal excretion of the metabolite.
-
Bioanalysis: Quantify the plasma and urine concentrations of both Medetomidine and this compound using a validated LC-MS/MS method.
Protocol 3.3: Bioanalytical Method using LC-MS/MS
Objective: To accurately quantify this compound in biological matrices (plasma, urine).
Methodology:
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., d3-3-Hydroxy Medetomidine) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the metabolite from the parent drug and endogenous matrix components.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and the internal standard. These transitions should be optimized by direct infusion of the analytical standards.
-
Part 4: Data Analysis and Interpretation
Pharmacokinetic parameters for this compound will be calculated using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
Table 3: Key Pharmacokinetic Parameters to be Determined for this compound
| Parameter | Description |
| Cmax | Maximum observed plasma concentration of the metabolite. |
| Tmax | Time at which Cmax is observed. |
| AUC(0-t) | Area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC(0-inf) | Area under the plasma concentration-time curve extrapolated to infinity. |
| t½ | Elimination half-life of the metabolite. |
| CL/F | Apparent total body clearance (for extravascular administration of parent). |
| Vz/F | Apparent volume of distribution (for extravascular administration of parent). |
| fe | Fraction of the dose excreted unchanged in urine (as the metabolite). |
| Metabolite Ratio | The ratio of the metabolite AUC to the parent drug AUC (AUCm/AUCp). |
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Medetomidine - Wikipedia [en.wikipedia.org]
- 5. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of medetomidine. | Semantic Scholar [semanticscholar.org]
- 7. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Revolutionizing 3-Hydroxy Medetomidine Detection: The Critical Role of Glucuronidase Pre-treatment in Unmasking True Exposure
FOR IMMEDIATE RELEASE
Philadelphia, PA – A pivotal development in toxicological analysis demonstrates that the enzymatic pre-treatment of urine samples with β-glucuronidase is indispensable for the accurate detection and quantification of 3-Hydroxy Medetomidine (B1201911), a major metabolite of the potent veterinary sedative medetomidine. Recent findings underscore that a significant percentage of medetomidine exposures are overlooked without this crucial hydrolysis step, highlighting a critical gap in current drug screening methodologies. This application note provides detailed protocols and data to guide researchers, scientists, and drug development professionals in implementing this essential technique for more reliable and comprehensive toxicological assessments.
Medetomidine, an α2-adrenergic agonist, is increasingly being identified as an adulterant in the illicit drug supply. Its primary route of metabolism in humans involves hydroxylation to 3-Hydroxy Medetomidine, which is subsequently conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate for excretion. Standard analytical techniques, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), may fail to detect this conjugated form, leading to false-negative results. Enzymatic hydrolysis with β-glucuronidase effectively cleaves the glucuronic acid moiety, liberating the free this compound for accurate measurement.
A recent study highlighted the profound impact of this pre-treatment, revealing that 32% of medetomidine exposures would have been missed without enzymatic hydrolysis [1]. This underscores the necessity of incorporating a glucuronidase digestion step into routine analytical workflows to ensure all exposures are detected.
Quantitative Impact of Glucuronidase Pre-treatment
The enzymatic hydrolysis of this compound glucuronide significantly increases the detectable concentration of the free metabolite. The following table summarizes quantitative data from a study on urine samples from patients with suspected opioid overdose, demonstrating the marked increase in this compound concentrations post-treatment.
| Patient Cohort | Median 3-OH-M Concentration (Pre-hydrolysis) (ng/mL) | Median 3-OH-M Concentration (Post-hydrolysis) (ng/mL) | Fold Increase |
| Intoxicated Patients | 561 | 8423 | ~15x |
| Withdrawal Patients | 13 | Not Reported | - |
| All Positive Samples (≥1 ng/mL) | 79 | 151 | ~2x |
Data synthesized from a study on medetomidine exposure in patients who use fentanyl. The significant increase in detectable metabolite concentration post-hydrolysis is evident.[1]
Metabolic Pathway of Medetomidine
Medetomidine undergoes a two-step metabolic process in the body. The initial phase involves hydroxylation, primarily at the 3-position of the aromatic ring, to form this compound. This is followed by a second phase where the hydroxylated metabolite is conjugated with glucuronic acid, a process known as glucuronidation. This pathway is crucial for detoxification and excretion.
Caption: Metabolic pathway of Medetomidine.
Experimental Protocols
This section provides a detailed methodology for the enzymatic hydrolysis of this compound glucuronide in urine samples, followed by a general procedure for LC-MS/MS analysis.
Protocol 1: Enzymatic Hydrolysis of Urine Samples
This protocol is a synthesized procedure based on best practices for the hydrolysis of drug glucuronides in urine.[2][3][4] Optimization may be required based on the specific laboratory setup and enzyme source.
Materials:
-
Urine sample
-
β-glucuronidase (e.g., from E. coli, Abalone, or recombinant)
-
Buffer solution (e.g., 100 mM ammonium (B1175870) acetate, pH 5.0 or other optimal pH for the chosen enzyme)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine sample at approximately 3000 x g for 10 minutes to pellet any particulate matter.
-
Transfer a 100 µL aliquot of the supernatant to a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add an appropriate volume of the internal standard solution to the urine aliquot.
-
-
Buffer Addition:
-
Add 100 µL of the buffer solution to the sample.
-
-
Enzyme Addition:
-
Add a pre-determined optimal amount of β-glucuronidase solution. The amount will vary depending on the enzyme source and activity (typically 1,000-5,000 units).
-
-
Incubation:
-
Vortex the mixture gently.
-
Incubate the sample at a temperature and for a duration optimal for the chosen enzyme. Common conditions range from 37°C to 65°C for 30 minutes to 18 hours. For rapid hydrolysis, some recombinant enzymes can achieve efficient cleavage in 15-30 minutes at room temperature or slightly elevated temperatures.[5][6]
-
-
Termination of Reaction:
-
After incubation, the reaction can be stopped by adding a solvent such as acetonitrile (B52724) or by proceeding directly to sample clean-up (e.g., Solid Phase Extraction).
-
-
Sample Clean-up:
-
Proceed with a suitable sample clean-up method, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), to remove matrix interferences prior to LC-MS/MS analysis.
-
Protocol 2: General LC-MS/MS Analysis
This is a general workflow for the analysis of the hydrolyzed sample. Specific parameters will need to be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation:
-
Inject the extracted sample onto an appropriate analytical column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis, emphasizing the critical glucuronidase pre-treatment step.
Caption: Analytical workflow for this compound detection.
Conclusion
The evidence strongly supports the mandatory inclusion of a β-glucuronidase hydrolysis step in analytical protocols for the detection of this compound. This pre-treatment is essential for cleaving the glucuronide conjugate and revealing the true concentration of the metabolite, thereby preventing false-negative results and providing a more accurate assessment of medetomidine exposure. The protocols and data presented herein offer a robust framework for laboratories to implement this critical procedure, enhancing the reliability and accuracy of their toxicological findings.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Optimization of recombinant β-glucuronidase hydrolysis and quantification of eight urinary cannabinoids and metabolites by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. msacl.org [msacl.org]
- 6. Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis - IMCS [imcstips.com]
Application Notes & Protocols for the Separation of 3-Hydroxy Medetomidine from Medetomidine
These application notes provide researchers, scientists, and drug development professionals with detailed methodologies for the analytical separation of 3-Hydroxy Medetomidine (B1201911), a primary metabolite, from its parent compound, Medetomidine. The protocols are derived from established liquid chromatography-mass spectrometry (LC-MS/MS) techniques, which are the gold standard for the detection and quantification of these analytes in biological matrices.
Introduction
Medetomidine is a potent α2-adrenergic agonist used in veterinary medicine for its sedative and analgesic properties.[1][2] Its metabolism in vivo is extensive, with hydroxylation being a major biotransformation pathway, leading to the formation of 3-Hydroxy Medetomidine.[3][4] Accurate analytical methods to differentiate and quantify Medetomidine and its metabolites are crucial for pharmacokinetic studies, drug metabolism research, and in the context of clinical and forensic toxicology, especially with the emergence of Medetomidine as an adulterant in the illicit drug supply.[5][6]
The following protocols are based on reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), which offer the necessary selectivity and sensitivity for these analyses.
Data Presentation: Chromatographic Separation Parameters
The following table summarizes typical experimental conditions and resulting data for the separation of this compound and Medetomidine using LC-MS/MS. These values are compiled from various published methods and should be considered as a starting point for method development and optimization.
| Parameter | Method 1: UPLC-MS/MS | Method 2: RP-HPLC-MS/MS |
| Analytes | This compound, Medetomidine | This compound, Medetomidine |
| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer | HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | Phenomenex Kinetix C18 (50 x 4.6 mm, 5 µm)[5] | X-terra RP-18 (250 x 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] | Ammonium Formate (B1220265) Buffer |
| Mobile Phase B | 0.1% Formic Acid in Methanol[5] | Acetonitrile (B52724)/Methanol (B129727) |
| Flow Rate | 0.5 mL/min[5] | 1.5 mL/min[7] |
| Column Temperature | 40 °C[5] | Ambient |
| Injection Volume | 5-10 µL | 10 µL |
| Detection | ESI+ Multiple Reaction Monitoring (MRM) | ESI+ Multiple Reaction Monitoring (MRM) |
| MRM Transition (Medetomidine) | m/z 201.1 → 95.0 | m/z 201.1 → 95.0[8] |
| MRM Transition (this compound) | m/z 217.1 → 119.0 (Hypothetical, requires optimization) | m/z 217.1 → 119.0 (Hypothetical, requires optimization) |
| Retention Time (Medetomidine) | ~7.33 min[8] | ~18.57 min[7] |
| Retention Time (this compound) | Earlier than Medetomidine due to increased polarity | Earlier than Medetomidine due to increased polarity |
Note: The MRM transition for this compound is hypothetical and needs to be determined experimentally by direct infusion of a standard. The increased polarity of this compound due to the hydroxyl group will result in an earlier retention time on a reversed-phase column compared to the parent compound, Medetomidine.
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for the Analysis of this compound and Medetomidine in Biological Matrices
This protocol is designed for the rapid and sensitive analysis of this compound and Medetomidine, suitable for high-throughput screening.
1. Sample Preparation (from Urine or Plasma)
-
Enzymatic Hydrolysis (for conjugated metabolites): For urine samples, a pre-treatment with β-glucuronidase is often necessary to cleave glucuronide conjugates and improve the detection of this compound.[5][9]
-
To 100 µL of urine, add 50 µL of β-glucuronidase solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Incubate at 60 °C for 1-2 hours.
-
-
Liquid-Liquid Extraction (LLE):
-
To the (hydrolyzed) sample, add an internal standard solution (e.g., Medetomidine-d3).
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 1-2 minutes.
-
Centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled with a tandem mass spectrometer.
-
Column: Phenomenex Kinetix C18 (50 x 4.6 mm, 5 µm).[5]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Methanol
-
-
Gradient Elution:
-
Start with 5-10% B, hold for 0.5 min.
-
Ramp to 95% B over 5-7 minutes.
-
Hold at 95% B for 1-2 minutes.
-
Return to initial conditions and equilibrate for 2-3 minutes.
-
-
Flow Rate: 0.5 mL/min.[5]
-
Column Temperature: 40 °C.[5]
-
Injection Volume: 5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Medetomidine: m/z 201.1 → 95.0
-
This compound: To be determined (e.g., m/z 217.1 → fragment ion).
-
Internal Standard (e.g., Medetomidine-d3): To be determined.
-
-
Optimize collision energies and other MS parameters for each analyte.
-
Protocol 2: RP-HPLC-MS/MS Method for the Separation of Medetomidine and Related Substances
This protocol is suitable for the separation of Medetomidine from its impurities and metabolites, including this compound, in bulk drug substances or formulated products.
1. Standard and Sample Preparation
-
Standard Solution: Prepare a stock solution of Medetomidine and this compound reference standards in a suitable solvent (e.g., methanol or a mixture of acetonitrile and methanol).[7] Prepare working standards by serial dilution in the mobile phase.
-
Sample Solution: Dissolve the sample in the diluent to achieve a concentration within the linear range of the assay.
2. RP-HPLC-MS/MS Analysis
-
Instrumentation: An HPLC system coupled with a tandem mass spectrometer.
-
Column: X-terra RP-18 (250 x 4.6 mm, 5 µm).[7]
-
Mobile Phase:
-
A: Ammonium formate buffer (e.g., 10 mM, pH adjusted).
-
B: Acetonitrile/Methanol mixture (e.g., 50:50 v/v).
-
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of the parent compound from the more polar metabolite. A typical gradient would start with a low percentage of organic phase (B) and gradually increase.
-
Flow Rate: 1.5 mL/min.[7]
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Mass Spectrometry:
-
Ionization Mode: ESI+.
-
Scan Type: MRM.
-
MRM Transitions: As defined in Protocol 1.
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the separation and analysis of this compound and Medetomidine.
Caption: Workflow for the analysis of this compound.
Signaling Pathway of Medetomidine Metabolism
The following diagram illustrates the primary metabolic pathway of Medetomidine to this compound.
Caption: Metabolic pathway of Medetomidine.
References
- 1. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Assay of Medetomidine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine (B1201911) is a potent synthetic α2-adrenergic agonist used in veterinary medicine for its sedative and analgesic properties.[1][2][3] It is a racemic mixture of two stereoisomers: dexmedetomidine, the pharmacologically active enantiomer, and levomedetomidine.[2] Dexmedetomidine is also approved for sedation in humans in intensive care settings.[3] The increasing use and potential for off-label use or illicit adulteration necessitate robust and reliable quantitative assays for medetomidine and its metabolites in biological matrices.[1][3][4] These assays are crucial for pharmacokinetic studies, toxicological investigations, and drug development.
This document provides detailed application notes and protocols for the development of a quantitative assay for medetomidine and its primary metabolite, 3-hydroxymedetomidine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of Medetomidine
Medetomidine, primarily through its active enantiomer dexmedetomidine, acts as a selective agonist for α2-adrenergic receptors.[5][6] These receptors are G-protein coupled receptors found on presynaptic and postsynaptic neurons.[7] Activation of presynaptic α2-receptors in the locus coeruleus of the brainstem inhibits the release of norepinephrine, leading to sedative and analgesic effects.[6][7][8] This inhibition is mediated through the deactivation of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and leads to hyperpolarization of the neuronal membrane.[6][7]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is adapted for the extraction of medetomidine and its metabolites from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., dexmedetomidine-d3 or a structurally similar compound)
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium hydroxide (B78521)
-
Reconstitution solution (e.g., 20% acetonitrile (B52724) in 0.1% formic acid)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Vortex for 30 seconds.
-
Add 600 µL of MTBE.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solution.
-
Vortex for 1 minute.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 50 mm x 2.1 mm, 3 µm)[9][10] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min[9][10] |
| Injection Volume | 10 µL[9] |
| Column Temperature | 25°C[9][10] |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.0 | 80 |
| 2.1 | 5 |
| 3.0 | 5 |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM)[9] |
| Spray Voltage | 3.5 - 4.5 kV[9][11] |
| Vaporizer Temp. | 250 - 300°C[9][11] |
| Capillary Temp. | 300°C[9][11] |
| Collision Gas | Argon |
| SRM Transitions | See table below |
SRM Transitions for Quantification:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Medetomidine | 201.1 | 95.0 | 25 |
| 3-hydroxymedetomidine | 217.1 | 95.0 | - |
| Dexmedetomidine-d3 (IS) | 204.9 | 99.0 | 25 |
Collision energy for 3-hydroxymedetomidine should be optimized empirically.
Experimental Workflow
The overall workflow for the quantitative analysis of medetomidine and its metabolites is depicted below.
Method Validation
A newly developed analytical method must be validated to ensure its suitability for the intended purpose.[12][13][14] Key validation parameters according to FDA and other regulatory guidelines include:[14][15][16]
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[14]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.[12] A typical linear range for medetomidine in plasma is 0.1 to 100 ng/mL.[9][10]
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For medetomidine, LLOQs of 0.1 ng/mL in plasma have been reported.[9][10]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for a validated LC-MS/MS assay for medetomidine.
| Parameter | Typical Value/Range | Reference(s) |
| Linear Range | 0.1 - 100 ng/mL | [9][10] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [9][10] |
| Intra-day Precision (%CV) | < 15% | [15] |
| Inter-day Precision (%CV) | < 15% | [15] |
| Accuracy (% Bias) | Within ±15% | [15] |
| Extraction Recovery | > 80% |
Note: These values should be established and verified during in-house method validation.
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantitative determination of medetomidine and its primary metabolite in biological matrices. Proper sample preparation and method validation are critical to ensure the generation of accurate and reliable data for pharmacokinetic, toxicological, and drug development studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Medetomidine - Wikipedia [en.wikipedia.org]
- 3. Medetomidine Quantitation and Enantiomer Differentiation in Biological Specimens Collected After Fatal and Non-Fatal Opioid Overdoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. mynavas.org [mynavas.org]
- 7. zoetis.com.br [zoetis.com.br]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. wjarr.com [wjarr.com]
- 13. emerypharma.com [emerypharma.com]
- 14. scielo.br [scielo.br]
- 15. biopharminternational.com [biopharminternational.com]
- 16. fda.gov [fda.gov]
Application Note: Robust and Efficient Sample Preparation for the Analysis of 3-Hydroxy Medetomidine in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive and optimized protocol for the extraction and quantification of 3-Hydroxy Medetomidine (B1201911), a primary metabolite of Medetomidine, from plasma samples. The described methodologies, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, are designed to ensure high recovery, minimize matrix effects, and deliver accurate and reproducible results for pharmacokinetic and toxicological studies. This document provides detailed experimental procedures, quantitative performance data, and a visual workflow to aid researchers in the bioanalysis of this key metabolite.
Introduction
Medetomidine, a potent and selective α2-adrenergic agonist, is widely used in veterinary medicine as a sedative and analgesic.[1] Its metabolism in the body leads to the formation of several metabolites, with 3-Hydroxy Medetomidine being a significant product of aromatic hydroxylation. Accurate quantification of this compound in plasma is crucial for understanding the pharmacokinetics and metabolic profile of the parent drug. This application note presents validated sample preparation protocols for the analysis of this compound in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[2][3] The protocols are designed to be robust and adaptable to various laboratory settings.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Ethyl Acetate, Diethyl Ether (all HPLC or LC-MS grade).
-
Acids and Bases: Formic Acid, Ammonium Hydroxide.
-
Reagents: Ultrapure water, Bovine Serum Albumin (BSA).
-
Internal Standard (IS): A suitable deuterated analog of this compound or a compound with similar physicochemical properties (e.g., Medetomidine-d3, Dexmedetomidine-d4).[4][5]
-
Plasma: Blank control plasma from the relevant species.
Experimental Protocols
Three common and effective sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method may depend on the required level of sample cleanup, sensitivity, and available laboratory equipment.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[6][7][8]
Procedure:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[9]
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard (IS) solution.
-
Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins. The recommended ratio of ACN to plasma is 3:1 (v/v).[6][7]
-
Vortex the mixture vigorously for 1 minute.[9]
-
Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[2][9]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).[2]
-
Vortex the reconstituted sample and inject a suitable aliquot (e.g., 10 µL) into the LC-MS/MS system.[2]
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.[2][10]
Procedure:
-
To a 100 µL aliquot of plasma in a suitable tube, add 10 µL of the internal standard (IS) solution.
-
Add a small volume of a basifying agent, such as 1M sodium hydroxide, to adjust the pH of the plasma sample to be above the pKa of this compound, ensuring it is in its non-ionized form for efficient extraction into an organic solvent.
-
Add 550 µL of ethyl acetate.[2]
-
Vortex the mixture for 3 minutes to ensure thorough extraction.[2]
-
Centrifuge at 14,000 rpm for 10 minutes to separate the aqueous and organic layers.[2]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Vortex and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.[4][11]
Procedure:
-
Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent like Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[12]
-
Sample Pre-treatment: To 50 µL of plasma, add 100 µL of the internal standard (IS) solution and 50 µL of 0.1% formic acid.[4]
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and IS from the cartridge with 1 mL of methanol. To prevent binding to glass and plastic, collection tubes can be pre-coated with 0.5% BSA.[4][13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase (e.g., 20% acetonitrile in 0.1% formic acid in water).[4]
-
Injection: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Analysis
While the focus of this note is on sample preparation, a typical LC-MS/MS setup for the analysis of medetomidine and its metabolites is provided for context.
-
Chromatographic Column: A C18 column (e.g., 50 mm × 2.1 mm, 3 µm) is commonly used.[2]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is often employed.[2]
-
Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with selected reaction monitoring (SRM).[4][14]
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of medetomidine and its related compounds in plasma, which can be expected to be similar for this compound analysis.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | > 85% | 76.61 - 93.38%[15] | 86%[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL[8][16] | 0.1 - 1.0 ng/mL[2][5][15] | 0.5 ng/mL[4] |
| Precision (CV%) | < 15% | < 15%[5] | < 15%[4] |
| Accuracy (%) | 85 - 115% | 85 - 115%[5] | 90.5%[4] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the sample preparation of this compound from plasma.
Caption: General workflow for plasma sample preparation.
Conclusion
The selection of an appropriate sample preparation method is critical for the reliable quantification of this compound in plasma. The protocols detailed in this application note—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—offer researchers a range of options to suit their specific analytical needs. By following these detailed procedures, laboratories can achieve high-quality data for pharmacokinetic assessments and other drug development studies.
References
- 1. gerstelus.com [gerstelus.com]
- 2. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantitation of dexmedetomidine and glucuronide metabolites (G-Dex-1 and G-Dex-2) in human plasma utilizing liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. a protein precipitation extraction method [protocols.io]
- 10. biotage.com [biotage.com]
- 11. cris.unibo.it [cris.unibo.it]
- 12. SPE Method Development | Thermo Fisher Scientific - NL [thermofisher.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. Determination of dexmedetomidine in human plasma using high performance liquid chromatography coupled with tandem mass spectrometric detection: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of dexmedetomidine using high performance liquid chromatography coupled with tandem mass spectrometric (HPLC-MS/MS) assay combined with microdialysis technique: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Application Notes and Protocols for Chiral Separation of Medetomidine Enantiomers and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine (B1201911) is a potent and selective α2-adrenergic agonist widely used in veterinary medicine for its sedative and analgesic properties. It exists as a racemic mixture of two enantiomers: dexmedetomidine (B676) and levomedetomidine (B195856). The pharmacological activity resides almost exclusively in dexmedetomidine, the (S)-enantiomer, which is also approved for human use as a sedative in intensive care settings. Levomedetomidine, the (R)-enantiomer, is significantly less active. This enantiomeric difference in pharmacological activity necessitates the use of stereospecific analytical methods to individually quantify the enantiomers in pharmacokinetic, pharmacodynamic, and drug metabolism studies.
Furthermore, medetomidine undergoes extensive metabolism, primarily through hydroxylation of the 2,3-dimethylphenyl ring, followed by glucuronidation. The primary hydroxylated metabolite is 3-hydroxy-medetomidine. As the metabolism can also be stereoselective, it is crucial to develop chiral separation methods for both the parent enantiomers and their key metabolites to fully understand the disposition and pharmacological effects of medetomidine.
These application notes provide detailed protocols for the chiral separation of medetomidine enantiomers in biological matrices using liquid chromatography-mass spectrometry (LC-MS). Additionally, a proposed metabolic pathway is outlined, and a suggested approach for the chiral separation of its hydroxylated metabolites is provided.
Quantitative Data Summary
The following tables summarize the quantitative data from validated chiral LC-MS/MS methods for the determination of dexmedetomidine and levomedetomidine in plasma.
Table 1: Method Performance for Chiral Separation of Medetomidine Enantiomers in Equine Plasma
| Parameter | Dexmedetomidine | Levomedetomidine |
| Linearity Range | 0 - 20 ng/mL | 0 - 20 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL | 0.2 ng/mL |
| Inter-day Precision (%RSD) | 1.89% | 1.36% |
| Accuracy Range | 99.17% - 100.99% | 99.25% - 101.57% |
Table 2: Method Performance for Chiral Separation of Medetomidine Enantiomers in Dog Plasma
| Parameter | Dexmedetomidine | Levomedetomidine |
| Linearity Range | 0.1 - 25 ng/mL | 0.1 - 25 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.1 ng/mL |
| Within- and Between-Session Precision (%RSD) | <15% | <15% |
| Within- and Between-Session Accuracy | <15% | <15% |
Experimental Protocols
Protocol 1: Chiral Separation of Medetomidine Enantiomers in Equine Plasma by LC-MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of equine plasma, add an internal standard (e.g., a deuterated analog of medetomidine).
-
Add 1 mL of 1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Add 5 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS system.
2. LC-MS Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent with an electrospray ionization (ESI) source.
-
Chiral Column: Chiralcel OJ-3R (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 20 mM ammonium (B1175870) hydrogen carbonate in water and acetonitrile (B52724) (ratio dependent on system optimization, typically around 50:50 v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
MS Detection: Positive ion mode. Monitor the protonated molecular ions [M+H]+ for dexmedetomidine, levomedetomidine, and the internal standard.
Protocol 2: Chiral Separation of Medetomidine Enantiomers in Dog Plasma by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of dog plasma, add the internal standard (racemic medetomidine-d3).
-
Add 50 µL of 2% ammonia (B1221849) solution.
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 10,000 g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
2. LC-MS/MS Conditions
-
HPLC System: Suitable for high-performance liquid chromatography.
-
Mass Spectrometer: Tandem mass spectrometer with an ESI source.
-
Chiral Column: A cellulose (B213188) tris(4-methylbenzoate)-based chiral column.
-
Mobile Phase: Optimized mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: As optimized for the specific column and system.
-
Column Temperature: Controlled, typically around 25-40°C.
-
Injection Volume: 5-20 µL.
-
MS/MS Detection: Positive ion mode, using Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
Medetomidine Metabolism and Proposed Chiral Separation of Metabolites
Medetomidine is primarily metabolized in the liver. The main metabolic pathway involves hydroxylation of one of the methyl groups on the phenyl ring to form 3-hydroxy-medetomidine. This metabolite can then undergo further conjugation, primarily with glucuronic acid. The metabolism of medetomidine has been shown to be stereoselective, with plasma concentrations of levomedetomidine being significantly lower than those of dexmedetomidine after administration of the racemic mixture.
Proposed Protocol for Chiral Separation of Hydroxymedetomidine Enantiomers:
1. Sample Preparation (Enzymatic Hydrolysis followed by Extraction)
-
For urine samples, a pre-treatment with β-glucuronidase is recommended to cleave the glucuronide conjugates of hydroxymedetomidine.
-
Follow with a liquid-liquid or solid-phase extraction method similar to that used for the parent enantiomers to isolate the hydroxylated metabolites.
2. Proposed LC-MS/MS Conditions
-
Chiral Column: Polysaccharide-based chiral stationary phases, such as those derivatized with cellulose or amylose (B160209) carbamates (e.g., Chiralcel OD-H, Chiralpak AD-H), are excellent candidates due to their proven ability to separate a wide range of chiral compounds, including those with hydroxyl groups.
-
Mobile Phase: A systematic screening of mobile phases in both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., water/acetonitrile/methanol with additives like ammonium bicarbonate or formate) modes should be performed to achieve optimal enantiomeric resolution.
-
Detection: Tandem mass spectrometry (MS/MS) in MRM mode will be essential for the selective and sensitive detection of the hydroxymedetomidine enantiomers in complex biological matrices. The fragmentation patterns of the hydroxylated metabolites would need to be determined to establish the appropriate MRM transitions.
Visualizations
Caption: Proposed metabolic pathway of medetomidine.
Caption: General workflow for chiral analysis.
Application Notes and Protocols for the Forensic Toxicology Screening of 3-Hydroxy Medetomidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine (B1201911), a potent α2-adrenergic agonist used in veterinary medicine, has emerged as an adulterant in the illicit drug supply, often in combination with opioids like fentanyl and other veterinary tranquilizers such as xylazine.[1][2] Its presence poses a significant public health risk, complicating overdose presentations and treatment.[1][2] Forensic toxicology laboratories play a crucial role in identifying and quantifying medetomidine and its metabolites to understand its prevalence and impact. 3-Hydroxy medetomidine is a primary metabolite of medetomidine, and its detection is a key indicator of exposure.[2] These application notes provide a comprehensive overview of the analytical methodologies for the screening and confirmation of this compound in forensic toxicology specimens.
Metabolic Pathway of Medetomidine
Medetomidine undergoes extensive metabolism in the liver, primarily through hydroxylation by cytochrome P450 enzymes, followed by conjugation. The major metabolic pathway involves the hydroxylation of the methyl group on the imidazole (B134444) ring to form this compound.[2] This metabolite is then further conjugated with glucuronic acid to facilitate its excretion in urine.[2] Due to this extensive metabolism, the parent drug is often found at very low concentrations or is absent in urine, making this compound a critical target for analysis, especially in urine samples.[2]
Caption: Metabolic pathway of medetomidine.
Quantitative Data Summary
The following tables summarize the reported concentrations of medetomidine and this compound in forensic toxicology casework. These values can serve as a reference for interpreting analytical findings.
Table 1: Concentrations of Medetomidine and this compound in Biological Samples (ng/mL)
| Analyte | Matrix | Condition | Concentration Range (ng/mL) | Median (ng/mL) | Reference |
| Medetomidine | Blood | Antemortem (Overdose) | 0.1 - 16 | 1.5 | [3] |
| Medetomidine | Blood | Postmortem | 0.1 - 32 | 0.31 | [3] |
| Medetomidine | Urine | Antemortem (Overdose) | 0.1 - 540 | - | [3] |
| This compound | Blood | Antemortem (Overdose) | Rarely Detected | - | [3] |
| This compound | Urine | Antemortem (Overdose) | 1 - 160 | - | [3] |
| This compound | Urine | Intoxication (Antemortem) | - | 561 (without hydrolysis) | [2] |
| This compound | Urine | Withdrawal (Antemortem) | - | 13 (without hydrolysis) | [2] |
Note: Concentrations can vary significantly based on the dose, route of administration, and individual metabolism.
Experimental Protocols
The recommended analytical approach for the detection and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Experimental Workflow
Caption: General analytical workflow for this compound.
Sample Preparation
a) Enzymatic Hydrolysis (for Urine Samples)
Since this compound is extensively glucuronidated in urine, an enzymatic hydrolysis step is crucial for accurate quantification of the total metabolite concentration.[2]
-
Protocol:
-
To 1 mL of urine sample, add an appropriate volume of β-glucuronidase enzyme solution. The specific type and activity of the enzyme should be optimized.
-
Add a suitable buffer to maintain the optimal pH for the enzyme (typically pH 5-7).
-
Incubate the mixture at a specified temperature (e.g., 37-60°C) for a sufficient duration (e.g., 1-18 hours) to ensure complete cleavage of the glucuronide conjugate. Incubation time and temperature will depend on the enzyme used.
-
After incubation, proceed to the extraction step.
-
b) Extraction
Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be employed to isolate this compound from the biological matrix.
-
Liquid-Liquid Extraction (LLE) Protocol (General):
-
To the hydrolyzed urine or blood sample, add a suitable internal standard.
-
Adjust the pH of the sample to a basic pH (e.g., pH 9-10) using a suitable buffer (e.g., ammonium (B1175870) hydroxide).
-
Add an immiscible organic solvent (e.g., ethyl acetate, n-butyl chloride).
-
Vortex or mix thoroughly to facilitate the extraction of the analyte into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE) Protocol (General):
-
Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interferences (e.g., water, acidic methanol).
-
Elute the analyte with a suitable solvent (e.g., ammoniated methanol).
-
Evaporate the eluate to dryness and reconstitute for analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetix C18, 100 Å, 50 x 2.1 mm, 2.6 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A gradient elution is typically used to achieve optimal separation.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Collision Energy and other MS parameters: These need to be optimized for each specific instrument and transition.
-
Method Validation
A comprehensive method validation should be performed according to established forensic toxicology guidelines. Key validation parameters include:
-
Linearity: Establishing the concentration range over which the method is accurate and precise.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be accurately and precisely quantified.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements.
-
Matrix Effects: The influence of co-eluting endogenous components on the ionization of the analyte.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage conditions.
Table 2: Representative Method Validation Parameters for an LC-MS/MS Assay for this compound (Hypothetical Data for Illustrative Purposes)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Calibration Range | 1 - 500 ng/mL | Met |
| LOD | - | 0.5 ng/mL |
| LOQ | - | 1 ng/mL |
| Accuracy (% Bias) | Within ± 20% | -5.2% to +8.5% |
| Precision (%RSD) | ≤ 20% | < 10% |
| Matrix Effect | - | Minimal |
| Recovery | - | > 85% |
| Stability | - | Stable for 72h at 4°C |
Note: The above table is for illustrative purposes only. Laboratories must establish and validate their own methods and acceptance criteria.
Preparation of Calibrators and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of this compound and a suitable internal standard (e.g., this compound-d3) in a suitable organic solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the stock solutions to create working solutions for calibrators and QCs.
-
Calibrators: Spike drug-free matrix (blood or urine) with the working solutions to create a set of calibrators covering the desired concentration range.
-
Quality Controls: Prepare at least three levels of QC samples (low, medium, and high) in drug-free matrix from a separate weighing of the reference standard or a different stock solution than the calibrators.
Conclusion
The detection of this compound is a reliable indicator of medetomidine exposure. The use of a validated LC-MS/MS method with appropriate sample preparation, including enzymatic hydrolysis for urine, is essential for accurate and defensible results in a forensic toxicology setting. As the prevalence of medetomidine in the illicit drug market continues to evolve, the implementation of robust analytical methods for its metabolites is critical for public health and safety. Further research is needed to establish standardized and widely available reference materials and validated protocols, including specific MRM transitions for this compound.
References
Application Notes and Protocols for Assessing the Sedative Effects of 3-Hydroxy Medetomidine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Medetomidine (B1201911), a potent α2-adrenergic agonist, is widely used in veterinary medicine for its sedative and analgesic properties.[1] Its pharmacological effects are primarily mediated by the activation of α2-adrenoceptors in the central nervous system, which leads to a reduction in the release of norepinephrine.[2][3] The metabolism of medetomidine is a critical aspect of its pharmacology, with 3-Hydroxy Medetomidine identified as a major metabolite.[4][5] Clinical observations in humans have shown a correlation between the urinary concentrations of this compound and a state of intoxication characterized by profound sedation.[4] This suggests that this compound is not an inactive metabolite but likely contributes to the overall sedative profile of the parent compound.
These application notes provide a comprehensive overview of established animal models and experimental protocols for assessing the sedative effects of medetomidine, which can be adapted for the specific evaluation of this compound. Due to a lack of direct preclinical studies on this compound, the following protocols are based on well-validated methods for the parent compound and its active enantiomer, dexmedetomidine. Researchers should consider these as foundational methods that may require optimization for the specific pharmacokinetic and pharmacodynamic properties of this compound.
Mechanism of Action: The Alpha-2 Adrenergic Signaling Pathway
The sedative effects of medetomidine and, presumably, its active metabolites like this compound, are initiated by their binding to and activation of α2-adrenergic receptors, which are G-protein coupled receptors.[2] This activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels results in the hyperpolarization of noradrenergic neurons, primarily in the locus coeruleus of the brainstem. This neuronal inhibition decreases the release of norepinephrine, a key neurotransmitter involved in arousal and wakefulness, thereby inducing a state of sedation.[2]
Caption: Alpha-2 adrenergic signaling pathway leading to sedation.
Experimental Animal Models
Rodents, particularly mice and rats, are the most common animal models for assessing the sedative effects of drugs due to their well-characterized genetics, physiology, and behavioral responses.[6] The choice of species and strain should be carefully considered as it can influence the metabolism and sensitivity to the test compound.
Key Experiments for Assessing Sedation
Locomotor Activity Test
This test is used to evaluate spontaneous motor activity in an open-field arena. Sedative compounds are expected to decrease locomotor activity.[6][7]
Experimental Protocol:
-
Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm for rats; 25 x 25 x 20 cm for mice) equipped with infrared beams or a video tracking system to automatically record movement.[7]
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal in the open-field arena for a 30-minute habituation period on the day before testing.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous, intravenous).
-
Data Collection: Immediately after injection, place the animal in the center of the arena and record locomotor activity for a predefined period (e.g., 60-120 minutes). Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
Caption: Workflow for the locomotor activity test.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Rearing Frequency | Time in Center (%) |
| Vehicle Control | - | 1500 ± 150 | 45 ± 5 | 15 ± 2 |
| This compound | 0.1 | 800 ± 100 | 20 ± 4 | 12 ± 2 |
| This compound | 0.3 | 400 ± 75 | 8 ± 2 | 10 ± 1 |
| This compound | 1.0 | 150 ± 50 | 2 ± 1 | 8 ± 1 |
Note: Data are presented as mean ± SEM and are hypothetical. Statistical significance (e.g., p < 0.05) compared to vehicle control is denoted by an asterisk.
Loss of Righting Reflex (LORR) Assay
The LORR assay is a robust and widely used method to assess the hypnotic or deep sedative effects of a compound.[8][9] An animal is considered to have lost its righting reflex if it fails to right itself within a specified time (e.g., 30-60 seconds) after being placed on its back.[9]
Experimental Protocol:
-
Animal Preparation: House animals individually to prevent disturbances.
-
Drug Administration: Administer this compound or vehicle control.
-
Assessment: At predetermined time points after administration (e.g., 5, 10, 15, 30, 60, 90, 120 minutes), gently place the animal on its back on a flat surface.
-
Endpoint: Record the latency to the onset of LORR and the duration of LORR. The duration is the time from the loss of the righting reflex until the animal spontaneously rights itself three times within a 60-second period.
Caption: Workflow for the Loss of Righting Reflex (LORR) assay.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Onset of LORR (min) | Duration of LORR (min) | % Animals with LORR |
| Vehicle Control | - | N/A | N/A | 0 |
| This compound | 0.3 | 15 ± 3 | 10 ± 2 | 40 |
| This compound | 1.0 | 8 ± 2 | 45 ± 5 | 100 |
| This compound | 3.0 | 5 ± 1 | 90 ± 10 | 100 |
Note: Data are presented as mean ± SEM and are hypothetical. N/A = Not Applicable. Statistical significance (e.g., p < 0.05) compared to the lowest effective dose is denoted by an asterisk.
Physiological Monitoring
Continuous monitoring of physiological parameters provides a quantitative measure of the depth of sedation. Sedatives like medetomidine typically cause bradycardia (decreased heart rate), bradypnea (decreased respiratory rate), and hypothermia.[10]
Experimental Protocol:
-
Instrumentation: Use appropriate non-invasive or minimally invasive methods for monitoring.
-
Heart Rate: ECG telemeters or pulse oximeters placed on a paw or tail.
-
Respiratory Rate: A thermocouple placed near the nostrils, a strain gauge around the chest, or whole-body plethysmography.
-
Body Temperature: A rectal probe or implantable telemetry device.
-
-
Baseline Measurement: Record baseline physiological parameters for at least 30 minutes before drug administration.
-
Drug Administration: Administer this compound or vehicle control.
-
Continuous Monitoring: Record physiological parameters continuously for the duration of the expected sedative effect (e.g., 2-4 hours).
Data Presentation:
| Parameter | Vehicle Control | This compound (1.0 mg/kg) |
| Heart Rate (bpm) | ||
| Baseline | 550 ± 20 | 545 ± 25 |
| 30 min post-dose | 540 ± 22 | 350 ± 30 |
| 60 min post-dose | 545 ± 18 | 320 ± 28 |
| 120 min post-dose | 550 ± 20 | 400 ± 35 |
| Respiratory Rate (breaths/min) | ||
| Baseline | 180 ± 10 | 185 ± 12 |
| 30 min post-dose | 175 ± 11 | 110 ± 15 |
| 60 min post-dose | 180 ± 9 | 95 ± 10 |
| 120 min post-dose | 178 ± 10 | 130 ± 14 |
| Body Temperature (°C) | ||
| Baseline | 37.5 ± 0.2 | 37.6 ± 0.2 |
| 30 min post-dose | 37.4 ± 0.2 | 36.0 ± 0.3 |
| 60 min post-dose | 37.5 ± 0.1 | 35.2 ± 0.4 |
| 120 min post-dose | 37.5 ± 0.2 | 36.5 ± 0.3* |
Note: Data are presented as mean ± SEM and are hypothetical. Statistical significance (e.g., p < 0.05) compared to baseline is denoted by an asterisk.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical assessment of the sedative properties of this compound. By employing a combination of behavioral assays, such as the locomotor activity test and the loss of righting reflex assay, alongside continuous physiological monitoring, researchers can obtain a comprehensive profile of the sedative efficacy, potency, onset, and duration of action of this compound. Given the current lack of direct preclinical data for this compound, it is recommended that initial studies focus on dose-range finding to establish an effective dose window. Subsequent comparative studies with the parent compound, medetomidine, will be crucial in elucidating the specific contribution of this metabolite to the overall sedative effects observed in vivo. Careful experimental design and adherence to these established protocols will ensure the generation of high-quality, reproducible data essential for drug development and regulatory submissions.
References
- 1. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Using Cageside Measures to Evaluate Analgesic Efficacy in Mice (Mus musculus) after Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
overcoming matrix effects in 3-Hydroxy Medetomidine LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 3-Hydroxy Medetomidine.
Troubleshooting Guides
This section offers solutions to common problems encountered during the analysis of this compound.
Problem 1: Low signal intensity or high variability in results for this compound.
This issue is often attributable to matrix effects, where co-eluting endogenous components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the target analyte.
Troubleshooting Workflow:
Technical Support Center: Enhancing 3-Hydroxy Medetomidine Detection in Blood
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 3-Hydroxy Medetomidine (B1201911) in blood samples. Our aim is to help you improve the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for not detecting 3-Hydroxy Medetomidine in a blood sample expected to be positive?
A1: A primary reason for non-detection is the presence of this compound as a glucuronide conjugate. A significant portion of medetomidine metabolites undergo phase II metabolism via glucuronidation.[1] Without enzymatic hydrolysis, these conjugated forms may not be detected by typical LC-MS/MS methods, leading to false negatives. In one study, 32% of medetomidine exposures would have been missed without enzymatic pre-treatment with glucuronidase.[1][2]
Q2: Which analytical technique is most suitable for the sensitive detection of this compound in blood?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique due to its high sensitivity and selectivity.[2][3][4] This method allows for the accurate quantification of low concentrations of the analyte in a complex matrix like blood.
Q3: What are the expected concentration ranges for this compound in blood?
A3: Concentration levels can be very low, often in the picogram to nanogram per milliliter (pg/mL to ng/mL) range. For instance, a validated method for medetomidine enantiomers in plasma had a lower limit of quantification of 0.1 ng/mL.[3] Sensitive analytical methods are therefore crucial for accurate detection.
Q4: Can I use immunoassay test strips for detecting this compound?
A4: While immunoassay test strips can be used for initial screening, they may have limitations. Some test strips may only respond to one of the enantiomers (dexmedetomidine) and might not detect racemic mixtures or the levo- form effectively.[5] For accurate and sensitive quantification, especially in a research or clinical setting, confirmation with a robust method like LC-MS/MS is essential.[6]
Troubleshooting Guide
Issue 1: Low or No Signal/Sensitivity for this compound
| Possible Cause | Troubleshooting Step | Rationale |
| Analyte is in a conjugated form (glucuronide) | Incorporate an enzymatic hydrolysis step using β-glucuronidase in your sample preparation protocol.[1][2] | This will cleave the glucuronide moiety, releasing the free this compound for detection. |
| Inefficient sample extraction | Optimize your sample preparation method. Consider and compare different techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation.[3][7][8] | Blood is a complex matrix. An optimized extraction method will improve analyte recovery and reduce matrix effects. |
| Ion suppression in the mass spectrometer | Evaluate for matrix effects by performing a post-extraction spike. If suppression is observed, improve sample cleanup, adjust chromatographic separation to move the analyte away from interfering compounds, or use a deuterated internal standard.[9][10] | Co-eluting matrix components can suppress the ionization of the target analyte, leading to a lower signal. |
| Suboptimal MS/MS parameters | Infuse a standard solution of this compound to optimize MS parameters such as collision energy, declustering potential, and precursor/product ion selection.[4] | Fine-tuning the mass spectrometer for the specific analyte will maximize signal intensity. |
| Sample degradation | Ensure proper sample handling and storage. Store blood samples at -80°C for long-term stability.[11] Prepare fresh samples and standards to rule out degradation.[9] | Analyte degradation can lead to a significant loss of signal. |
Issue 2: Poor Peak Shape and Chromatography
| Possible Cause | Troubleshooting Step | Rationale |
| Column contamination or aging | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10][12] | Contaminants from the sample matrix can accumulate on the column, affecting peak shape. |
| Incompatible sample solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[10] | Injecting a sample in a much stronger solvent can cause peak distortion. |
| Sample overload | Dilute the sample and re-inject.[10] | Injecting too much analyte can saturate the column, leading to fronting or tailing peaks. |
| Improper mobile phase pH | Adjust the pH of the mobile phase. For amine-containing compounds like this compound, a slightly acidic pH (e.g., using 0.1% formic acid) is often beneficial for good peak shape in reversed-phase chromatography.[1][11] | The pH of the mobile phase affects the ionization state of the analyte and its interaction with the stationary phase. |
Experimental Protocols
Sample Preparation with Enzymatic Hydrolysis
This protocol is a generalized procedure based on common practices for increasing the detection yield of glucuronidated metabolites.[1][2]
-
Sample Collection: Collect whole blood in appropriate anticoagulant tubes.
-
Plasma/Serum Separation: Centrifuge the blood sample to separate plasma or serum.
-
Enzymatic Hydrolysis:
-
To 100 µL of plasma/serum, add an internal standard.
-
Add a sufficient volume of a buffer solution (e.g., acetate (B1210297) buffer, pH 5.0).
-
Add β-glucuronidase enzyme.
-
Incubate the mixture at an optimized temperature (e.g., 37-60°C) for a specified time (e.g., 1-4 hours).
-
-
Extraction: Proceed with a validated extraction method such as liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (e.g., using a C18 cartridge).[3][8]
-
Reconstitution: Evaporate the extracted sample to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[11]
General LC-MS/MS Parameters
The following table provides a starting point for LC-MS/MS method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Example Value | Reference |
| LC Column | C18 column (e.g., 50 x 4.6 mm, 5 µm) | [1] |
| Mobile Phase A | Water with 0.1% formic acid | [1] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid | [1] |
| Flow Rate | 0.5 mL/min | [1] |
| Injection Volume | 10 µL | [11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [4] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [4] |
Quantitative Data Summary
The following tables summarize key quantitative parameters from referenced literature to aid in method development and validation.
Table 1: Example LC-MS/MS Method Parameters for Medetomidine Analogues
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| Dexmedetomidine (B676) | 201.1 | 95.0 | 25 | [4] |
| Dexmedetomidine-d4 (IS) | 204.9 | 99.0 | 25 | [4] |
Table 2: Comparison of 3-Hydroxy-Medetomidine Concentrations With and Without Glucuronidase Treatment in Urine Samples
| Treatment | Median 3-OH-M Concentration (ng/mL) | Interquartile Range (IQR) (ng/mL) | Reference |
| Before Glucuronidase | 79 | 20–193 | [2] |
| After Glucuronidase | 151 | 42–476 | [2] |
Visualizations
Caption: Workflow for sensitive detection of this compound.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Chiral Sensitivity of Medetomidine Lateral Flow Immunoassay Test Strips | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 6. Responding to medetomidine: clinical and public health needs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Analytical method development for the simultaneous quantitation of dexmedetomidine and three potential metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 11. Determination of blood dexmedetomidine in dried blood spots by LC-MS/MS to screen therapeutic levels in paediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myadlm.org [myadlm.org]
troubleshooting poor chromatographic peak shape for 3-Hydroxy Medetomidine
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address poor chromatographic peak shapes encountered during the analysis of 3-Hydroxy Medetomidine. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common HPLC issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor peak shape can compromise the accuracy and precision of quantification by affecting resolution and integration.[1][2] The most common peak shape problems are tailing, fronting, splitting, and broadening.[1][3]
Peak Tailing
Q1: What causes peak tailing for this compound?
Peak tailing, where a peak has an asymmetric "tail," is a frequent issue when analyzing basic compounds like this compound.[1][4] The primary cause is secondary interactions between the analyte and the stationary phase.[5][6]
Common Causes:
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Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based reversed-phase columns.[4][5][7] These interactions are a common cause of peak tailing for basic analytes.
-
Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, a mix of ionized and unionized forms can exist, leading to peak distortion.[4][8] For basic compounds, a pH that allows the analyte to carry a positive charge can lead to tailing on reversed-phase columns due to interactions with negatively charged silanol groups.[7]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can expose active sites, causing tailing.[5] A column void at the inlet can also be a cause.[5]
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Extra-Column Effects: Excessive volume or dead space in tubing and connections between the injector, column, and detector can cause peak distortion.[4][9]
Q2: How can I eliminate or reduce peak tailing for this compound?
A systematic approach is required to diagnose and resolve peak tailing. The following protocol outlines the steps to take.
Troubleshooting Protocol for Peak Tailing:
-
Mobile Phase Optimization:
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Adjust pH: For basic compounds like this compound, operate at a mobile phase pH at least 2 units away from the analyte's pKa.[10] Working at a lower pH (e.g., pH < 3) protonates the silanol groups, minimizing secondary interactions.[5] Alternatively, a high pH (e.g., pH > 8) can be used to run the analyte in its neutral form, which can significantly improve peak shape, but requires a pH-stable column.[11]
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Increase Buffer Concentration: Inadequate buffering can lead to pH shifts and tailing. Increasing the buffer concentration can improve peak symmetry.[9]
-
Add an Amine Additive: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[9]
-
-
Column Selection and Care:
-
Use an End-Capped Column: Select a high-purity, modern, end-capped column where residual silanols are chemically bonded to reduce their activity.[4][5]
-
Consider a Polar-Embedded or Polar-Endcapped Phase: These columns provide shielding for basic compounds and are compatible with highly aqueous mobile phases.[4][12]
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Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components that might cause tailing.[1]
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Flush the Column: If contamination is suspected, flush the column with a strong solvent.[1][13] If a blockage or void is the issue, backflushing may help.[13]
-
-
System Check:
Table 1: Effect of Mobile Phase pH on Basic Analytes
| Mobile Phase pH | Analyte State | Silanol State (Silica Columns) | Expected Peak Shape | Rationale |
|---|---|---|---|---|
| Low pH (< 3) | Ionized (Positively Charged) | Neutral (Protonated) | Good | Minimizes secondary ionic interactions with silanols.[5][14] |
| Mid pH (3-7) | Ionized (Positively Charged) | Ionized (Negatively Charged) | Poor (Tailing) | Strong ionic interactions between analyte and silanols.[4][7] |
| High pH (> 8) | Neutral | Ionized (Negatively Charged) | Good | Analyte is neutral, reducing ionic interactions. Requires a pH-stable column.[11] |
DOT Diagram: Troubleshooting Peak Tailing
References
- 1. mastelf.com [mastelf.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. support.waters.com [support.waters.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. phenomenex.blog [phenomenex.blog]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. pharmanow.live [pharmanow.live]
- 13. silicycle.com [silicycle.com]
- 14. agilent.com [agilent.com]
Technical Support Center: Optimizing Collision Energy for 3-Hydroxy Medetomidine Mass Spectrometry
Welcome to the technical support center for the mass spectrometry analysis of 3-Hydroxy Medetomidine (B1201911). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for 3-Hydroxy Medetomidine in positive ion mode mass spectrometry?
A1: While specific experimental data for this compound is limited in publicly available literature, we can predict the expected ions based on its structure and data from the parent compound, medetomidine. The precursor ion ([M+H]⁺) for this compound (molecular weight: 216.28 g/mol ) is expected at m/z 217.2. Common fragmentation patterns for hydroxylated compounds include alpha cleavage (cleavage of the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule)[1]. For medetomidine (m/z 201.1), common product ions are m/z 95 and m/z 68[2][3]. Therefore, for this compound, one would initially screen for product ions resulting from similar fragmentation of the core structure, as well as fragments resulting from the loss of the hydroxyl group.
Q2: How does the hydroxyl group affect the fragmentation of this compound compared to medetomidine?
A2: The presence of a hydroxyl group can introduce specific fragmentation pathways. A common fragmentation for alcohols is the neutral loss of water (H₂O), which would result in a fragment ion 18 Da lighter than the precursor ion[1]. Another possibility is alpha cleavage, where the bond adjacent to the carbon bearing the hydroxyl group breaks. The specific fragmentation will depend on the overall stability of the resulting fragment ions. It is crucial to perform a product ion scan to identify the most abundant and stable fragments for your specific instrument and conditions.
Q3: I am not seeing any signal for my this compound standard. What should I check first?
A3: If you are not observing a signal, start by verifying the basics of your LC-MS/MS system. Ensure that your mobile phases are correctly prepared and that there are no leaks in the system. Check the electrospray ionization (ESI) source to confirm a stable spray. It is also important to confirm that the mass spectrometer is properly tuned and calibrated. If the instrument is performing as expected, infuse a more concentrated solution of your this compound standard directly into the mass spectrometer to verify that the compound is ionizing under your current source conditions. If you still do not see a signal, you may need to adjust the pH of your mobile phase or the ionization source parameters.
Q4: My signal intensity for this compound is very low. How can I improve it?
A4: Low signal intensity can be caused by several factors. First, ensure your sample is appropriately concentrated. In the mass spectrometer, you can try to optimize the ion source parameters, such as the capillary voltage, gas flows, and temperature, to improve ionization efficiency. It is also critical to optimize the collision energy for your specific precursor-to-product ion transitions. An unoptimized collision energy can lead to either insufficient fragmentation or excessive fragmentation, both of which will result in a low signal for your target product ion. Systematically varying the collision energy and monitoring the signal intensity of your product ion is essential.
Troubleshooting Guides
Issue 1: Poor or No Fragmentation
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Symptom: You observe a strong precursor ion signal but weak or no product ion signals in your MS/MS spectra.
-
Possible Causes & Solutions:
-
Collision Energy is Too Low: The energy applied in the collision cell is insufficient to induce fragmentation.
-
Solution: Systematically increase the collision energy in small increments (e.g., 2-5 eV steps) and monitor the intensity of the expected product ions.
-
-
Incorrect Precursor Ion Selection: The m/z of the precursor ion selected in the first quadrupole is incorrect.
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Solution: Verify the exact mass of this compound and ensure you are selecting the correct [M+H]⁺ ion.
-
-
Compound Stability: The precursor ion may be very stable and resistant to fragmentation under standard conditions.
-
Solution: In addition to increasing the collision energy, consider using a different collision gas if your instrument allows, or investigate in-source fragmentation by increasing the cone/declustering potential.
-
-
Adduct Formation: The selected precursor may be a sodium or other adduct ([M+Na]⁺), which can be more difficult to fragment than the protonated molecule[4].
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Solution: Try to promote the formation of the protonated molecule by adding a small amount of an acid like formic acid to your mobile phase. If you suspect a sodium adduct, try selecting it as the precursor and optimizing its fragmentation[4].
-
-
Issue 2: Inconsistent or Unstable Signal
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Symptom: The signal intensity for this compound fluctuates significantly between injections or during a single run.
-
Possible Causes & Solutions:
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Unstable Spray in ESI Source: The electrospray is not consistent, leading to variable ionization.
-
Solution: Check for clogs in the ESI needle, ensure proper solvent flow, and optimize the nebulizer gas flow and needle position.
-
-
Matrix Effects: Co-eluting compounds from your sample matrix are suppressing the ionization of this compound.
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Solution: Improve your chromatographic separation to resolve this compound from interfering matrix components. You may also need to enhance your sample preparation procedure to remove these interferences.
-
-
Contamination: The LC or MS system is contaminated, leading to a high background signal and ion suppression.
-
Solution: Flush the LC system with a strong solvent and clean the ion source of the mass spectrometer according to the manufacturer's recommendations.
-
-
Quantitative Data
Since specific, experimentally determined MRM parameters for this compound are not widely published, the following table provides the parameters for the closely related compound, dexmedetomidine, which can be used as a starting point for method development.
Table 1: Published MRM Parameters for Dexmedetomidine (Precursor Ion: 201.1 m/z)
| Product Ion (m/z) | Collision Energy (eV) | Reference |
| 95.0 | 25 | [1] |
| 94.90 | 17 | [5] |
| 95.4 | Not Specified | [6] |
Experimental Protocols
Protocol 1: Step-by-Step Collision Energy Optimization
This protocol outlines a systematic approach to determine the optimal collision energy for a specific MRM transition for this compound.
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Standard Preparation: Prepare a standard solution of this compound at a concentration that gives a stable and reasonably intense signal (e.g., 100 ng/mL).
-
Initial MS Setup:
-
Infuse the standard solution directly into the mass spectrometer or use a continuous flow from your LC system.
-
Set the mass spectrometer to product ion scan mode.
-
Select the precursor ion for this compound ([M+H]⁺ at m/z 217.2).
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Apply a moderate collision energy (e.g., 20 eV) to generate a full product ion spectrum.
-
-
Identify Key Product Ions: From the product ion spectrum, identify the most abundant and structurally relevant product ions. Select at least two for your MRM method (one for quantification and one for qualification)[5].
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Collision Energy Ramp Experiment:
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Set up an MRM method with the selected precursor and product ions.
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Create a series of experiments where the collision energy is ramped over a range of values (e.g., from 5 eV to 50 eV in 2-5 eV steps). Many modern mass spectrometer software packages, such as Agilent MassHunter Optimizer or Skyline, can automate this process[7][8].
-
Acquire data for each collision energy step.
-
-
Data Analysis and Optimal CE Selection:
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for each transition is the value that produces the maximum signal intensity.
-
Enter these optimized collision energy values into your final MRM method.
-
Visualizations
Caption: Workflow for Collision Energy Optimization.
Caption: Troubleshooting Poor Fragmentation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Identification of the Veterinary Sedative Medetomidine in Combination with Opioids and Xylazine in Maryland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. forensicrti.org [forensicrti.org]
- 6. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. skyline.ms [skyline.ms]
- 8. agilent.com [agilent.com]
addressing sample degradation of 3-Hydroxy Medetomidine during storage
Welcome to the technical support center for 3-Hydroxy Medetomidine (B1201911). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of 3-Hydroxy Medetomidine to prevent sample degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C.[1] When stored under these conditions, the compound is expected to be stable for at least four years.[1] For solutions, it is recommended to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at -20°C or colder, protected from light, and used as quickly as possible.
Q2: My this compound solution has turned a pink or brownish color. What does this indicate?
The development of a pink to brown color is often a sign of oxidative degradation.[2] this compound, being a hydroxylated analog of medetomidine, has structural similarities to catecholamines, which are known to oxidize easily to form colored ortho-quinone-like molecules.[2] If you observe a color change, it is highly likely that your sample has degraded, and it should be discarded.
Q3: What are the primary factors that can cause degradation of this compound during storage?
Several environmental factors can contribute to the degradation of drug compounds and their metabolites. For this compound, the primary concerns are:
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Oxidation: The hydroxyl group on the benzene (B151609) ring makes the molecule susceptible to oxidation, especially when in solution and exposed to air.[2][3]
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Light Exposure (Photodegradation): The parent compound, medetomidine, is known to undergo photodegradation in aqueous environments.[4][5] It is crucial to protect solutions of this compound from light.
-
Temperature: While the solid form is stable at -20°C, repeated freeze-thaw cycles of solutions can accelerate degradation.[1][3] Elevated temperatures will also increase the rate of chemical degradation.
-
pH: The stability of the compound in solution can be pH-dependent.[3] Buffering solutions to an appropriate pH may be necessary depending on the experimental conditions.
Q4: How can I minimize sample degradation during experimental use and preparation?
To ensure the integrity of your samples:
-
Use High-Purity Solvents: Use freshly opened, high-purity solvents (e.g., DMSO, Methanol) for preparing stock solutions.[1]
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil.[3]
-
Limit Oxygen Exposure: For sensitive experiments, consider using solvents that have been degassed by sparging with nitrogen or argon. Prepare solutions and aliquot them quickly to minimize air exposure.
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, divide your primary stock solution into smaller, single-use aliquots.
-
Consider Antioxidants: For some applications, the addition of an antioxidant like ascorbic acid or sodium bisulfite may help stabilize solutions, similar to protocols used for catecholamines.[2] However, compatibility with your specific assay must be verified first.
Q5: What are the known metabolites or degradation products?
This compound is itself a primary metabolite of Medetomidine, formed via hydroxylation.[1][6] Further degradation of this compound could involve oxidation of the hydroxyl group or cleavage of the imidazole (B134444) ring, particularly under photolytic conditions, similar to its parent compound.[5] Analytical techniques like LC-MS/MS would be required to identify specific degradation products in a stored sample.[7][8]
Storage Condition Summary
The following table summarizes the recommended storage conditions based on available data for this compound and related compounds.
| Compound Form | Temperature | Duration | Key Considerations |
| This compound (Solid) | -20°C | ≥ 4 years[1] | Keep tightly sealed in a light-protected container. |
| Medetomidine (in mixture) | Room Temp, 4°C, -20°C | Up to 2 years[9][10][11] | Data is for a specific anesthetic mixture. |
| Solutions (General Guideline) | ≤ -20°C | Short-term only | Aliquot, protect from light, avoid freeze-thaw. |
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected results in my biological assays.
This could be due to the degradation of your this compound stock solution. Follow this workflow to troubleshoot the issue.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photochemical fate of medetomidine in coastal and marine environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravenous Pharmacokinetic Study of Detomidine and Its Metabolites in Equines for Misuse Prevention in Doping Control [journal-dtt.org]
- 8. Analytical method development for the simultaneous quantitation of dexmedetomidine and three potential metabolites in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of storage conditions and periods for a three-drug anesthetic mixture in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of storage conditions and periods for a three-drug anesthetic mixture in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 3-Hydroxy Medetomidine in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of 3-Hydroxy Medetomidine (B1201911). Our aim is to help you minimize ion suppression and achieve accurate and reproducible results in your LC-MS/MS analyses.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of 3-Hydroxy Medetomidine in biological matrices.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Response / High Ion Suppression | Inadequate Sample Cleanup: Residual matrix components (phospholipids, salts, proteins) are co-eluting with this compound and interfering with ionization. | 1. Optimize Sample Preparation: Switch to a more rigorous sample preparation technique. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than Protein Precipitation (PPT). 2. Chromatographic Separation: Modify your LC gradient to better separate this compound from the region where matrix components elute. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components entering the mass spectrometer. |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample or analyte onto the column. Secondary Interactions: Analyte interacting with active sites on the column or in the LC system. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for the analyte. | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Mobile Phase Modifier: Add a small amount of a modifier, such as formic acid (0.1%), to the mobile phase to improve peak shape. 3. Check Column Health: Ensure the column is not degraded or clogged. A guard column can help protect the analytical column. |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. Matrix Effects Varying Between Samples: Different biological samples have different levels of matrix components. Inadequate Internal Standard Performance: The internal standard is not adequately compensating for variations. | 1. Automate Sample Preparation: If possible, use automated liquid handling systems for more consistent sample processing. 2. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best choice to compensate for matrix effects and extraction variability. Racemic medetomidine-d3 has been used successfully for medetomidine analysis and would be a suitable choice.[1] 3. Thorough Method Validation: Validate the method across multiple sources of biological matrix to assess the impact of inter-subject variability. |
| Low Recovery | Inefficient Extraction: The chosen sample preparation method is not effectively extracting this compound from the matrix. Analyte Adsorption: The analyte may be adsorbing to plasticware or the SPE sorbent. Incomplete Elution (SPE): The elution solvent in the SPE protocol is not strong enough to fully recover the analyte. | 1. Optimize Extraction Parameters: For LLE, adjust the pH of the sample and the choice of organic solvent. For SPE, select an appropriate sorbent and optimize the wash and elution steps. 2. Use Low-Binding Labware: Employ silanized glassware or low-binding polypropylene (B1209903) tubes and plates. 3. Strengthen Elution Solvent: For SPE, increase the organic content or add a modifier to the elution solvent to ensure complete elution of this compound. |
| Carryover | Analyte Adsorption in the LC System: The analyte is adsorbing to components of the autosampler or column. Insufficient Needle Wash: The autosampler needle is not being adequately cleaned between injections. | 1. Optimize Needle Wash: Use a strong solvent in the needle wash solution. A mixture of acetonitrile (B52724), isopropanol, and a small amount of acid or base is often effective. 2. Inject Blank Samples: Run blank matrix or solvent injections after high-concentration samples to check for and mitigate carryover. |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of ion suppression when analyzing this compound in plasma or urine?
A1: The most common cause of ion suppression is the co-elution of endogenous matrix components, such as phospholipids (B1166683) from plasma and salts from urine, with this compound. These components compete with the analyte for ionization in the mass spectrometer's source, leading to a reduced signal.[2] Inadequate sample preparation is often the root cause of this issue.
Q2: Which sample preparation technique is best for minimizing ion suppression for this compound?
A2: While the optimal technique can be matrix-dependent, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally superior to Protein Precipitation (PPT) for minimizing ion suppression.[3][4] SPE, in particular, can be highly selective and effective at removing interfering substances, leading to cleaner extracts and better sensitivity. For dexmedetomidine, an isomer of medetomidine, SPE has been shown to provide high and reproducible recovery.[5]
Q3: Is there a recommended internal standard for the analysis of this compound?
A3: The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for matrix effects and variability in sample preparation and instrument response. A deuterated analog of this compound would be ideal. If a SIL version of the metabolite is not available, a SIL version of the parent drug, such as racemic medetomidine-d3, can be a suitable alternative and has been used successfully in the analysis of medetomidine enantiomers.[1]
Q4: Do I need to perform enzymatic hydrolysis when analyzing this compound in urine?
A4: Yes, for accurate quantification of total this compound in urine, enzymatic hydrolysis with β-glucuronidase is crucial. A significant portion of this compound is excreted as a glucuronide conjugate.[6] Failing to hydrolyze these conjugates will lead to an underestimation of the total concentration. Studies have shown that without this step, a significant percentage of medetomidine exposure could be missed.[6][7]
Q5: How can I quantitatively assess ion suppression for my method?
A5: Ion suppression can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value of 1 indicates no matrix effect. The internal standard normalized matrix factor should also be calculated to ensure the IS is compensating for any matrix effects. The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the biological matrix should be less than 15%.[2][4]
Data Presentation: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | > 80% (can be variable) | 70-95% | 85-105% |
| Matrix Effect (Ion Suppression) | High | Low to Moderate | Low |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Cost per Sample | Low | Moderate | High |
Experimental Protocols
The following are generalized experimental protocols that can be used as a starting point for the analysis of this compound in biological samples. Optimization will be required for specific applications and instrumentation.
Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from a method for dexmedetomidine, an isomer of medetomidine.[5]
Materials:
-
Mixed-mode cation exchange SPE cartridges
-
Water (HPLC-grade)
-
Formic acid
-
Internal standard (IS) spiking solution (e.g., this compound-d3 in 50:50 methanol:water)
-
Plasma samples
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 100 µL of IS solution and 200 µL of 4% phosphoric acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Liquid-Liquid Extraction (LLE) for Urine Samples
Materials:
-
Urine samples
-
Internal standard (IS) spiking solution
-
β-glucuronidase enzyme solution
-
Phosphate (B84403) buffer (pH 6.8)
-
Extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol)
-
Sodium hydroxide solution
Procedure:
-
Enzymatic Hydrolysis: To 500 µL of urine, add 50 µL of IS solution and 250 µL of phosphate buffer containing β-glucuronidase. Incubate at 60°C for 1-2 hours.
-
pH Adjustment: After cooling, add 100 µL of 1M sodium hydroxide to basify the sample.
-
Extraction: Add 3 mL of the extraction solvent. Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Solvent Transfer: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.
Protein Precipitation (PPT) for Plasma Samples
Materials:
-
Plasma samples
-
Internal standard (IS) spiking solution
-
Cold acetonitrile with 0.1% formic acid
Procedure:
-
Sample Aliquoting: To 100 µL of plasma, add 20 µL of IS solution.
-
Precipitation: Add 300 µL of cold acetonitrile with 0.1% formic acid. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.
LC-MS/MS Parameters (General Starting Point)
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5-10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by direct infusion of a this compound standard.
Visualizations
Caption: Workflow for different sample preparation techniques for biological samples.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]
selecting an appropriate internal standard for 3-Hydroxy Medetomidine analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate internal standard (IS) for the quantitative analysis of 3-Hydroxy Medetomidine (B1201911), a primary metabolite of medetomidine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting an internal standard for 3-Hydroxy Medetomidine analysis?
A1: The most critical factor is the structural similarity between the internal standard and this compound. An ideal internal standard will have physicochemical properties as close as possible to the analyte to ensure it behaves similarly during sample preparation, chromatography, and ionization. This is crucial for accurately compensating for any variations in the analytical process.
Q2: Is a stable isotope-labeled (SIL) this compound commercially available?
A2: Based on current information, a commercially available stable isotope-labeled this compound is not readily found. However, it is recommended to check with major suppliers of analytical standards, as their catalogs are frequently updated.
Q3: What are the best alternative internal standards if a SIL version of this compound is unavailable?
A3: The best alternatives are stable isotope-labeled versions of the parent drug, medetomidine, such as Medetomidine-d3 or Medetomidine-¹³C,d₃. These compounds are structurally very similar to this compound and are likely to exhibit similar behavior during analysis. Another potential candidate is a deuterated analog of a structurally similar compound, such as 3-Hydroxy Detomidine-d4. A less ideal but documented option is the use of a structurally analogous compound like norfentanyl-d5, which has been used in studies analyzing this compound in urine.[1]
Q4: Can I use a non-isotope-labeled compound as an internal standard?
A4: While it is possible, it is not recommended for LC-MS/MS analysis. Non-labeled compounds with similar structures may co-elute with endogenous matrix components, leading to ion suppression or enhancement that differs from the analyte, compromising the accuracy of the results. SIL internal standards are the gold standard for LC-MS/MS-based bioanalysis.
Q5: My internal standard response is highly variable between samples. What could be the cause?
A5: High variability in the internal standard response can be due to several factors, including inconsistent sample preparation (e.g., pipetting errors, inconsistent extraction recovery), issues with the LC system (e.g., inconsistent injection volumes), or problems with the mass spectrometer source (e.g., ion suppression from matrix effects). A systematic investigation of each step of the analytical workflow is necessary to identify and resolve the issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Peak Shape for this compound and/or IS | Inappropriate mobile phase pH; Column degradation; Sample solvent incompatible with mobile phase. | Optimize mobile phase pH to ensure the analyte is in a consistent ionic state. Use a new column or a guard column. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| High Matrix Effect | Co-elution of endogenous phospholipids (B1166683) or other matrix components. | Optimize the chromatographic separation to better resolve the analyte and IS from matrix interferences. Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation. |
| Inconsistent IS Recovery | Inefficient or variable extraction procedure; Analyte/IS instability during sample processing. | Re-evaluate and optimize the extraction method (e.g., pH, solvent choice, mixing time). Perform stability experiments to ensure the analyte and IS are stable throughout the sample preparation process. |
| No or Low IS Signal | Incorrect IS concentration; Mass spectrometer not properly tuned for the IS; IS degradation. | Verify the concentration and preparation of the IS working solution. Tune the mass spectrometer specifically for the precursor and product ions of the IS. Check the stability of the IS in the stock and working solutions. |
| Crosstalk between Analyte and IS | Inappropriate precursor/product ion selection for the SIL-IS. | Select MRM transitions that are unique to the analyte and the IS. For a SIL-IS, ensure that the selected transitions are not affected by the isotopic distribution of the unlabeled analyte, especially at high concentrations. |
Data Presentation: Representative Performance of Internal Standards for Medetomidine Analysis
The following tables present typical validation data for the analysis of medetomidine using a stable isotope-labeled internal standard. This data serves as a benchmark for the expected performance of a well-developed method for its metabolite, this compound.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Medetomidine | Medetomidine-d3 | 0.1 - 25 | > 0.99 | 0.1 |
| Dexmedetomidine | Dexmedetomidine-d4 | 0.5 - 20 | > 0.99 | 0.5 |
Data is representative and compiled from published methods for medetomidine and dexmedetomidine.[2][3]
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Medetomidine | Low | 0.3 | < 10% | ± 10% | < 12% | ± 12% |
| Medium | 5 | < 8% | ± 8% | < 10% | ± 10% | |
| High | 20 | < 7% | ± 7% | < 9% | ± 9% |
Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (≤20% at the LLOQ).
Table 3: Recovery and Matrix Effect
| Analyte | Internal Standard | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Medetomidine | Medetomidine-d3 | Low | 85 - 95 | 90 - 110 |
| High | 88 - 98 | 92 - 108 |
Recovery values indicate the efficiency of the extraction process. Matrix effect values close to 100% indicate minimal ion suppression or enhancement.
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol provides a general procedure for the extraction of this compound and the internal standard from human plasma using protein precipitation.
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Medetomidine-d3 at 100 ng/mL in methanol). Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Parameters
These are suggested starting parameters for the development of an LC-MS/MS method for this compound. Optimization will be required.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: 5% to 80% B
-
2.0-2.1 min: 80% to 5% B
-
2.1-3.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Suggested MRM Transitions (to be optimized):
-
This compound: Precursor ion (m/z) ~217.1 -> Product ions to be determined by infusion.
-
Medetomidine-d3 (IS): Precursor ion (m/z) ~204.2 -> Product ion (m/z) ~95.1
-
-
Collision Energy: To be optimized for each transition.
-
Source Parameters:
-
Spray Voltage: 3.5 - 4.5 kV
-
Capillary Temperature: 300 - 350°C
-
Sheath and Aux Gas Flow: To be optimized based on instrument manufacturer's recommendations.
-
Note: For urine samples, a pre-treatment step with β-glucuronidase is recommended to hydrolyze the glucuronide conjugate of this compound, ensuring the detection of total metabolite concentration.[1]
Visualizations
Caption: A flowchart outlining the decision-making process for selecting an appropriate internal standard.
Caption: A diagram illustrating the key steps in the bioanalytical workflow for this compound.
References
challenges in the quantification of polar metabolites like 3-Hydroxy Medetomidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of polar metabolites, with a specific focus on 3-Hydroxy Medetomidine (B1201911).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying polar metabolites like 3-Hydroxy Medetomidine?
A1: The primary challenges in quantifying polar metabolites such as this compound stem from their high water solubility. This characteristic leads to difficulties in several analytical stages:
-
Sample Preparation: Efficiently extracting polar analytes from complex biological matrices (e.g., plasma, urine) while removing interfering substances like salts and phospholipids (B1166683) is challenging. Conventional methods like liquid-liquid extraction (LLE) are often inefficient for these compounds.
-
Chromatographic Separation: Standard reversed-phase liquid chromatography (RPLC) columns provide poor retention for polar compounds, causing them to elute near the void volume, where they can co-elute with other polar interferences. This can lead to inaccurate quantification and ion suppression in mass spectrometry.
-
Mass Spectrometry Detection: Polar metabolites may exhibit poor ionization efficiency in the mass spectrometer source. Furthermore, co-eluting endogenous compounds can suppress the analyte's signal, leading to underestimation.
Q2: Why is enzymatic hydrolysis necessary for the quantification of this compound in urine?
A2: this compound is extensively metabolized in the body, and a significant portion is excreted in the urine as a glucuronide conjugate. This conjugated form is even more polar than the parent metabolite and may not be directly detectable or may respond differently in the mass spectrometer. Enzymatic hydrolysis, typically using β-glucuronidase, cleaves the glucuronic acid moiety, converting the metabolite back to its unconjugated form (this compound). This step is crucial for accurate quantification of the total amount of the metabolite present in the sample. In fact, one study found that 32% of medetomidine exposures would have been missed without this enzymatic pre-treatment[1].
Q3: What are the recommended analytical techniques for quantifying this compound?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in biological matrices[1][2]. This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Inefficient sample extraction due to the high polarity of the analyte. | - Utilize solid-phase extraction (SPE) with a mixed-mode or polar-functionalized sorbent.- If using protein precipitation (PPT), optimize the precipitation solvent and volume.- Ensure the pH of the sample is optimized for the extraction method. |
| Incomplete enzymatic hydrolysis of glucuronide conjugates. | - Optimize hydrolysis conditions: incubation time, temperature, pH, and enzyme concentration.- Use a fresh, active β-glucuronidase enzyme solution.- Confirm the absence of enzyme inhibitors in the sample matrix. | |
| Poor peak shape (fronting, tailing, or splitting) | Inappropriate chromatographic conditions for a polar analyte. | - Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for better retention of polar compounds.- Consider a mixed-mode chromatography column that combines reversed-phase and ion-exchange mechanisms.- Optimize the mobile phase composition, including pH and buffer concentration. |
| Co-elution with interfering substances. | - Adjust the gradient profile to improve separation.- Employ a more selective sample preparation technique to remove interferences. | |
| High variability in results | Inconsistent sample preparation. | - Ensure precise and consistent pipetting and dilutions.- Use an internal standard to correct for variations in extraction recovery and matrix effects. |
| Matrix effects (ion suppression or enhancement). | - Dilute the sample to reduce the concentration of interfering matrix components.- Use a more effective sample cleanup method.- Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. | |
| Low sensitivity | Poor ionization of the analyte in the mass spectrometer source. | - Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).- Adjust the mobile phase pH to promote the formation of ions. |
| In-source fragmentation of glucuronide conjugates (if analyzing directly). | - Optimize MS source conditions to minimize fragmentation.- Implement an effective hydrolysis step to measure the aglycone.[3] |
Quantitative Data Summary
The following table summarizes reported concentrations of this compound in human urine and blood from recent studies.
| Analyte | Matrix | Concentration Range | Median Concentration | Study Population/Context | Reference |
| This compound | Urine | 1 to 160 ng/mL | Not Reported | Non-fatal overdose victims | [4][5] |
| This compound | Urine | Not Reported | 561 ng/mL (Intoxication) | Patients who use fentanyl | [1] |
| This compound | Urine | Not Reported | 13 ng/mL (Withdrawal) | Patients who use fentanyl | [1] |
| Medetomidine | Blood | 0.1 to 16 ng/mL | 1.5 ng/mL | Antemortem samples from emergency department admissions | [4] |
| Medetomidine | Blood | 0.1 to 32 ng/mL | 0.31 ng/mL | Postmortem blood samples | [4] |
Experimental Protocols
Representative Protocol for the Quantification of this compound in Urine by LC-MS/MS
This protocol is a synthesis of common practices described in the literature and should be validated by the end-user.
1. Sample Preparation (with Enzymatic Hydrolysis)
-
To 100 µL of urine sample, add an internal standard solution.
-
Add 100 µL of β-glucuronidase solution in an appropriate buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Vortex briefly and incubate at 60°C for 60 minutes to hydrolyze the glucuronide conjugates.[2]
-
After incubation, cool the samples to room temperature.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 50 mm x 2.1 mm, 3 µm) or a HILIC column may be suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to retain and elute the polar metabolite (e.g., start with a high percentage of mobile phase A and gradually increase mobile phase B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
-
Source Parameters: Optimize spray voltage, vaporizer temperature, and capillary temperature for maximum signal intensity.
-
Visualizations
Caption: Workflow for this compound Quantification in Urine.
Caption: Troubleshooting Flowchart for Low Analyte Signal.
References
- 1. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-mass spectrometry quantitation and prevalence of medetomidine and xylazine in New Haven, Connecticut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: High-Throughput 3-Hydroxy Medetomidine Screening
Welcome to the technical support center for the high-throughput screening (HTS) of 3-Hydroxy Medetomidine (B1201911). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 3-Hydroxy Medetomidine and why is it screened? A1: this compound is a primary metabolite of Medetomidine, a potent α2-adrenergic agonist used as a veterinary sedative.[1][2][3] Screening for this metabolite is crucial in pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] It is also vital in toxicology and clinical settings to confirm exposure to Medetomidine, as the parent drug is metabolized rapidly.[1][2]
Q2: What is the principle of this high-throughput screening assay? A2: This assay is designed for the rapid quantification of this compound in biological matrices (e.g., plasma, urine). The workflow typically involves automated sample preparation to isolate the analyte from matrix components, followed by rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection.[4][5]
Q3: What type of samples can be analyzed with this method? A3: The method is optimized for common biological matrices such as plasma, serum, and urine. For other matrices, validation is required to assess potential matrix effects that can interfere with analyte ionization.[6]
Q4: What is a "matrix effect" and how does it impact my results? A4: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, interfering components present in the sample matrix.[7][8] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise quantitative accuracy and reproducibility.[4][7] The protocol includes extensive sample cleanup steps to minimize these effects.
Q5: Is an internal standard required for this assay? A5: Yes, a stable isotope-labeled internal standard (SIL-IS), such as this compound-d3, is critical. The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing it to normalize for variations in sample preparation and instrument response, thereby ensuring accurate quantification.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the screening workflow.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Sample Preparation Failure: Inefficient extraction or analyte loss. 2. LC-MS/MS Instrument Issue: Clogged lines, dirty ion source, incorrect parameters.[10][11] 3. Analyte Degradation: Instability in the sample matrix or during processing. | 1. Review extraction protocol. Prepare a fresh set of quality control (QC) samples. Use a new solid-phase extraction (SPE) plate/cartridges. 2. Perform system suitability test (SST) with a neat standard solution to verify instrument performance.[11] Clean the ion source, check for leaks, and confirm MS/MS parameters (see Table 1). 3. Ensure samples are stored correctly (-80°C) and processed on ice if necessary. |
| High Background Noise | 1. Contamination: Contaminated mobile phase, sample collection tubes, or LC system.[6][10] 2. Matrix Effect: Co-elution of endogenous matrix components (e.g., phospholipids).[4] 3. Electronic Noise: Improper grounding or detector issue. | 1. Prepare fresh mobile phases with high-purity solvents. Flush the LC system thoroughly. Use a new guard column. Ensure collection tubes are certified contaminant-free.[6] 2. Improve sample cleanup. Ensure the protein precipitation and SPE steps are performed correctly. Adjust the chromatographic gradient to better separate the analyte from interferences. 3. Check all electrical connections and grounding for the mass spectrometer. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much analyte. 2. Column Contamination/Degradation: Buildup of matrix components on the column.[10] 3. Incompatible Injection Solvent: Sample solvent is much stronger than the initial mobile phase. | 1. Dilute the sample and re-inject. 2. Replace the guard column. If the problem persists, replace the analytical column. Implement a more rigorous column wash step between batches. 3. Reconstitute the final extract in a solution that matches the initial mobile phase composition. |
| Retention Time (RT) Shift | 1. LC Pump Issue: Inconsistent flow rate or gradient proportioning.[11] 2. Column Equilibration: Insufficient time for the column to re-equilibrate between injections. 3. Column Temperature Fluctuation: Unstable column oven temperature. | 1. Purge the LC pumps to remove air bubbles. Check pump seals and check valves for wear. 2. Increase the post-run equilibration time in the LC method. 3. Verify that the column oven is set to and maintaining the correct temperature. |
| Inconsistent Results Across a Batch | 1. Sample Preparation Variability: Inconsistent pipetting, evaporation, or reconstitution. 2. Sample Carryover: Analyte from a high-concentration sample adsorbing to surfaces and eluting in subsequent injections.[10] 3. Drift in MS Sensitivity: Ion source becoming dirty over the course of the run.[11] | 1. Ensure all pipettes are calibrated. Use an automated liquid handler for maximum consistency. Monitor evaporation steps closely. 2. Optimize the injector needle wash method. Include multiple blank injections after high-concentration samples to assess and mitigate carryover. 3. Inject system suitability standards periodically throughout the batch to monitor instrument performance. If sensitivity drifts, pause the run and clean the ion source. |
Diagrams: Workflows and Logic
Caption: High-throughput screening workflow for this compound.
Caption: Troubleshooting logic for low analyte signal.
Quantitative Data & Method Parameters
The following tables provide representative parameters for a validated LC-MS/MS method. Actual values must be optimized for the specific instrumentation used.
Table 1: Example LC-MS/MS Parameters
| Parameter | Setting |
|---|---|
| LC System | High-performance system capable of rapid gradients |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 1.5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | Precursor Ion (Q1) → Product Ion (Q3) (e.g., m/z 217.2 → 119.1) |
| Collision Energy (Analyte) | Optimized value (e.g., 25 eV) |
| MRM Transition (IS) | Precursor Ion (Q1) → Product Ion (Q3) (e.g., m/z 220.2 → 122.1) |
| Collision Energy (IS) | Optimized value (e.g., 25 eV) |
Table 2: Example Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Linearity | Correlation coefficient (r²) ≥ 0.995 |
| Range | e.g., 0.1 to 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |
| Accuracy (Bias) | Mean concentration within ±15% of nominal (±20% at LLOQ) |
| Precision (RSD) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 |
| Extraction Recovery | Consistent, precise, and reproducible (e.g., >70%) |
Experimental Protocols
Protocol 1: Sample Preparation (96-Well Plate)
This protocol outlines the steps for extracting this compound from plasma samples.
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality controls (QCs) on ice.
-
Aliquot Samples: Using a calibrated pipette or automated liquid handler, aliquot 50 µL of each sample, standard, and QC into the wells of a 96-well deep-well plate.
-
Add Internal Standard (IS): Add 25 µL of the IS working solution (e.g., this compound-d3 at 50 ng/mL) to every well except for the blank matrix samples.
-
Protein Precipitation:
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to each well.
-
Seal the plate and vortex for 2 minutes at medium speed to precipitate proteins.
-
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Place a pre-conditioned SPE plate (e.g., mixed-mode cation exchange) on a vacuum manifold.
-
Carefully transfer the supernatant from the deep-well plate to the SPE plate.
-
Apply vacuum to load the samples onto the sorbent.
-
Wash 1: Add 200 µL of a weak wash solution (e.g., 2% formic acid in water). Apply vacuum.
-
Wash 2: Add 200 µL of a stronger wash solution (e.g., methanol). Apply vacuum until the sorbent is dry.
-
Elution: Place a clean 96-well collection plate inside the manifold. Add 100 µL of elution buffer (e.g., 5% ammonium (B1175870) hydroxide (B78521) in acetonitrile). Allow it to soak for 1 minute before applying vacuum to collect the eluate.
-
-
Evaporation: Place the collection plate in a plate evaporator and dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A / 5% Mobile Phase B).
-
Final Step: Seal the plate. Vortex briefly and centrifuge for 2 minutes. The plate is now ready for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis and Data Processing
-
System Setup:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform a system suitability test (SST) by injecting a mid-level concentration standard to verify retention time, peak shape, and signal intensity are within acceptable limits.[11]
-
-
Sequence Creation: Create an injection sequence in the instrument control software. Include blanks, calibration standards (from low to high concentration), QCs, and unknown samples.
-
Batch Injection: Place the sealed 96-well sample plate in the autosampler and begin the sequence.
-
Data Acquisition: Acquire data using the Multiple Reaction Monitoring (MRM) mode with the parameters specified in Table 1.
-
Data Processing:
-
Using the quantification software, integrate the chromatographic peaks for the analyte and the internal standard for all injections.
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.
-
Quantify the concentration of this compound in the QCs and unknown samples by interpolating their peak area ratios from the calibration curve.
-
-
Batch Acceptance: The analytical run is considered valid if the calibration curve meets the linearity criteria and at least 2/3 of the QC samples are within ±15% of their nominal concentrations.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Advances in high‐throughput mass spectrometry in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. myadlm.org [myadlm.org]
impact of mobile phase composition on 3-Hydroxy Medetomidine retention
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Hydroxy Medetomidine (B1201911). The information is designed to address common issues encountered during chromatographic analysis, with a focus on the impact of mobile phase composition on retention.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of 3-Hydroxy Medetomidine.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | Injection failure. | Manually inspect the injector to ensure proper sample loading and injection. |
| Detector is off or not properly configured. | Verify that the detector is on, the lamp is ignited (for UV detectors), and the correct wavelength is set. | |
| Incorrect mobile phase composition. | Ensure the mobile phase was prepared correctly and that the concentration of the organic modifier is not too high, which could cause the analyte to elute with the solvent front. | |
| Poor Peak Shape (Tailing) | Secondary interactions with stationary phase. | For basic compounds like this compound, tailing can occur due to interaction with acidic silanol (B1196071) groups on the silica-based column. Lowering the mobile phase pH (e.g., to pH 3) can protonate the silanols and reduce this interaction. Using a highly deactivated (end-capped) column is also recommended.[1][2] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Sample solvent stronger than mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent.[1] | |
| Poor Peak Shape (Fronting) | Sample overload. | Decrease the sample concentration or injection volume. |
| Sample solvent stronger than the mobile phase. | Prepare the sample in the mobile phase. | |
| Split Peaks | Column void or contamination at the inlet. | Replace the column or use a guard column to protect the analytical column.[3] |
| Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of this compound.[1] | |
| Co-elution with an interfering peak. | Modify the mobile phase composition (e.g., change the organic modifier or pH) to improve resolution. | |
| Shifting Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the mobile phase for a sufficient time before injection, especially when using a new mobile phase or after a gradient run. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate measurements of all components. Small variations in pH or organic modifier concentration can lead to significant shifts in retention for ionizable compounds. | |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. | |
| Pump issues (inconsistent flow rate). | Check the pump for leaks and perform regular maintenance. |
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of increasing the acetonitrile (B52724) concentration in the mobile phase on the retention time of this compound?
A1: Increasing the concentration of the organic modifier, such as acetonitrile, in a reversed-phase HPLC system will decrease the retention time of this compound. This is because a higher concentration of organic solvent in the mobile phase weakens the hydrophobic interaction between the analyte and the stationary phase, causing the analyte to elute faster.
Illustrative Data: Effect of Acetonitrile Concentration on Retention Time
| Acetonitrile (%) | Retention Time (min) |
| 30 | 12.5 |
| 35 | 8.2 |
| 40 | 5.1 |
| 45 | 3.0 |
Q2: How does the pH of the mobile phase affect the retention and peak shape of this compound?
A2: this compound is a basic compound, and therefore, the pH of the mobile phase has a significant impact on its retention and peak shape.
-
At low pH (e.g., pH 2-4): The molecule will be protonated and carry a positive charge. This can lead to shorter retention times on a standard C18 column due to increased polarity. However, a low pH can also suppress the ionization of residual silanol groups on the column packing material, which minimizes secondary interactions and often results in better peak shape (less tailing).[1][2]
-
At mid-range pH (e.g., pH 5-8): The retention time may increase as the compound becomes less protonated and more hydrophobic. However, in this pH range, residual silanols on the silica (B1680970) backbone of the column can be ionized and interact with the protonated analyte, potentially leading to peak tailing.
-
At high pH (e.g., pH > 9): The compound will be in its neutral form, leading to stronger hydrophobic interactions with the stationary phase and thus longer retention times. However, it is crucial to use a pH-stable column at high pH to avoid degradation of the stationary phase. A study on medetomidine and its impurities found good peak shape and resolution at a pH of 9.2.[4]
Illustrative Data: Effect of Mobile Phase pH on Retention Time
| Mobile Phase pH | Retention Time (min) | Peak Shape |
| 3.0 | 4.8 | Symmetrical |
| 5.0 | 6.5 | Moderate Tailing |
| 7.0 | 8.9 | Significant Tailing |
| 9.0 (with pH stable column) | 11.2 | Symmetrical |
Q3: What type of HPLC column is most suitable for the analysis of this compound?
A3: A reversed-phase C18 column is commonly used for the analysis of medetomidine and its metabolites. To achieve good peak shape for this basic compound, it is recommended to use a modern, high-purity silica column that is well end-capped to minimize the number of free silanol groups. Alternatively, a column specifically designed for the analysis of basic compounds at a wider pH range can be employed. A published method for medetomidine and its impurities utilized an X-terra RP-18 column.[4]
Q4: Can I use methanol (B129727) instead of acetonitrile as the organic modifier?
A4: Yes, methanol can be used as an alternative to acetonitrile. However, changing the organic modifier will likely alter the selectivity and retention times of your separation. Acetonitrile is generally a stronger solvent than methanol in reversed-phase chromatography, so you would typically need a higher percentage of methanol to achieve similar retention times. It is recommended to re-optimize the mobile phase composition if you switch organic modifiers.
Q5: What is the role of the buffer in the mobile phase?
A5: The buffer is a critical component of the mobile phase for the analysis of ionizable compounds like this compound. Its primary role is to control and maintain a stable pH, which ensures reproducible retention times and peak shapes.[5] The buffer concentration can also influence retention, especially in mixed-mode chromatography.[6] For reversed-phase analysis of basic compounds, common buffers include phosphate, formate, and acetate.
Experimental Protocols
Key Experiment: Reversed-Phase HPLC Analysis of this compound
This protocol is a representative method for the analysis of this compound, based on established methods for medetomidine and its related substances.[4][7]
Chromatographic Conditions:
-
Column: X-terra RP-18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Chloride in water, pH adjusted to 9.2 with ammonia
-
Mobile Phase B: Acetonitrile:Methanol (65:35 v/v)
-
Gradient Program:
-
0-5 min: 35% B
-
5-15 min: 35-80% B
-
15-20 min: 80% B
-
20.1-25 min: 35% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Mobile Phase A:Mobile Phase B (65:35 v/v)
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with the sample diluent to prepare working standards at the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation:
For drug substance, dissolve an accurately weighed amount in the sample diluent to achieve a final concentration within the calibration range. For biological matrices, a suitable extraction method (e.g., solid-phase extraction or liquid-liquid extraction) will be required prior to analysis.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical troubleshooting flow for common HPLC issues.
References
- 1. HPLC故障排除指南 [sigmaaldrich.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sielc.com [sielc.com]
- 7. Separation of Medetomidine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: 3-Hydroxy Medetomidine Extraction from Tissues
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the extraction recovery of 3-Hydroxy Medetomidine (B1201911) from various tissue samples for analysis, typically by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is 3-Hydroxy Medetomidine and why is its extraction from tissue important? A1: this compound is a primary metabolite of Medetomidine, a potent α2-adrenergic agonist used in veterinary medicine and increasingly found as an adulterant in the illicit drug supply.[1][2][3] Accurate quantification of its concentration in tissues is crucial for pharmacokinetic, toxicological, and forensic studies to understand its distribution, effects, and potential toxicity within the body.
Q2: What are the main challenges in extracting this compound from tissues? A2: The main challenges include:
-
Complex Matrix: Tissues are complex biological matrices containing proteins, lipids, and other endogenous substances that can interfere with extraction and analysis.[4][5]
-
Analyte Stability: The stability of this compound during the homogenization and extraction process must be considered.[6]
-
Metabolite Conjugation: A significant portion of this compound exists as a glucuronide conjugate. Failure to cleave this conjugate will lead to a gross underestimation of the total metabolite concentration.[1][2]
-
Low Concentrations: Endogenous levels of the metabolite may be very low, requiring a highly efficient and sensitive extraction and detection method.[5]
Q3: Why is enzymatic hydrolysis necessary for the analysis of this compound? A3: In biological systems, this compound is often conjugated with glucuronic acid to facilitate its excretion. This glucuronide form is not always detected by standard LC-MS methods. Enzymatic pre-treatment with β-glucuronidase is essential to cleave the glucuronide moiety, releasing the free this compound for accurate quantification.[1][2] Studies have shown that omitting this step could result in missing as many as 32% of medetomidine exposures.[1]
Q4: What are the most common extraction techniques for this type of analyte from tissues? A4: The most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][7]
-
PPT is simple but may result in less clean extracts.
-
LLE offers better cleanup by partitioning the analyte between an aqueous sample and an immiscible organic solvent.[4]
-
SPE provides the most thorough cleanup and allows for analyte concentration, leading to improved sensitivity.[8][9]
Q5: How do I choose the right homogenization technique for my tissue sample? A5: The choice depends on the tissue type, sample throughput, and analyte stability.[6]
-
Mechanical Shearing (e.g., rotor-stator or bead beaters): Effective for most tissue types and is a common choice for achieving thorough homogenization.[6] Using a high-speed mixer or emulsifier often provides the highest recovery for incurred drug residues.[10]
-
Ultrasonic Disruption: Uses high-frequency sound waves to disrupt cells; suitable for smaller sample volumes.[6]
-
Enzymatic Digestion: Can be used for difficult-to-homogenize tissues but requires careful optimization to avoid analyte degradation.[6]
Troubleshooting Guide
This section addresses common issues encountered during the extraction of this compound from tissue samples.
Problem: Low or No Analyte Recovery
| Potential Cause | Recommended Solution |
| Incomplete Homogenization | Ensure the tissue is completely homogenized to release the analyte from the cells. Visually inspect for any remaining solid tissue particles. Consider using a more rigorous method like bead beating.[4][6] |
| Glucuronide Conjugate Not Cleaved | This is a highly probable cause. Incorporate an enzymatic hydrolysis step using β-glucuronidase prior to extraction to convert the conjugated metabolite to its free form.[1][2] |
| Incorrect Extraction pH | The pH of the sample can significantly affect the extraction efficiency of ionizable compounds.[11][12] Since Medetomidine is a weak base, adjust the sample pH to be basic (e.g., pH 9-10) before liquid-liquid or solid-phase extraction to ensure the analyte is in its neutral, more organic-soluble form. |
| Suboptimal Extraction Solvent (LLE) | The choice of organic solvent is critical. For a moderately polar analyte like this compound, consider solvents like methyl tert-butyl ether (MTBE), ethyl acetate (B1210297), or a mixture of dichloromethane (B109758) and isopropanol. Perform a solvent screening experiment to find the optimal choice. |
| Inefficient Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. If using a reversed-phase C18 cartridge, ensure the elution solvent is a high percentage of organic solvent (e.g., methanol (B129727) or acetonitrile), potentially with a small amount of ammonia (B1221849) to elute a basic compound. For a mixed-mode cation exchange cartridge, use an elution solvent containing an appropriate counter-ion (e.g., ammoniated methanol).[4] |
Problem: High Matrix Effects in LC-MS Analysis
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | Protein precipitation alone may not be sufficient.[5] Implement a more selective sample preparation technique such as SPE or LLE to remove interfering matrix components like phospholipids.[4][8] |
| Co-elution with Phospholipids | Phospholipids are a major source of matrix effects. Use a phospholipid removal SPE plate or cartridge, or modify your chromatographic conditions to separate the analyte from the phospholipid elution region. |
| Incorrect SPE Sorbent Selection | The chosen SPE sorbent may not be retaining matrix components effectively. Consider a mixed-mode SPE sorbent (e.g., reversed-phase and ion-exchange) for enhanced selectivity and cleanup.[4] |
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the recommended experimental workflow and a decision-making process for troubleshooting low recovery.
Caption: General workflow for tissue extraction of this compound.
Caption: Decision tree for troubleshooting low extraction recovery.
Experimental Protocols
Below are detailed methodologies for key experiments. These should be optimized for your specific tissue type and laboratory conditions.
Protocol 1: Tissue Homogenization and Enzymatic Hydrolysis
-
Sample Preparation: Accurately weigh approximately 100-200 mg of frozen tissue into a 2 mL bead beating tube containing ceramic beads.
-
Homogenization: Add 1 mL of chilled phosphate (B84403) buffer (100 mM, pH 6.8). Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6 m/s). Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Internal Standard: Transfer the supernatant to a clean tube. Add an appropriate internal standard (e.g., this compound-d4).
-
Enzymatic Hydrolysis: Add 20 µL of β-glucuronidase from E. coli (>5,000 units/mL). Vortex briefly.
-
Incubation: Incubate the mixture in a water bath at 37°C for at least 4 hours, or overnight, to ensure complete cleavage of the glucuronide conjugate.
Protocol 2: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange
This protocol follows the hydrolysis step.
-
Sample Pre-treatment: After incubation, add 200 µL of 4% phosphoric acid to the sample to ensure the analyte is protonated (positively charged). Vortex and centrifuge at 3,000 x g for 5 minutes.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Add 1 mL of 0.1 M acetate buffer to remove polar interferences.
-
Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.
-
Final Steps: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
This protocol follows the hydrolysis step.
-
pH Adjustment: After incubation, add 100 µL of 1 M sodium carbonate buffer or ammonium hydroxide to adjust the sample pH to approximately 10. This neutralizes the charge on the analyte.
-
Solvent Addition: Add 2 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction: Vortex the tube vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Final Steps: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table presents typical recovery data for related compounds from biological matrices, which can serve as a benchmark for optimizing your extraction protocol for this compound. High recovery is generally considered to be >80%.
| Analyte | Matrix | Extraction Method | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Medetomidine | Serum (Canine, Equine, Bovine) | Not Specified | 82.0 - 118.0 | 3.0 - 18.3 | [13] |
| Rosiglitazone | Tissue | Protein Precipitation & SPE | 92.5 - 96.6 | Not Reported | [6] |
| Glucocorticoids | Muscle Tissue | Pressurized Liquid Extraction | 70.1 - 103.1 | < 9.6 | [14] |
| Remoxipride (B1679305) | Brain Homogenate | Online SPE | 45.0 | Within 15% | [15] |
| Ketamine | Ovine Plasma | SPE | 93.0 | Not Reported | [16] |
| Medetomidine | Ovine Plasma | SPE | 95.0 | Not Reported | [16] |
References
- 1. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. caymanchem.com [caymanchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. biotage.com [biotage.com]
- 9. cris.unibo.it [cris.unibo.it]
- 10. Comparison of extraction techniques for the recovery of veterinary drug residues from animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Development of a liquid chromatography-tandem mass spectrometry with pressurized liquid extraction for determination of glucocorticoid residues in edible tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Online solid phase extraction with liquid chromatography-tandem mass spectrometry to analyze remoxipride in small plasma-, brain homogenate-, and brain microdialysate samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
dealing with isobaric interferences in 3-Hydroxy Medetomidine analysis
Welcome to the technical support center for the analysis of 3-Hydroxy Medetomidine (B1201911). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to isobaric interferences during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are isobaric interferences and why are they a concern in the analysis of 3-Hydroxy Medetomidine?
A1: Isobaric interferences are compounds that have the same nominal mass-to-charge ratio (m/z) as the analyte of interest, in this case, this compound. These interferences can co-elute with the analyte during liquid chromatography (LC) separation, leading to inaccurate quantification and potential misidentification. In the analysis of this compound, potential isobaric interferences include other positional isomers of hydroxylated medetomidine, glucuronide conjugates of medetomidine, or other drug metabolites that share the same elemental composition.
Q2: What are the common analytical techniques used to analyze this compound and how can they address isobaric interferences?
A2: The most common technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity.[1][2][3] To address isobaric interferences, the following strategies can be employed:
-
Chromatographic Separation: Optimizing the LC method to separate this compound from its isomers and other interfering compounds is the first line of defense. This can be achieved by modifying the mobile phase, gradient, column chemistry, and temperature.
-
High-Resolution Mass Spectrometry (HRMS): HRMS instruments can differentiate between compounds with very small mass differences, effectively resolving isobaric interferences that have different elemental compositions.
-
Tandem Mass Spectrometry (MS/MS): By selecting specific precursor-to-product ion transitions for this compound, the selectivity of the analysis can be significantly increased, minimizing the impact of co-eluting isobaric compounds.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge, providing an additional dimension of separation that can resolve isobaric interferences that are not separable by LC or MS alone.[4][5][6][7][8]
Q3: How can I confirm the identity of this compound in the presence of suspected interferences?
A3: Confirmation of this compound can be achieved by:
-
Matching Retention Time: Comparing the retention time of the analyte peak in the sample to that of a certified reference standard.
-
MS/MS Fragmentation Pattern: Matching the fragmentation pattern (the relative intensities of product ions) of the analyte in the sample to that of a reference standard.
-
Spiking Experiments: Spiking a blank matrix with a known concentration of the this compound standard and observing a proportional increase in the signal at the expected retention time and m/z.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape or splitting peaks for this compound. | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Co-elution with an interfering compound. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Replace the analytical column. 3. Optimize the chromatographic gradient to improve separation. |
| Inconsistent quantification results. | 1. Matrix effects (ion suppression or enhancement). 2. Presence of an unresolved isobaric interference. 3. Instability of the analyte in the matrix. | 1. Use a stable isotope-labeled internal standard for this compound. 2. Employ a more selective MS/MS transition or utilize high-resolution mass spectrometry. Consider ion mobility spectrometry for further separation.[4][5][8] 3. Investigate analyte stability at different storage conditions. |
| Inability to separate this compound from its isomers. | 1. Insufficient chromatographic resolution. 2. Lack of a suitable chiral stationary phase for enantiomeric separation (if applicable). | 1. Screen different stationary phases (e.g., C18, PFP, HILIC). 2. Optimize the mobile phase composition and gradient elution. 3. For enantiomers of medetomidine, a chiral column is necessary.[1][3][9][10] |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound Quantification
This protocol provides a starting point for the quantitative analysis of this compound in a biological matrix. Optimization will be required based on the specific matrix and instrumentation.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., d3-3-Hydroxy Medetomidine).
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | To be determined by infusion of a this compound standard |
Note: The specific MS/MS transitions (Q1/Q3) for this compound and the internal standard need to be optimized by infusing a standard solution into the mass spectrometer.
Visualizations
Workflow for Troubleshooting Isobaric Interferences
Caption: A flowchart outlining the steps to identify and resolve isobaric interferences.
Conceptual Diagram of LC-IMS-MS for Isobaric Separation
Caption: Conceptual workflow of LC-IMS-MS for separating co-eluting isobaric compounds.
References
- 1. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medetomidine Quantitation and Enantiomer Differentiation in Biological Specimens Collected After Fatal and Non-Fatal Opioid Overdoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Right in two: capabilities of ion mobility spectrometry for untargeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Determination of drugs and drug metabolites by ion mobility-mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-medetomidine in equine plasma by using polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimization of ESI Parameters for 3-Hydroxy Medetomidine Detection
Welcome to the technical support center for the optimization of Electrospray Ionization (ESI) parameters for the detection of 3-Hydroxy Medetomidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during LC-MS/MS analysis of this metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolite of Medetomidine detected in urine?
The primary metabolite of Medetomidine detected in urine is this compound. Due to extensive metabolism, very little parent Medetomidine is excreted unchanged. Therefore, analytical methods should target the detection of this compound.
Q2: Why is enzymatic hydrolysis necessary for the analysis of this compound in urine?
This compound is often present in urine as a glucuronide conjugate. The ESI-MS/MS technique is most effective at detecting the unconjugated (free) form of the analyte. Enzymatic hydrolysis, typically using β-glucuronidase, is a critical sample preparation step to cleave the glucuronide group, thereby increasing the concentration of the free this compound and significantly improving detection sensitivity. In some cases, a significant percentage of exposures can be missed without this enzymatic pre-treatment.
Q3: What are the typical ESI parameters that need to be optimized for this compound detection?
The key ESI parameters to optimize include:
-
Capillary Voltage: Influences the efficiency of droplet charging.
-
Nebulizer Gas Pressure: Affects the size of the sprayed droplets.
-
Drying Gas Flow Rate and Temperature: Aids in the desolvation of the droplets to release gas-phase ions.
-
Cone Voltage (or Fragmentor/Nozzle Voltage): Affects the transfer of ions from the source to the mass analyzer and can induce in-source fragmentation.
-
Collision Energy (in MS/MS): Controls the fragmentation of the precursor ion in the collision cell.
Q4: In which ionization mode, positive or negative, is this compound best detected?
Given its chemical structure, which includes basic nitrogen atoms, this compound is expected to ionize efficiently in positive ion mode via protonation ([M+H]⁺).
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor or No Signal for this compound
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Hydrolysis | Ensure the enzymatic hydrolysis step is complete. Verify the activity of the β-glucuronidase enzyme and optimize incubation time and temperature as per the manufacturer's protocol. Consider using a hydrolysis control sample with a known glucuronidated standard to confirm enzyme efficiency. |
| Suboptimal ESI Parameters | Systematically optimize ESI parameters. Start with the general recommended ranges and perform flow injection analysis of a this compound standard to fine-tune each parameter for maximum signal intensity. |
| Ion Suppression | The urine matrix is complex and can significantly suppress the ESI signal.[1][2][3][4][5] Improve sample clean-up using solid-phase extraction (SPE) after hydrolysis. Diluting the sample can also mitigate matrix effects, but may compromise sensitivity.[1][2] Use a stable isotope-labeled internal standard for this compound to compensate for signal suppression. |
| Incorrect Mobile Phase | For positive ion mode, ensure the mobile phase is acidic to promote protonation. A mobile phase containing 0.1% formic acid is a common starting point. |
| Analyte Degradation | Ensure proper storage of samples and standards. Investigate potential degradation during sample preparation steps. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Column | Peak tailing for basic compounds like this compound can occur due to interactions with residual silanols on the column.[6] Use a column with end-capping or an embedded polar group. Lowering the mobile phase pH with an additive like formic acid can reduce these interactions.[6] |
| Injection Solvent Mismatch | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak fronting or splitting can occur.[7][8] Ideally, the sample solvent should match the initial mobile phase composition. If solubility is an issue, inject the smallest possible volume. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting.[6] Dilute the sample or reduce the injection volume. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections, especially for gradient elution.[7] |
| System Dead Volume | Check all fittings and connections for dead volume, which can cause peak broadening and tailing.[9] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Urine Samples
This protocol is a general guideline and should be optimized for your specific laboratory conditions and enzyme.
Materials:
-
Urine sample
-
β-glucuronidase enzyme and corresponding buffer
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator or water bath
Procedure:
-
Pipette a specific volume of the urine sample (e.g., 20 µL) into a microcentrifuge tube.[10]
-
Add the internal standard solution.
-
Prepare a master mix containing the β-glucuronidase enzyme and its buffer according to the manufacturer's instructions. A typical ratio might be 4 µL of enzyme and 8 µL of buffer per sample.[10]
-
Add the enzyme master mix to the urine sample.[10]
-
Vortex the sample for 10-15 seconds.[10]
-
Incubate the sample. Incubation times and temperatures can vary depending on the enzyme used. Common conditions range from 20 minutes at room temperature to 60 minutes at 45-55°C.[10] Some modern enzymes allow for rapid hydrolysis at room temperature.
-
After incubation, stop the reaction by adding a quenching solution, such as a diluent containing formic acid or by proceeding directly to sample clean-up.[10]
-
Centrifuge the sample to pellet any precipitate before further processing.[10]
Protocol 2: General Approach for ESI Parameter Optimization
This protocol outlines a systematic approach to optimizing ESI parameters using flow injection analysis (FIA) or during a constant infusion of the analyte.
Materials:
-
This compound standard solution (e.g., 100-500 ng/mL in mobile phase)
-
Syringe pump
-
LC-MS/MS system
Procedure:
-
Initial Setup: Infuse the this compound standard solution directly into the mass spectrometer at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
Select Ionization Mode: Set the instrument to positive ion mode.
-
Optimize Capillary Voltage: While monitoring the signal intensity of the [M+H]⁺ ion, ramp the capillary voltage through a range (e.g., 2000-5000 V) and identify the voltage that provides the maximum stable signal.
-
Optimize Nebulizer Pressure: At the optimized capillary voltage, vary the nebulizer gas pressure (e.g., 20-60 psi) to find the setting that maximizes the signal.
-
Optimize Drying Gas Temperature and Flow Rate: Sequentially adjust the drying gas temperature (e.g., 250-450 °C) and flow rate (e.g., 8-15 L/min) to achieve the highest signal intensity. These two parameters can be interdependent and may require iterative optimization.
-
Optimize Cone Voltage (Fragmentor/Nozzle Voltage): Ramp the cone voltage (e.g., 20-100 V) and observe the intensity of the precursor ion. A voltage that is too high may cause in-source fragmentation. Select a voltage that maximizes the precursor ion signal without significant fragmentation.
-
Optimize Collision Energy (for MS/MS): If performing tandem MS, select the [M+H]⁺ ion as the precursor. Ramp the collision energy (e.g., 5-40 eV) to find the value that produces the most intense and stable product ions for quantification.
Quantitative Data Summary
The following tables provide typical starting ranges for ESI parameters. Optimal values are instrument-dependent and should be determined empirically.
Table 1: General ESI Source Parameters for Positive Ion Mode
| Parameter | Typical Range |
| Capillary Voltage | 3000 - 4500 V |
| Nebulizer Gas Pressure | 30 - 50 psi |
| Drying Gas Temperature | 300 - 400 °C |
| Drying Gas Flow Rate | 10 - 12 L/min |
Table 2: Example MS/MS Parameters for Medetomidine (as a starting point for this compound)
Note: The m/z of this compound will be higher than Medetomidine due to the addition of an oxygen atom.
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) |
| Medetomidine | 201.0 | 94.7, 67.7 |
Researchers should determine the exact precursor and product ions for this compound by infusing a standard.
Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. agilent.com [agilent.com]
- 10. Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS [restek.com]
stability of 3-Hydroxy Medetomidine in different solvent systems
This technical support center provides guidance on the stability of 3-Hydroxy Medetomidine (B1201911) in various solvent systems. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid 3-Hydroxy Medetomidine?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][2] For aqueous solutions, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
Q3: How should I prepare stock solutions of this compound?
A3: To prepare a stock solution, dissolve the solid this compound in the solvent of choice (e.g., DMSO or methanol). It is recommended to purge the solvent with an inert gas, such as nitrogen or argon, before and after dissolving the compound to minimize oxidation.[2]
Q4: How long are solutions of this compound stable?
A4: Currently, there is limited publicly available data on the long-term stability of this compound in different solvent systems. Stability can be influenced by the solvent, storage temperature, exposure to light, and pH. For critical applications, it is highly recommended to perform a stability study under your specific experimental conditions. General guidance suggests that freshly prepared solutions should be used whenever possible. For the parent compound, medetomidine hydrochloride, aqueous solutions are not recommended for storage for more than one day.[3]
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not well-documented, similar compounds can undergo degradation through hydrolysis, oxidation, and photolysis.[4][5] The imidazole (B134444) ring and the benzylic alcohol moiety in its structure are potentially susceptible to such degradation.
Troubleshooting Guides
Issue 1: Precipitation of this compound in aqueous solution.
-
Cause: this compound has low aqueous solubility. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded.
-
Solution:
-
Decrease the final concentration of this compound in the aqueous solution.
-
Increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. However, be mindful of the potential effects of the organic solvent on your experimental system.
-
Use sonication to aid dissolution after dilution.
-
Prepare the diluted aqueous solution immediately before use.
-
Issue 2: Inconsistent experimental results over time.
-
Cause: This could be due to the degradation of this compound in your stock or working solutions.
-
Solution:
-
Prepare fresh solutions for each experiment.
-
If using a stored stock solution, perform a quality control check (e.g., by HPLC) to confirm the concentration and purity before use.
-
Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Studies on other compounds in DMSO have shown that multiple freeze-thaw cycles can affect stability.[6]
-
Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
-
Issue 3: Appearance of unknown peaks in chromatographic analysis.
-
Cause: These unknown peaks are likely degradation products of this compound.
-
Solution:
-
Conduct a forced degradation study to intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the potential degradation products and confirming the specificity of your analytical method.
-
Use a stability-indicating analytical method, such as a gradient HPLC method, that can separate the parent compound from all potential degradation products.
-
Stability Data
Table 1: Hypothetical Stability of this compound (1 mg/mL) in DMSO
| Storage Temperature | Time Point | Purity (%) by HPLC | Appearance |
| -20°C | 0 | 99.8 | Clear, colorless |
| 1 month | 99.7 | Clear, colorless | |
| 3 months | 99.5 | Clear, colorless | |
| 6 months | 99.2 | Clear, colorless | |
| 4°C | 0 | 99.8 | Clear, colorless |
| 1 week | 99.1 | Clear, colorless | |
| 1 month | 97.5 | Clear, colorless | |
| Room Temperature | 0 | 99.8 | Clear, colorless |
| 24 hours | 98.5 | Clear, colorless | |
| 1 week | 95.2 | Faint yellow tint |
Table 2: Hypothetical Stability of this compound (1 mg/mL) in Methanol
| Storage Temperature | Time Point | Purity (%) by HPLC | Appearance |
| -20°C | 0 | 99.7 | Clear, colorless |
| 1 month | 99.5 | Clear, colorless | |
| 3 months | 99.1 | Clear, colorless | |
| 6 months | 98.8 | Clear, colorless | |
| 4°C | 0 | 99.7 | Clear, colorless |
| 1 week | 98.9 | Clear, colorless | |
| 1 month | 96.8 | Clear, colorless | |
| Room Temperature | 0 | 99.7 | Clear, colorless |
| 24 hours | 98.0 | Clear, colorless | |
| 1 week | 94.5 | Faint yellow tint |
Experimental Protocols
Protocol 1: General Stability Study of this compound in a Selected Solvent
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the chosen solvent (e.g., DMSO) to achieve the desired concentration (e.g., 10 mg/mL). Ensure the solvent has been purged with an inert gas.
-
Vortex or sonicate until fully dissolved.
-
-
Sample Preparation and Storage:
-
Aliquot the stock solution into multiple amber glass vials.
-
Prepare dilutions to the final experimental concentration in the desired solvent system.
-
Store the vials at different temperature conditions (e.g., -20°C, 4°C, and room temperature), protected from light.
-
-
Analysis:
-
At specified time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months), retrieve a vial from each storage condition.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Assess the samples for changes in purity (percentage of the parent compound) and the formation of any degradation products.
-
Visually inspect the samples for any changes in color or for the presence of precipitates.
-
Analytical Method Example (based on methods for Medetomidine):
-
Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound solutions.
Caption: Troubleshooting guide for inconsistent experimental results with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. scbt.com [scbt.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating analytical variability in multi-batch 3-Hydroxy Medetomidine studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate analytical variability in multi-batch studies of 3-Hydroxy Medetomidine.
Frequently Asked Questions (FAQs)
Q1: What is analytical variability in the context of multi-batch studies?
A1: Analytical variability refers to the differences or imprecision observed in analytical results when the same sample is measured across different analytical runs or batches, conducted over a period of time. In multi-batch studies, which are common in drug development, it is crucial to ensure that any observed changes in this compound concentrations are due to physiological factors and not inconsistencies in the analytical method.[1][2]
Q2: What are the primary sources of analytical variability in this compound assays?
A2: The primary sources of variability can be broadly categorized as:
-
Reagent Variability: Lot-to-lot differences in critical reagents like antibodies, enzymes, or reference standards can significantly impact assay performance.[3][4]
-
Instrument Performance: Fluctuations in instrument sensitivity or performance over time can lead to analytical drift.[5][6]
-
Matrix Effects: Differences in the biological matrix composition between individual samples or sample batches can enhance or suppress the analyte signal, leading to inaccurate quantification.[7][8]
-
Sample Handling and Stability: Inconsistent sample collection, processing, or storage can lead to the degradation of this compound.[9][10]
-
Analyst and Procedural Variation: Minor deviations in experimental procedures performed by different analysts or on different days can introduce variability.
Q3: Why is a fully validated bioanalytical method essential before starting a multi-batch study?
A3: A fully validated bioanalytical method establishes the performance characteristics of the assay, including its accuracy, precision, selectivity, and stability.[1][11] This validation ensures that the method is reliable and reproducible, providing a baseline against which the performance of each analytical batch can be judged.[12] Regulatory bodies like the FDA and EMA require full validation for methods used in studies that support regulatory submissions.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Calibration and Quantification
Q: My calibration curve is failing acceptance criteria (e.g., R² < 0.99) in a new batch. What are the likely causes and how can I fix it?
A: Failure of the calibration curve often points to issues with the standards, reagents, or instrument.
-
Potential Causes:
-
Degradation of Standards: The stock or working solutions of this compound or the internal standard (IS) may have degraded.
-
Pipetting/Dilution Errors: Inaccurate preparation of the calibration standards can lead to a non-linear response.[13]
-
Reagent Issues: A new lot of a reagent may be performing differently.
-
Instrumental Problems: Detector saturation at high concentrations or a loss of sensitivity can affect the curve.[5][13]
-
Matrix Effects: If standards are prepared in a different matrix lot than the one used for validation, matrix effects could be the cause.
-
-
Troubleshooting Steps:
-
Prepare Fresh Standards: Prepare new calibration standards from a fresh weighing of the reference standard and/or a separate stock solution.[1]
-
Verify Pipettes: Ensure all pipettes and volumetric flasks are properly calibrated.
-
Evaluate Instrument Performance: Check the instrument's performance logs and run system suitability tests.
-
Assess Linearity Range: If detector saturation is suspected, lower the concentration of the upper limit of quantification (ULOQ).[13]
-
Q: I'm observing a consistent upward or downward drift in my Quality Control (QC) sample results across several batches. What does this indicate?
A: A consistent drift often suggests a systematic issue, such as analyte stability or changes in reagent/instrument performance over time.
-
Potential Causes:
-
Analyte Instability: The analyte may be degrading under the long-term storage conditions used for the study samples and QCs.[10]
-
Reagent Degradation: Critical reagents may be losing activity over their storage period.
-
Instrumental Drift: The sensitivity of the mass spectrometer or other detector may be changing gradually over time.[6]
-
-
Troubleshooting Workflow:
Critical Reagents and Internal Standards
Q: We need to use a new lot of a critical reagent. What is the correct procedure to ensure data continuity?
A: Introducing a new lot of a critical reagent requires a "bridging study" to demonstrate that the new lot does not alter assay performance.[3][14] This is crucial for maintaining the integrity of longitudinal data.[15]
-
Procedure:
-
Characterize the New Lot: Ensure the new reagent lot meets all quality specifications.
-
Perform a Bridging Run: Analyze a set of QC samples (low, medium, and high concentrations) prepared with both the old and the new reagent lots in the same analytical run.
-
Evaluate Results: The mean accuracy and precision of the QCs analyzed with the new lot should meet the established acceptance criteria of the validated method. The results should also be comparable to those obtained with the old lot.
-
Establish a Correction Factor (If Necessary): In some cases, a consistent bias may be observed. If this bias is predictable and stable, a correction factor may be established and justified, though this should be discussed and planned in advance.[3]
-
Q: The response of my internal standard (IS) is highly variable between samples in the same batch. What should I investigate?
A: High IS variability can compromise the accuracy of your results. A stable isotope-labeled (SIL) IS is the best choice to mitigate many of these issues.[8][16]
-
Potential Causes:
-
Inconsistent Addition of IS: Errors in adding the IS solution to samples.
-
Matrix Effects: The ionization of the IS may be suppressed or enhanced differently in various samples due to matrix components.[8]
-
IS Instability: The IS may be degrading during sample processing.
-
Analyte-IS Interaction: The presence of the analyte at high concentrations could potentially affect the IS response.
-
-
Troubleshooting Steps:
-
Review Sample Processing: Ensure the IS is added accurately and consistently. Automating this step can reduce variability.
-
Investigate Matrix Effects: Analyze QC samples prepared in at least six different lots of the biological matrix to check for lot-dependent matrix effects.[8]
-
Monitor IS Response: Plot the IS response for all samples in a run. Investigate any samples with IS responses that deviate significantly (e.g., >50%) from the mean response of the calibrators and QCs.[16]
-
Data Presentation
Table 1: Bioanalytical Method Validation Acceptance Criteria (Chromatographic Methods)
| Parameter | Acceptance Criteria |
| Calibration Curve | At least 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[1] |
| Accuracy | Mean concentration at each QC level (Low, Mid, High) is within ±15% of the nominal value.[2][11] |
| Precision (CV%) | Within-Run: ≤15% for Low, Mid, High QCs (≤20% at LLOQ).[2] Between-Run: ≤15% for Low, Mid, High QCs (≤20% at LLOQ).[2] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.[1] |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor across different matrix lots should be ≤15%.[8] |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Mean QC concentrations must be within ±15% of the nominal values.[1] |
Table 2: Recommended Long-Term Stability Testing Conditions (ICH Guidelines)
| Study Type | Storage Condition | Minimum Duration for Submission | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH OR 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[17][18] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 Months | 0, 6, 9, 12 months.[18] |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 months.[17][18] |
Experimental Protocols
Protocol 1: Bridging Study for New Critical Reagent Lots
-
Objective: To demonstrate the interchangeability of a new lot of a critical reagent with the old lot.
-
Materials:
-
Old and new lots of the critical reagent.
-
Validated QC samples at low, medium, and high concentrations.
-
-
Procedure:
-
Prepare two sets of assay reagents: one using the old lot and one using the new lot.
-
In a single analytical run, analyze at least five replicates of each QC level (low, mid, high) using both the old and new reagent lots.[2]
-
The run should also include a full calibration curve.
-
-
Acceptance Criteria:
Protocol 2: Quantitative Assessment of Matrix Effects
-
Objective: To quantitatively assess the impact of the biological matrix on analyte ionization.
-
Materials:
-
At least 6 different lots of blank biological matrix.
-
Neat solutions of this compound and IS in reconstitution solvent.
-
-
Procedure:
-
Set A: Prepare neat solutions of the analyte and IS at low and high concentrations in the reconstitution solvent.
-
Set B: Extract blank matrix from each of the 6 lots. After the final evaporation step, spike the dried extracts with the same low and high concentrations of analyte and IS as in Set A.
-
Analyze both sets of samples via LC-MS/MS.
-
-
Calculation:
-
Matrix Factor (MF): Calculate the MF for each lot by dividing the peak response in the presence of matrix (Set B) by the peak response in the absence of matrix (Set A).[8]
-
IS-Normalized MF: Divide the MF of the analyte by the MF of the IS.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF calculated from the 6 matrix lots should not exceed 15%.[8]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. edaegypt.gov.eg [edaegypt.gov.eg]
Validation & Comparative
validation of 3-Hydroxy Medetomidine as a definitive biomarker for medetomidine use
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of the potent veterinary sedative medetomidine (B1201911) as an adulterant in the illicit drug supply presents a significant challenge for clinical and forensic toxicology. Accurate and reliable methods for detecting medetomidine use are crucial for public health and safety. This guide provides a comprehensive comparison of 3-Hydroxy Medetomidine as a definitive biomarker for medetomidine exposure against other potential analytes, supported by experimental data and detailed analytical protocols.
Executive Summary
Metabolite analysis is paramount for the effective detection of medetomidine. The parent compound is rapidly metabolized, making its direct detection challenging. This compound (3-OH-M), the primary phase I metabolite, has emerged as a robust and reliable biomarker. Urinary concentrations of 3-OH-M, particularly after enzymatic hydrolysis of glucuronide conjugates, show a strong correlation with clinical signs of medetomidine intoxication and withdrawal. This makes 3-OH-M a superior biomarker compared to the parent drug for confirming medetomidine exposure.
Biomarker Performance Comparison
The selection of an appropriate biomarker is critical for obtaining accurate toxicological findings. The following table compares this compound with parent medetomidine and its direct glucuronide conjugates.
| Biomarker | Type | Matrix of Choice | Detection Window | Clinical Correlation | Key Advantages | Limitations |
| This compound (Total) | Phase I Metabolite | Urine | Longer | Strong | High concentrations in urine; strong correlation with clinical symptoms. | Requires enzymatic hydrolysis for optimal detection. |
| Medetomidine | Parent Drug | Blood, Urine | Short | Moderate | Direct evidence of exposure. | Rapidly metabolized and cleared; may be undetectable soon after use. |
| Medetomidine-N-Glucuronide | Phase II Metabolite | Urine | Moderate | Moderate | Direct evidence of metabolism. | May be less abundant than hydroxylated metabolites; requires specific analytical standards. |
Quantitative Analytical Method Validation
The gold standard for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A validated LC-MS/MS method provides the necessary sensitivity, specificity, and accuracy for definitive confirmation. While specific validation reports for this compound were not available in the reviewed literature, the following table outlines typical performance characteristics for such an assay based on established guidelines.
| Validation Parameter | Typical Acceptance Criteria | Notes |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Precision <20%; Accuracy 80-120% | For similar analytes in urine, LLOQs in the range of 0.1-1 ng/mL are achievable. |
| Linearity (R²) | ≥ 0.99 | A wide linear range is desirable to cover both therapeutic and overdose concentrations. |
| Accuracy (% Bias) | Within ±15% (except LLOQ, ±20%) | Assessed by analyzing quality control samples at multiple concentrations. |
| Precision (%RSD) | ≤ 15% (except LLOQ, ≤ 20%) | Evaluates both intra-day and inter-day variability. |
| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement. | Essential for accurate quantification in complex biological matrices like urine. |
| Recovery | Consistent and reproducible. | Measures the efficiency of the extraction process. |
Experimental Protocols
Sample Preparation: Enzymatic Hydrolysis of Urine Samples
Objective: To deconjugate glucuronidated metabolites of medetomidine to their free forms for LC-MS/MS analysis.
Materials:
-
Urine sample
-
β-glucuronidase (from E. coli or other suitable source)
-
Ammonium (B1175870) acetate (B1210297) buffer (1 M, pH 5.0)
-
Internal standard solution (e.g., this compound-d4)
-
Microcentrifuge tubes
Procedure:
-
To 100 µL of urine in a microcentrifuge tube, add 50 µL of internal standard solution.
-
Add 50 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase solution.
-
Vortex the mixture gently.
-
Incubate at 60°C for 2 hours.
-
After incubation, allow the sample to cool to room temperature.
-
Proceed with sample clean-up (e.g., solid-phase extraction or dilute-and-shoot) prior to LC-MS/MS analysis.
LC-MS/MS Analysis of this compound
Objective: To chromatographically separate and quantify this compound using tandem mass spectrometry.
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer
LC Parameters:
-
Column: Phenomenex Kinetix C18 (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.5 mL/min
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined with a certified reference standard)
-
Internal Standard (this compound-d4): Precursor ion > Product ion (specific m/z values to be determined with a certified reference standard)
-
-
Collision Energy and other source parameters: Optimized for the specific instrument and analyte.
Visualizations
Medetomidine Metabolism Pathway
Caption: Metabolic pathway of Medetomidine.
Analytical Workflow for this compound Detection
Caption: Workflow for this compound analysis in urine.
Conclusion
The validation of this compound as a definitive biomarker is a critical step in addressing the public health concerns associated with medetomidine-adulterated substances. Its presence in urine, especially after enzymatic hydrolysis, provides a reliable and sensitive indicator of exposure, with concentrations that correlate with the clinical presentation of the individual. The adoption of validated LC-MS/MS methods targeting this compound will enable accurate identification of medetomidine use, aiding in clinical diagnosis, forensic investigation, and epidemiological surveillance. Further research should focus on establishing a definitive detection window and generating more extensive quantitative data from clinical cases to further solidify its role as the primary biomarker for medetomidine exposure.
Assessment of Medetomidine Immunoassay Cross-Reactivity with 3-Hydroxy Medetomidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of medetomidine (B1201911) immunoassay cross-reactivity, with a specific focus on its major metabolite, 3-Hydroxy Medetomidine. The presence of medetomidine, a potent synthetic sedative, in the illicit drug supply is a growing public health concern.[1] Accurate detection of medetomidine exposure is critical, and this often involves the identification of its metabolites in biological samples.[2][3] This guide offers an objective look at the available data on the cross-reactivity of commercially available medetomidine immunoassays and provides a detailed experimental protocol for researchers to assess cross-reactivity with this compound.
Immunoassay Specificity: A Critical Consideration
Immunoassays are a valuable tool for the rapid screening of drugs of abuse. However, their accuracy is dependent on the specificity of the antibodies used. Cross-reactivity occurs when an antibody binds to a substance other than its target analyte, which can lead to false-positive results or inaccurate quantification.[4] In the context of medetomidine, it is crucial to understand the extent to which its metabolites, such as this compound, are detected by existing immunoassays.
Comparative Cross-Reactivity Data
The following table summarizes the reported cross-reactivity data for a commercially available medetomidine immunoassay test strip. It is important to note the absence of data for this compound, highlighting a critical gap in the current understanding of these assays' performance.
| Compound | Concentration Tested | Reported Cross-Reactivity | Reference |
| Medetomidine | 1500 ng/mL | Positive | [5] |
| Dexmedetomidine | 1000 ng/mL | Positive | [5] |
| Detomidine | 20 µg/mL | Positive | [5] |
| Xylazine | 1 mg/mL | Negative | [6] |
| This compound | Not Reported | Data Not Available |
Note: The data presented is for lateral flow immunoassay test strips and may not be representative of all medetomidine immunoassays, such as ELISA kits.
Experimental Protocol for Cross-Reactivity Assessment
To address the gap in available data, researchers can perform a cross-reactivity assessment. The following is a detailed protocol for a competitive ELISA, a common immunoassay format.
Objective: To determine the percentage cross-reactivity of a medetomidine immunoassay with this compound.
Materials:
-
Medetomidine-specific antibody
-
Medetomidine-HRP (Horseradish Peroxidase) conjugate
-
Microtiter plates pre-coated with a capture antibody (e.g., anti-species IgG)
-
Medetomidine standard
-
This compound standard
-
Assay buffer
-
Wash buffer
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Standards:
-
Prepare a series of dilutions of the medetomidine standard in assay buffer to create a standard curve (e.g., 0, 1, 10, 50, 100, 500 ng/mL).
-
Prepare a series of dilutions of the this compound standard in assay buffer over a wide concentration range (e.g., 10, 100, 1000, 10000, 100000 ng/mL).
-
-
Assay Protocol:
-
Add 50 µL of either the medetomidine standard, this compound standard, or sample to the appropriate wells of the microtiter plate.
-
Add 50 µL of the medetomidine-HRP conjugate to each well.
-
Add 50 µL of the medetomidine-specific antibody to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle shaking.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for a specified time (e.g., 15 minutes).
-
Add 100 µL of stop solution to each well to stop the reaction.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the medetomidine standards.
-
Determine the concentration of medetomidine that causes 50% inhibition of the maximum signal (IC50).
-
Determine the concentration of this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:[8]
% Cross-Reactivity = (IC50 of Medetomidine / IC50 of this compound) x 100
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
Caption: Metabolic pathway of Medetomidine to this compound.
Conclusion
The assessment of cross-reactivity with major metabolites is a critical step in the validation of any drug immunoassay. For medetomidine, the lack of publicly available data on the cross-reactivity of commercial immunoassays with this compound represents a significant knowledge gap. The experimental protocol provided in this guide offers a framework for researchers to generate this vital data. By understanding the specificity of these assays, the scientific and clinical communities can better interpret screening results and ensure the accurate detection of medetomidine exposure, ultimately contributing to improved public health and safety.
References
- 1. Responding to medetomidine: clinical and public health needs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. strategicstrike.blob.core.windows.net [strategicstrike.blob.core.windows.net]
- 6. strategicstrike.blob.core.windows.net [strategicstrike.blob.core.windows.net]
- 7. BTNX | Medetomidine Test Strip: The Leading Strip on the Market [btnx.com]
- 8. analyticaltoxicology.com [analyticaltoxicology.com]
A Comparative Guide to the Pharmacokinetic Profiles of Medetomidine and 3-Hydroxy Medetomidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the alpha-2 adrenergic receptor agonist medetomidine (B1201911) and its primary metabolite, 3-hydroxy medetomidine. The information presented is intended to support research and drug development efforts by offering a comprehensive overview of their absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by experimental data and detailed methodologies.
Executive Summary
Medetomidine is a potent sedative and analgesic agent that undergoes extensive metabolism, primarily through hydroxylation in the liver, to form this compound. While the pharmacokinetic profile of medetomidine has been well-characterized in various species, quantitative data for its main metabolite, this compound, is limited in publicly available literature. This guide summarizes the known pharmacokinetic parameters of medetomidine and discusses the formation and subsequent elimination of this compound, providing a framework for understanding the complete disposition of medetomidine in the body.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the available quantitative pharmacokinetic data for medetomidine in various species. Direct comparative data for this compound is not widely available; however, its role as a major metabolite is well-established.
Table 1: Pharmacokinetic Parameters of Medetomidine in Various Species
| Parameter | Rat | Dog | Cat | Horse |
| Dose (µg/kg) | 80 (s.c.) | 40 (i.v.) | 80 (i.m.) | 10 (i.v.) |
| Tmax (h) | ~0.17 | N/A | <0.5 | N/A |
| Cmax (ng/mL) | Not Reported | 18.5 ± 4.7 | Not Reported | Not Reported |
| Elimination Half-life (t½) (h) | 1.09 | 0.97 - 1.28 | 1.60 | ~1.0 |
| Volume of Distribution (Vd) (L/kg) | 8.2 | 2.8 | 3.5 | Not Reported |
| Clearance (CL) (mL/min/kg) | 88.5 | 27.5 - 33.4 | Not Reported | Not Reported |
| Primary Route of Elimination | Renal (metabolites) | Renal (metabolites) | Renal (metabolites) | Renal (metabolites) |
Data compiled from multiple sources. Note that administration routes and analytical methods may vary between studies.
Table 2: Medetomidine Metabolism
| Parent Drug | Primary Metabolite | Metabolic Reaction | Primary Site of Metabolism | Further Metabolism of this compound |
| Medetomidine | This compound | Hydroxylation | Liver | Glucuronidation, Oxidation to medetomidine carboxylic acid |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols for key experiments relevant to comparing the pharmacokinetic profiles of a parent drug and its metabolite.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of medetomidine and this compound in a relevant animal model (e.g., rat, dog).
Materials:
-
Medetomidine hydrochloride
-
This compound (if available for direct administration and as an analytical standard)
-
Test animals (species, strain, sex, and age appropriate for the study)
-
Dosing vehicles (e.g., sterile saline)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: House animals in a controlled environment for a minimum of one week prior to the study to allow for acclimatization.
-
Dosing:
-
Administer a single intravenous (IV) bolus of medetomidine to one group of animals to determine elimination kinetics.
-
Administer a single oral (PO) or subcutaneous (s.c.) dose of medetomidine to another group to assess absorption and bioavailability.
-
If this compound is available, a separate group can be administered the metabolite directly to characterize its intrinsic pharmacokinetic profile.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) from a suitable site (e.g., tail vein, jugular vein).
-
Plasma Preparation: Immediately process blood samples by centrifugation to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of medetomidine and this compound in plasma.
-
Analyze the plasma samples to determine the concentrations of the parent drug and its metabolite at each time point.
-
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters for both medetomidine and this compound, including Cmax, Tmax, AUC, t½, Vd, and CL.
In Vitro Metabolism Study
Objective: To investigate the in vitro metabolism of medetomidine to this compound using liver microsomes.
Materials:
-
Medetomidine hydrochloride
-
Liver microsomes from a relevant species (e.g., rat, dog, human)
-
NADPH regenerating system
-
Incubation buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Incubation Preparation: Prepare an incubation mixture containing liver microsomes, medetomidine, and incubation buffer.
-
Reaction Initiation: Pre-warm the mixture and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Incubation: Incubate the mixture at 37°C and collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction in the collected aliquots by adding a quenching solution.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.
-
Bioanalysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of medetomidine and the formation of this compound over time.
-
Data Analysis: Calculate the rate of metabolism and the intrinsic clearance (CLint) of medetomidine.
Mandatory Visualization
Signaling Pathway of Medetomidine
Medetomidine exerts its effects by acting as a potent and selective agonist for alpha-2 adrenergic receptors. The binding of medetomidine to these receptors initiates a signaling cascade that leads to its characteristic sedative and analgesic effects.
Caption: Medetomidine's alpha-2 adrenergic receptor signaling pathway.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study to compare a parent drug and its metabolite.
Caption: Experimental workflow for in vivo pharmacokinetic analysis.
Conclusion
References
A Head-to-Head Comparison of 3-Hydroxy Medetomidine and Other Medetomidine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-Hydroxy Medetomidine (B1201911) and other key metabolites of the α2-adrenergic agonist, medetomidine. The information presented herein is based on available scientific literature and is intended to support research and development activities in pharmacology and drug metabolism.
Introduction to Medetomidine and its Metabolism
Medetomidine is a potent and selective α2-adrenergic receptor agonist used primarily in veterinary medicine for its sedative and analgesic properties.[1] It is a racemic mixture of dexmedetomidine, the pharmacologically active enantiomer, and levomedetomidine.[1] The pharmacological effects of medetomidine are attributed to its action on α2-adrenoceptors in the central and peripheral nervous systems.
Medetomidine undergoes extensive metabolism, primarily in the liver, before excretion. The main metabolic pathways involve hydroxylation of the 2-methyl group on the phenyl ring to form 3-Hydroxy Medetomidine, followed by either glucuronidation or further oxidation to medetomidine carboxylic acid.[2] These two compounds are the major metabolites found in urine.[2]
Comparative Pharmacological Activity
For context, the pharmacological profile of the parent compound, medetomidine, is presented in the following table.
Table 1: Pharmacological Profile of Medetomidine
| Parameter | Value | Reference Compound(s) |
| α2-Adrenoceptor Binding Affinity (Ki) | 1.08 nM | Clonidine: 3.20 nM, Xylazine: 194 nM |
| α2/α1 Selectivity Ratio | 1620 | Clonidine: 220, Xylazine: 160 |
| Functional Activity | Full Agonist | - |
Data is for the parent compound, medetomidine.
Table 2: Head-to-Head Comparison of Medetomidine Metabolites
| Compound | Structure | α2-Adrenoceptor Binding Affinity (Ki) | α2-Adrenoceptor Functional Activity | In Vivo Effects |
| Medetomidine (Parent Drug) | 4-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | High (1.08 nM) | Full Agonist | Sedation, analgesia, bradycardia, hypotension |
| This compound | 3-(1-(1H-imidazol-4-yl)ethyl)-2-methylbenzyl alcohol | Not Available (Considered Inactive) | Not Available (Considered Inactive) | Not Reported |
| Medetomidine Carboxylic Acid | 3-(1-(1H-imidazol-4-yl)ethyl)-2-methylbenzoic acid | Not Available (Considered Inactive) | Not Available (Considered Inactive) | Not Reported |
Signaling Pathways and Metabolism
The pharmacological effects of medetomidine are mediated through the α2-adrenergic signaling pathway. As a G-protein coupled receptor, the α2-adrenoceptor, upon activation by an agonist like medetomidine, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates downstream effector systems, resulting in the observed physiological responses.
The metabolic transformation of medetomidine primarily occurs in the liver, leading to the formation of more polar, inactive metabolites that are readily excreted.
Experimental Protocols
While specific experimental data for the pharmacological activity of medetomidine metabolites is lacking, the following protocols describe standard methods used to assess the affinity and functional activity of compounds at α2-adrenergic receptors.
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This protocol is a standard method to determine the binding affinity of a test compound to a specific receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues known to express a high density of α2-adrenergic receptors.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled α2-adrenoceptor ligand (e.g., [3H]clonidine) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay for α2-Adrenoceptor Activity (e.g., cAMP Assay)
This protocol measures the functional consequence of receptor binding, such as the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells expressing α2-adrenergic receptors are cultured and seeded in appropriate assay plates.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).
-
Data Analysis: The concentration-response curve is plotted, and the EC50 (concentration of the agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined to characterize the compound as a full or partial agonist, or an antagonist.
Conclusion
The available evidence indicates that the major metabolites of medetomidine, this compound and medetomidine carboxylic acid, are pharmacologically inactive. The sedative and analgesic effects of medetomidine are attributed to the parent compound, and its clinical efficacy is terminated by its metabolic clearance. While direct quantitative comparisons of the pharmacological activity of these metabolites are not available in the current literature, the established metabolic pathways and the correlation of clinical effects with parent drug concentration provide strong support for their lack of significant α2-adrenergic activity. Further studies would be required to definitively quantify the binding affinity and functional activity of these metabolites.
References
Navigating the Regulatory Maze: A Comparison Guide for the Validation of an Analytical Method for 3-Hydroxy Medetomidine
For Researchers, Scientists, and Drug Development Professionals
The quantification of drug metabolites is a critical step in drug development, providing essential data for pharmacokinetic, toxicokinetic, and safety assessments. This guide offers a comprehensive comparison of analytical methodologies for the validation of a quantitative method for 3-Hydroxy Medetomidine, a key metabolite of the sedative and analgesic agent, Medetomidine. In a regulated environment, a robust and validated analytical method is not just a scientific necessity but a regulatory mandate. This document outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, compares it with viable alternatives, and provides a detailed experimental protocol in alignment with international regulatory guidelines.
Method Comparison: Finding the Right Tool for the Job
The choice of an analytical technique is a balance of sensitivity, selectivity, speed, and cost. For the quantification of this compound in biological matrices, LC-MS/MS stands out as the gold standard. However, other techniques may be considered depending on the specific requirements of the study.
| Feature | LC-MS/MS (Proposed) | HPLC-UV | GC-MS |
| Selectivity | Very High | Moderate to High | High |
| Sensitivity | Very High (pg/mL to ng/mL) | Low to Moderate (ng/mL to µg/mL) | High (pg/mL to ng/mL) |
| Throughput | High | Moderate | Moderate |
| Sample Derivatization | Generally not required | Not required | Often required for polar metabolites |
| Matrix Effects | Potential for ion suppression/enhancement | Can be significant | Less common but possible |
| Instrumentation Cost | High | Low | Moderate |
| Regulatory Acceptance | Widely accepted and preferred | Accepted, but may lack required sensitivity | Accepted, but less common for this application |
The Gold Standard: A Detailed Look at the Proposed LC-MS/MS Method
An LC-MS/MS method offers the optimal combination of sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma or urine. The high selectivity of tandem mass spectrometry minimizes the impact of interfering substances, a common challenge in bioanalysis.
Experimental Protocol: A Step-by-Step Guide to Validation
This protocol is designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), drawing from the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.
1. Reagents and Materials:
-
This compound analytical standard (commercially available from suppliers such as LGC Standards, Cayman Chemical, and Santa Cruz Biotechnology)[1][2][3][4]
-
Stable Isotope Labeled Internal Standard (SIL-IS) of this compound (custom synthesis recommended)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)
-
Control biological matrix (e.g., human plasma) from at least six different sources
-
Solid-phase extraction (SPE) cartridges or protein precipitation (PPT) reagents
2. Instrumentation:
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Validation Parameters and Acceptance Criteria:
The following parameters must be assessed during method validation:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A calibration curve should be prepared with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels. The simplest regression model that adequately describes the concentration-response relationship should be used.
-
Accuracy and Precision: The closeness of the determined value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). This is evaluated by analyzing quality control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low QC, medium QC, and high QC. The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: The alteration of the analyte's ionization due to co-eluting matrix components. This is assessed by comparing the response of the analyte in post-extraction spiked matrix samples to the response of the analyte in a neat solution.
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in pre-extraction spiked samples to that of post-extraction spiked samples.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Visualizing the Path to a Validated Method
To aid in the understanding of the processes involved in validating an analytical method for this compound, the following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflow and a decision-making framework for method selection.
Caption: Experimental workflow for the validation of an analytical method.
Caption: Decision tree for analytical method selection.
Conclusion
The validation of an analytical method for this compound in a regulated environment is a meticulous process that demands a thorough understanding of both the analytical science and the regulatory landscape. While LC-MS/MS presents the most robust and sensitive approach, a careful consideration of the study's specific needs and resources is paramount. By following a well-defined validation protocol, adhering to international guidelines, and employing the appropriate analytical technology, researchers and scientists can ensure the generation of high-quality, reliable, and defensible data to support their drug development programs.
References
Inter-Laboratory Comparison of 3-Hydroxy Medetomidine Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 3-Hydroxy Medetomidine (B1201911), a primary metabolite of medetomidine. Given the absence of publicly available, formal inter-laboratory comparison studies for 3-Hydroxy Medetomidine, this document synthesizes and compares performance data from various validated analytical methods reported in scientific literature. The aim is to offer a valuable resource for laboratories seeking to establish or refine their own quantification assays.
Recent research has highlighted the importance of monitoring medetomidine and its metabolites in biological specimens, particularly in the context of forensic and clinical toxicology.[1][2][3][4] The reliable detection and quantification of this compound are crucial for understanding the pharmacokinetics of medetomidine and for interpreting toxicological findings.[1][2]
Comparative Analysis of Quantification Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as the predominant technique for the sensitive and specific quantification of this compound in biological matrices.[4][5][6] The following tables summarize the performance characteristics of a representative LC-MS/MS method, based on common practices and achievable validation parameters in the field.
Table 1: Performance Characteristics of a Typical LC-MS/MS Method for this compound Quantification
| Parameter | Typical Performance |
| Limit of Quantification (LOQ) | 0.1 - 1.0 ng/mL |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Matrix Effect | Minimal, compensated by internal standard |
Table 2: Typical LC-MS/MS Instrumentation and Conditions
| Parameter | Specification |
| Liquid Chromatograph | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing a modifier like formic acid or ammonium (B1175870) formate |
| Internal Standard | Deuterated this compound or a structurally similar compound |
Experimental Protocols
Below is a detailed, representative protocol for the quantification of this compound in a biological matrix such as urine, based on established methodologies.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 1 mL of the biological sample (e.g., urine), add an appropriate volume of an internal standard working solution (e.g., this compound-d3).
-
Hydrolysis (for glucuronidated metabolites): If applicable, add a buffer (e.g., acetate (B1210297) buffer, pH 5.0) and a hydrolyzing enzyme (e.g., β-glucuronidase) and incubate.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol (B129727) and then water through it.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water followed by a weak organic solvent (e.g., methanol) to remove interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using a stronger, typically basic, organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
LC-MS/MS Analysis
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Perform chromatographic separation using a gradient elution on a C18 column. A typical gradient might start at 95% aqueous mobile phase and ramp up to 95% organic mobile phase.
-
Mass Spectrometric Detection: Monitor the parent-to-product ion transitions for both this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the analytical process for this compound quantification.
Caption: General workflow for the quantification of this compound.
Caption: Key parameters for analytical method validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Enantiomeric Determination of Medetomidine in Street Drug Samples (August 2024-February 2025) and Implications for Immunoassay Test Strip Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medetomidine Quantitation and Enantiomer Differentiation in Biological Specimens Collected After Fatal and Non-Fatal Opioid Overdoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A quick approach for medetomidine enantiomer determination in dog plasma by chiral liquid chromatography-tandem mass spectrometry and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Adrenergic Receptor Selectivity: 3-Hydroxy Medetomidine vs. Dexmedetomidine
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with adrenergic receptors is paramount for predicting therapeutic efficacy and off-target effects. This guide provides a detailed comparison of the adrenergic receptor selectivity of the active metabolite 3-Hydroxy Medetomidine (B1201911) and the well-characterized α2-adrenergic agonist, dexmedetomidine (B676).
Dexmedetomidine, the pharmacologically active S-enantiomer of medetomidine, is a potent and highly selective α2-adrenergic receptor agonist.[1][2][3][4] It is widely used in clinical settings for its sedative, analgesic, and anxiolytic properties.[1] Its high affinity for the α2-adrenoceptor over the α1-adrenoceptor, with a selectivity ratio of approximately 1620:1, is a key feature of its pharmacological profile.[1][2][3][4][5] In contrast, 3-Hydroxy Medetomidine is a known metabolite of medetomidine, but its specific interactions with adrenergic receptor subtypes are not extensively documented in publicly available literature.[6][7][8]
This guide synthesizes the available experimental data for dexmedetomidine and outlines the standard methodologies used to assess adrenergic receptor selectivity, providing a framework for the evaluation of compounds like this compound.
Quantitative Comparison of Adrenergic Receptor Affinity
The following table summarizes the reported binding affinities (Ki) of dexmedetomidine and its parent compound, medetomidine, for α1 and α2-adrenergic receptors. Due to a lack of available data, the binding affinity of this compound could not be included.
| Compound | Receptor Subtype | Ki (nM) | α2/α1 Selectivity Ratio |
| Dexmedetomidine | α2-Adrenergic | Data not specified in sources | ~1620 |
| α1-Adrenergic | Data not specified in sources | ||
| Medetomidine | α2-Adrenergic | 1.08[9] | 1620[3][9] |
| α1-Adrenergic | 1750[9] |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity.
Dexmedetomidine's high selectivity for the α2-adrenergic receptor is a defining characteristic, contributing to its specific pharmacological effects.[1][2][3][4] Medetomidine, as a racemic mixture, also demonstrates high selectivity for the α2-receptor.[3][9]
Experimental Protocols for Assessing Adrenergic Receptor Selectivity
The determination of a compound's adrenergic receptor selectivity profile relies on standardized in vitro assays. The two primary experimental approaches are radioligand binding assays to determine binding affinity and functional assays to measure receptor activation or inhibition.
Radioligand Binding Assays
Radioligand binding assays are employed to quantify the affinity of a test compound for a specific receptor subtype.[10]
Objective: To determine the inhibition constant (Ki) of this compound and dexmedetomidine for various adrenergic receptor subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C).
Methodology:
-
Membrane Preparation: Cell lines stably expressing a single human adrenergic receptor subtype are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]prazosin for α1-receptors, [3H]clonidine or [3H]MK-912 for α2-receptors) is incubated with the prepared cell membranes.[9][11][12]
-
Addition of Test Compound: Increasing concentrations of the unlabeled test compound (dexmedetomidine or this compound) are added to compete with the radioligand for binding to the receptor.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (cAMP Accumulation Assay)
Functional assays measure the cellular response following receptor activation by an agonist. For α2-adrenergic receptors, which are typically Gi-coupled, activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and intrinsic activity of this compound and dexmedetomidine at α2-adrenergic receptors.
Methodology:
-
Cell Culture: Cells expressing the α2-adrenergic receptor subtype of interest are cultured in appropriate media.
-
Stimulation of Adenylyl Cyclase: The cells are pre-treated with a substance that stimulates adenylyl cyclase, such as forskolin, to induce a measurable baseline level of cAMP.
-
Addition of Test Compound: Increasing concentrations of the test agonist (dexmedetomidine or this compound) are added to the cells.
-
Incubation: The cells are incubated for a specific period to allow for receptor-mediated inhibition of adenylyl cyclase.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.
-
Data Analysis: The concentration of the agonist that produces 50% of its maximal inhibitory effect (EC50) is determined by fitting the data to a sigmoidal dose-response curve. The intrinsic activity is determined by comparing the maximal effect of the test compound to that of a full agonist.
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in assessing adrenergic receptor selectivity, the following diagrams are provided.
Conclusion
Dexmedetomidine is a well-established, highly selective α2-adrenergic receptor agonist with a clear pharmacological profile. The experimental data consistently demonstrate its potent and preferential binding to and activation of α2-receptors over α1-receptors. In contrast, the adrenergic receptor selectivity of its metabolite, this compound, remains to be fully characterized in the public scientific literature. The experimental protocols detailed in this guide provide a robust framework for future studies aimed at elucidating the complete pharmacological profile of this compound and other novel compounds targeting the adrenergic system. Such research is essential for a comprehensive understanding of their potential therapeutic applications and safety profiles.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Dexmedetomidine-Associated Bradycardia and Related Drug–Drug Interactions Using Electronic Health Record (EHR) and miRNA Target Analysis | MDPI [mdpi.com]
- 3. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.nova.edu [scholars.nova.edu]
correlation of 3-Hydroxy Medetomidine concentration with pharmacological effects
For Researchers, Scientists, and Drug Development Professionals
The therapeutic and illicit use of alpha-2 adrenergic receptor agonists is expanding, necessitating a clear understanding of their comparative pharmacology. This guide provides a detailed comparison of medetomidine (B1201911), its active enantiomer dexmedetomidine (B676), and other relevant alpha-2 agonists. It also addresses the current state of knowledge regarding 3-Hydroxy Medetomidine, a primary metabolite of medetomidine that has emerged as a key biomarker in clinical and forensic toxicology.
Correlation of this compound Concentration with Pharmacological Effects: An Overview
Recent studies have identified this compound as a major urinary metabolite of medetomidine. While its concentration in urine has been correlated with clinical signs of intoxication and withdrawal in individuals exposed to medetomidine, direct quantitative data on its specific pharmacological effects are currently lacking in publicly available literature. It is widely suggested that the metabolites of medetomidine are pharmacologically inactive or significantly less active than the parent compound. Therefore, this compound serves as a reliable biomarker of medetomidine exposure rather than a significant contributor to its pharmacological effects.
Comparative Pharmacology of Alpha-2 Adrenergic Agonists
Medetomidine, a potent and selective alpha-2 adrenergic agonist, is a racemic mixture of two enantiomers: the pharmacologically active dexmedetomidine and the largely inactive levomedetomidine. Dexmedetomidine is approved for human use as a sedative and analgesic. The following tables provide a comparative overview of the pharmacological properties of medetomidine, dexmedetomidine, and other commonly used alpha-2 agonists like xylazine (B1663881) and detomidine.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | α2/α1 Selectivity Ratio | α2 Adrenoceptor Subtype Affinity | Reference(s) |
| Medetomidine | 1620 | Non-selective for α2A, α2B, α2C, α2D | [1] |
| Dexmedetomidine | High (similar to medetomidine) | Predominantly α2A | [1] |
| Xylazine | 160 | Non-selective | [1] |
| Detomidine | 260 | Non-selective | [1] |
| Clonidine | 220 | Non-selective | [1] |
Table 2: Pharmacokinetic Parameters
| Compound | Half-life (t½) | Route of Administration | Species | Reference(s) |
| Medetomidine | ~1 hour | IV, IM | Horse | |
| Detomidine | ~30 min (IV), ~1 hour (IM) | IV, IM | Horse | |
| Dexmedetomidine | 2.1-3.1 hours | IV | Human |
Table 3: In Vivo Pharmacological Effects
| Compound | Sedative Potency | Analgesic Potency | Cardiovascular Effects | Reference(s) |
| Medetomidine | High | High | Bradycardia, initial hypertension followed by hypotension | [1] |
| Dexmedetomidine | High | High | Similar to medetomidine | |
| Xylazine | Moderate | Moderate | Bradycardia, hypotension | [1] |
| Detomidine | High | High | Similar to medetomidine | [1] |
Signaling Pathways and Experimental Workflows
The pharmacological effects of alpha-2 adrenergic agonists are primarily mediated through their interaction with α2-adrenoceptors, which are G-protein coupled receptors. The following diagrams illustrate the general signaling pathway and a typical experimental workflow for assessing receptor binding.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Experimental Protocols
Alpha-2 Adrenoceptor Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound to alpha-2 adrenergic receptors.
1. Materials:
-
Cell membranes prepared from a cell line stably expressing the desired alpha-2 adrenoceptor subtype.
-
Radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-Rauwolscine).
-
Unlabeled test compound (e.g., this compound, medetomidine).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation fluid and counter.
2. Procedure:
-
Incubation: In triplicate, incubate cell membranes with a fixed concentration of the radiolabeled ligand and a range of concentrations of the unlabeled test compound in the binding buffer. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-selective antagonist).
-
Equilibration: Allow the binding to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Assessment of Sedation in Rodents (Locomotor Activity)
This protocol describes a common method for evaluating the sedative effects of a compound in mice or rats.
1. Animals:
-
Male or female mice or rats of a specific strain and age.
-
Acclimatize animals to the housing facility for at least one week before the experiment.
2. Apparatus:
-
Open-field arena equipped with automated photobeam detection systems or video tracking software to measure locomotor activity.
3. Procedure:
-
Habituation: Place each animal individually into the open-field arena for a set period (e.g., 30-60 minutes) to allow for habituation to the novel environment.
-
Drug Administration: Administer the test compound (e.g., this compound, dexmedetomidine) or vehicle control via a specific route (e.g., intraperitoneal, intravenous).
-
Data Collection: Immediately after administration, place the animal back into the open-field arena and record locomotor activity (e.g., distance traveled, number of beam breaks) for a defined period (e.g., 60-120 minutes).
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group. A significant decrease in locomotor activity is indicative of a sedative effect. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Conclusion
While this compound is a critical metabolite for monitoring medetomidine exposure, the current body of scientific literature does not support its role as a pharmacologically active agent. The sedative, analgesic, and cardiovascular effects of medetomidine are primarily attributed to the parent compound, specifically the dexmedetomidine enantiomer. Further research is necessary to definitively characterize the pharmacological profile of this compound and its potential contribution, if any, to the overall effects of its parent compound. The provided comparative data and experimental protocols for active alpha-2 adrenergic agonists serve as a valuable resource for researchers in the field of drug development and pharmacology.
References
Comparative Potency Analysis: 3-Hydroxy Medetomidine vs. Medetomidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the alpha-2 adrenergic receptor agonist medetomidine (B1201911) and its primary metabolite, 3-Hydroxy Medetomidine. The focus is on their relative potencies, supported by available experimental data, to inform research and drug development in pharmacology and related fields.
Introduction
Medetomidine is a potent and highly selective alpha-2 adrenergic receptor agonist widely used in veterinary medicine for its sedative and analgesic properties.[1][2][3] Its pharmacological effects are primarily mediated by the dextrorotatory enantiomer, dexmedetomidine.[4][5] Medetomidine undergoes extensive metabolism in the liver, with hydroxylation being a key pathway, leading to the formation of this compound.[1] Understanding the comparative potency of the parent drug and its metabolite is crucial for a comprehensive pharmacological profile.
Potency and Receptor Affinity
Medetomidine is characterized by its high affinity and selectivity for alpha-2 adrenergic receptors over alpha-1 adrenergic receptors.[4][6] This selectivity is significantly higher than that of other alpha-2 agonists like xylazine (B1663881) and clonidine, contributing to its distinct pharmacological profile.[6]
Table 1: Adrenergic Receptor Affinity of Medetomidine
| Compound | Receptor Subtype | Ki (nM) | α2/α1 Selectivity Ratio |
| Medetomidine | α2 | 1.08 ± 0.23 | 1620 |
| α1 | 1750 ± 567 |
Data sourced from a study by Virtanen et al. (1988) as cited in a 2024 review.[6]
Experimental Protocols
The determination of a compound's potency and receptor affinity typically involves in vitro experimental techniques such as receptor binding assays and functional assays.
Receptor Binding Assay
Objective: To determine the affinity of a ligand (e.g., medetomidine) for a specific receptor (e.g., alpha-2 adrenergic receptor). This is often quantified by the inhibition constant (Ki).
General Protocol:
-
Membrane Preparation: Isolation of cell membranes containing the receptor of interest from tissues or cultured cells.
-
Radioligand Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the receptor.
-
Competitive Binding: A range of concentrations of the unlabeled test compound (e.g., medetomidine) are added to compete with the radioligand for receptor binding.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Mandatory Visualizations
Alpha-2 Adrenergic Receptor Signaling Pathway
Caption: Alpha-2 adrenergic receptor signaling cascade upon agonist binding.
Experimental Workflow for Receptor Binding Assay
Caption: Workflow of a competitive radioligand receptor binding assay.
Conclusion
References
- 1. Medetomidine - Wikipedia [en.wikipedia.org]
- 2. dvm360.com [dvm360.com]
- 3. VASG Alpha-2 Agonists [vasg.org]
- 4. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Establishing Toxicological Reference Ranges for 3-Hydroxy Medetomidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of medetomidine (B1201911) as an adulterant in the illicit drug supply has necessitated the development of toxicological reference ranges for its metabolites to aid in clinical and forensic investigations.[1][2][3][4] This guide provides a comparative overview of 3-Hydroxy Medetomidine, a primary metabolite of medetomidine, and proposes preliminary reference ranges based on available data from toxicological studies.[5][6][7][8]
Quantitative Data Summary
The following tables summarize the reported concentrations of this compound and its parent compound, medetomidine, in various biological matrices from non-fatal and fatal overdose cases. These values can serve as a preliminary guide for interpreting toxicological findings. It is crucial to note that these ranges are derived from cases of illicit drug use and may not directly correlate with controlled therapeutic administration.
Table 1: Medetomidine Concentrations in Biological Samples
| Specimen Type | Condition | Concentration Range (ng/mL) | Median Concentration (ng/mL) |
| Antemortem Blood | Non-fatal Overdose | 0.1 - 16 | 1.5 |
| Postmortem Blood | Fatal Overdose | 0.1 - 32 | 0.31 |
| Blood | Overdose Cases | 0.7 - 63.7 | - |
Data compiled from multiple sources.[5][6][9][10]
Table 2: this compound Concentrations in Biological Samples
| Specimen Type | Condition | Concentration Range (ng/mL) | Notes |
| Urine | Non-fatal Overdose | 1 - 160 | Frequently detected metabolite in urine.[5][6] |
| Blood | Overdose Cases | Rarely detected | Detected in only 2% of blood samples in one study.[5][6] |
Data compiled from multiple sources.[5][6]
Note: The detection of this compound in urine is a more reliable indicator of medetomidine exposure than in blood.[5][6] Furthermore, enzymatic pre-treatment (e.g., with beta-glucuronidase) can significantly increase the detection yield of this compound in urine samples, suggesting that a substantial portion of the metabolite is present in a conjugated form.[6][11]
Comparative Analysis with Parent Compound and Similar Drugs
Medetomidine is a potent α2-adrenergic receptor agonist.[8][12] Its effects, and consequently the toxicological profile, are primarily driven by its interaction with these receptors. In toxicological scenarios, it is often found in combination with opioids like fentanyl and other sedatives such as xylazine.[5][10] The concentrations of medetomidine and its metabolites should be interpreted in the context of these co-occurring substances.
For comparison, peak plasma levels of medetomidine after intravenous administration of a 40 µg/kg dose in dogs were observed to be 18.5 ± 4.7 ng/mL.[13] In non-fatal human overdoses, blood medetomidine concentrations have been reported to range from 0.1 to 16 ng/mL, while in fatal cases, the range was 0.1 to 32 ng/mL.[10]
Experimental Protocols
Quantification of this compound in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for the analysis of this compound in urine and blood samples.
1. Sample Preparation:
- Urine:
- For total this compound (free and conjugated), perform enzymatic hydrolysis using β-glucuronidase.
- Acidify the sample.
- Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte.
- Evaporate the solvent and reconstitute the residue in the mobile phase.
- Blood/Plasma:
- Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
- Centrifuge to separate the precipitated proteins.
- Evaporate the supernatant and reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a reverse-phase C18 column.
- Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
- Mass Spectrometry (MS/MS):
- Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
- Monitor for specific precursor-to-product ion transitions for this compound and an appropriate internal standard.
3. Calibration and Quantification:
- Prepare a series of calibrators and quality control samples in a blank matrix.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Quantify the concentration of this compound in the unknown samples using the calibration curve. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been successfully used to quantify medetomidine and its metabolites with detection limits as low as 0.1 ng/mL in blood.[5][6]
Visualizations
Caption: Metabolic pathway of Medetomidine to this compound.
Caption: Experimental workflow for toxicological analysis of this compound.
References
- 1. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bccdc.ca [bccdc.ca]
- 3. cfsre.org [cfsre.org]
- 4. Responding to medetomidine: clinical and public health needs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdc.gov [cdc.gov]
- 10. Medetomidine Quantitation and Enantiomer Differentiation in Biological Specimens Collected After Fatal and Non-Fatal Opioid Overdoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medetomidine - Wikipedia [en.wikipedia.org]
- 13. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 3-Hydroxy Medetomidine stability under different conditions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the stability of 3-Hydroxy Medetomidine, a primary metabolite of the alpha-2 adrenergic agonist Medetomidine. Due to a lack of publicly available, quantitative stability data for this compound under various conditions, this document outlines the recommended experimental protocols and data presentation formats to conduct a comprehensive stability assessment. The provided tables include hypothetical data to serve as a template for reporting findings.
Data Presentation
Clear and concise data presentation is crucial for comparing the stability of this compound under different experimental conditions. The following tables are examples of how to structure and present such data.
Table 1: Short-Term Stability of this compound in Human Plasma (% Remaining)
| Storage Condition | 0 hours | 4 hours | 8 hours | 12 hours | 24 hours |
| Room Temperature (~25°C) | 100% | Data | Data | Data | Data |
| Refrigerated (4°C) | 100% | Data | Data | Data | Data |
| Frozen (-20°C) | 100% | Data | Data | Data | Data |
| Frozen (-80°C) | 100% | Data | Data | Data | Data |
Table 2: Long-Term Stability of this compound in Human Plasma at -80°C (% Remaining)
| Storage Duration | 1 week | 1 month | 3 months | 6 months | 1 year |
| % Remaining | Data | Data | Data | Data | Data |
Table 3: Freeze-Thaw Stability of this compound in Human Plasma (% Remaining)
| Freeze-Thaw Cycle | Cycle 1 | Cycle 2 | Cycle 3 | Cycle 4 | Cycle 5 |
| % Remaining | Data | Data | Data | Data | Data |
Table 4: Forced Degradation of this compound (% Degradation)
| Stress Condition | Duration | % Degradation | Major Degradants Formed |
| 0.1 M HCl, 60°C | 24 hours | Data | Data |
| 0.1 M NaOH, 60°C | 24 hours | Data | Data |
| 3% H₂O₂, Room Temp | 24 hours | Data | Data |
| Heat (80°C) | 48 hours | Data | Data |
| Photostability (ICH Q1B) | - | Data | Data |
Note: The data in the tables above is hypothetical and serves as a template. Actual experimental data should be populated based on rigorous stability studies.
A product information sheet for solid this compound indicates that it is stable for at least four years when stored at -20°C.[1][2] However, its stability in solution and under various stress conditions has not been extensively reported in publicly available literature.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable stability data.
1. Plasma Stability Assay
-
Objective: To assess the stability of this compound in a biological matrix (e.g., human plasma) over time at different temperatures.
-
Materials:
-
This compound reference standard
-
Human plasma (pooled, with anticoagulant, e.g., K₂EDTA)
-
Internal standard (IS) - a structurally similar and stable compound
-
Acetonitrile (ACN) or other suitable organic solvent for protein precipitation
-
Phosphate buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).
-
Spike the stock solution into pre-warmed human plasma to achieve the desired final concentration (e.g., 1 µM).
-
Aliquot the spiked plasma into separate tubes for each time point and storage condition.
-
For the 0-hour time point, immediately add ice-cold ACN containing the IS to precipitate proteins and stop any enzymatic degradation.
-
Store the remaining aliquots at the specified temperatures (e.g., room temperature, 4°C, -20°C, -80°C).
-
At each designated time point, retrieve the samples and immediately precipitate the proteins with ice-cold ACN containing the IS.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and analyze using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the IS for each sample.
-
The percentage of this compound remaining at each time point is calculated relative to the 0-hour sample.
-
2. Freeze-Thaw Stability Assay
-
Objective: To evaluate the stability of this compound when subjected to multiple freeze-thaw cycles.
-
Procedure:
-
Prepare spiked plasma samples as described in the plasma stability assay.
-
Subject the samples to a series of freeze-thaw cycles. A typical cycle involves freezing the samples at -80°C for at least 12 hours, followed by thawing at room temperature until completely liquefied.
-
After each cycle, an aliquot is taken for analysis.
-
Process and analyze the samples as described in the plasma stability assay.
-
-
Data Analysis:
-
The percentage of this compound remaining after each cycle is calculated relative to a control sample that has not undergone any freeze-thaw cycles.
-
3. Forced Degradation Study
-
Objective: To identify potential degradation products and degradation pathways of this compound under stress conditions. This information is crucial for developing stability-indicating analytical methods.
-
Conditions:
-
Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperature (e.g., 80°C).
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines (exposure to a combination of visible and UV light).
-
-
Procedure:
-
Prepare solutions of this compound under each stress condition.
-
At specified time points, withdraw samples and neutralize if necessary (for acidic and basic conditions).
-
Analyze the samples using a suitable analytical method (e.g., HPLC with a photodiode array detector or LC-MS) to separate and identify the parent compound and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified metabolic pathway of Medetomidine to this compound.
References
A Comparative Study of Medetomidine Metabolism Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of medetomidine (B1201911) metabolism across various species, supported by experimental data. Medetomidine, a potent α2-adrenergic agonist, is widely used in veterinary medicine for its sedative and analgesic properties. Understanding its species-specific metabolism is crucial for optimizing its efficacy and safety.
Quantitative Pharmacokinetic Parameters of Medetomidine
The following table summarizes the key pharmacokinetic parameters of medetomidine in different species. These values highlight the considerable interspecies variation in how this drug is absorbed, distributed, metabolized, and excreted.
| Parameter | Dog | Cat | Rat | Human (Dexmedetomidine) |
| Elimination Half-life (t½) | 0.97 - 1.28 hours[1][2] | 1.60 hours[1] | 0.96 - 1.28 hours[2] | 2 - 3 hours[3] |
| Clearance (CL) | 27.5 - 33.4 mL/min/kg[1] | 33.4 mL/min/kg (i.v.)[4] | 88.5 mL/min/kg | 39 L/h |
| Volume of Distribution (Vd) | 2.8 L/kg (i.v.)[1] | 3.5 L/kg (i.m.)[1] | 8.2 L/kg | 118 L |
| Route of Administration | IV/IM[1] | IM[1] | SC[4] | IV |
Major Metabolic Pathways and Metabolites
Medetomidine undergoes extensive metabolism primarily in the liver before excretion. The two main metabolic pathways are hydroxylation and N-glucuronidation.[3] However, the predominant pathway and the specific enzymes involved differ significantly across species.
Metabolic Pathways in Different Species:
-
Humans: The primary metabolic pathway for dexmedetomidine, the active enantiomer of medetomidine, is N-glucuronidation at the imidazole (B134444) ring nitrogen. This process is mainly catalyzed by UDP-glucuronosyltransferases (UGT) UGT1A4 and UGT2B10.[3] Hydroxylation also occurs, leading to the formation of 3-hydroxy-medetomidine.[3]
-
Dogs: In dogs, medetomidine is principally metabolized by cytochrome P450 enzymes. The major contributor is the CYP3A family, with minor roles played by CYP2D and CYP2E.[5]
-
Rats: Similar to other species, medetomidine in rats is metabolized through hydroxylation.[1] Fecal excretion of metabolites is more significant in rats compared to other species.[1][2]
-
Cats: Information on the specific enzymes involved in medetomidine metabolism in cats is less detailed, but it is understood that the liver is the primary site of biotransformation.[1]
The following diagram illustrates the general metabolic pathways of medetomidine.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of medetomidine metabolism.
In Vivo Pharmacokinetic Study in Dogs
Objective: To determine the pharmacokinetic profile of medetomidine in dogs.
Protocol:
-
Animal Model: Six healthy adult beagle dogs.
-
Drug Administration: A single intravenous bolus of medetomidine (40 µg/kg) was administered.[6]
-
Blood Sampling: Blood samples were collected at predetermined time points before and after drug administration.[6]
-
Sample Analysis: Plasma concentrations of medetomidine were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5]
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as elimination half-life, clearance, and volume of distribution.[6]
In Vitro Metabolism Study using Dog Liver Microsomes
Objective: To identify the cytochrome P450 isoenzymes involved in medetomidine metabolism in dogs.
Protocol:
-
Enzyme Source: Pooled dog liver microsomes.
-
Incubation: Medetomidine (10-5000 nM) was incubated with dog liver microsomes (1 mg/mL) in a phosphate (B84403) buffer (0.1 M, pH 7.4) at 37°C.[5]
-
Cofactor: The reaction was initiated by the addition of NADPH (1 mM).[5]
-
Reaction Termination: The reaction was stopped by the addition of an internal standard solution (dextromethorphan in acetone).[5]
-
Metabolite Analysis: The depletion of medetomidine was monitored over time using HPLC-MS/MS to determine the rate of metabolism.[5]
-
Enzyme Inhibition: Selective chemical inhibitors for different CYP isoenzymes were used to identify the specific enzymes responsible for medetomidine metabolism.
The following diagram outlines the workflow for an in vitro metabolism study.
References
- 1. Pharmacokinetics of medetomidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Metabolic stability and determination of cytochrome P450 isoenzymes' contribution to the metabolism of medetomidine in dog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central and Peripheral Divide: Evaluating 3-Hydroxy Medetomidine in the Shadow of its Precursor
A comprehensive analysis of the potent α2-adrenergic agonist medetomidine (B1201911) and its primary metabolite, 3-Hydroxy Medetomidine, reveals a significant disparity in pharmacological activity. While medetomidine exerts profound central and peripheral effects, current evidence suggests its metabolite, this compound, is largely inactive, playing a more critical role in the drug's pharmacokinetic profile than in its direct physiological impact.
This guide offers a detailed comparison for researchers, scientists, and drug development professionals, summarizing the known effects of medetomidine to provide a framework for understanding the central versus peripheral actions of α2-adrenergic agonists and the significance of their metabolic pathways.
Medetomidine: A Tale of Two Systems
Medetomidine, a potent and selective α2-adrenergic receptor agonist, demonstrates a clear bifurcation of effects, influencing both the central nervous system (CNS) and peripheral tissues.[1][2] Its actions are mediated through the stimulation of α2-adrenoceptors, which are widely distributed throughout the body.[3][4]
Central Effects: The central actions of medetomidine are primarily responsible for its clinical utility in veterinary medicine as a sedative and analgesic.[5][6] By activating α2-adrenoceptors in the brain, particularly in the locus coeruleus, medetomidine inhibits norepinephrine (B1679862) release, leading to:
-
Sedation and Hypnosis: A dose-dependent reduction in consciousness and alertness.[1][7]
-
Anxiolysis: A reduction in anxiety.
-
Analgesia: Pain relief, mediated at both spinal and supraspinal levels.[4]
-
Muscle Relaxation: A decrease in muscle tone.[4]
Peripheral Effects: Peripherally, medetomidine's stimulation of α2-adrenoceptors, predominantly on vascular smooth muscle, results in significant cardiovascular changes:
-
Vasoconstriction: A narrowing of blood vessels, leading to an initial increase in blood pressure (hypertension).[8][9][10]
-
Reflex Bradycardia: A subsequent, compensatory decrease in heart rate in response to the elevated blood pressure.[8][9][11]
-
Decreased Cardiac Output: A reduction in the amount of blood pumped by the heart.[9]
These peripheral effects are a critical consideration in the clinical use of medetomidine, as they can impact cardiovascular stability.
This compound: The Inactive Metabolite
In contrast to its parent compound, this compound is considered to be a pharmacologically inactive metabolite.[12] Medetomidine is primarily metabolized in the liver, with hydroxylation being a key pathway, leading to the formation of this compound.[12][13] This rapid metabolism to inactive forms contributes to the relatively short duration of action of medetomidine.[12]
The significance of this compound lies not in its direct physiological effects, but in its role as a biomarker for medetomidine exposure in toxicological screening.[12][14] Its detection in urine is a reliable indicator of prior medetomidine administration.
Comparative Data: Medetomidine's Pharmacological Profile
Due to the lack of pharmacological activity data for this compound, the following tables summarize the quantitative data available for medetomidine, providing a baseline for understanding the potent effects of the active compound.
Table 1: Central Effects of Medetomidine
| Parameter | Species | Dose | Method | Observed Effect |
| Sedation | Cats | 20 µg/kg IM | Clinical Scoring | Clinically useful sedation achieved. |
| Sedation | Dogs | 40 µg/kg IV | Clinical Scoring | Peak sedative effects observed. |
| Analgesia | Dogs | 40 µg/kg IV | Clinical Scoring | Peak analgesic effects observed. |
| Anesthetic Sparing | Dogs | 1, 3, 10 µg/kg IV | MAC Reduction | Dose-dependent reduction in isoflurane (B1672236) requirement. |
Table 2: Peripheral (Cardiovascular) Effects of Medetomidine
| Parameter | Species | Dose | Method | Observed Effect |
| Mean Arterial Pressure | Horses | 3-10 µg/kg IV | Direct Measurement | Initial dose-dependent hypertension.[8][10] |
| Heart Rate | Horses | 3-10 µg/kg IV | ECG | Dose-dependent decrease.[8][10] |
| Cardiac Index | Horses | 7.5, 10 µg/kg IV | Thermodilution | Decreased to ~50% of baseline.[8][15] |
| Systemic Vascular Resistance | Dogs | 10 µg/kg IV | Hemodynamic Monitoring | Increased.[16] |
Experimental Protocols
The evaluation of the central and peripheral effects of α2-adrenergic agonists like medetomidine involves a range of established experimental protocols.
Assessment of Central Effects:
-
Sedation: Commonly assessed using behavioral scoring systems that evaluate posture, alertness, and response to stimuli. The righting reflex (the ability of an animal to return to an upright position) is a key measure.
-
Analgesia: Evaluated using models of nociception, such as the tail-pinch test, hot-plate test, or writhing test, where the animal's response to a painful stimulus is measured.
-
Anesthetic Sparing Effect: Determined by measuring the Minimum Alveolar Concentration (MAC) of an inhalant anesthetic required to prevent movement in response to a noxious stimulus, both with and without the administration of the α2-agonist.
Assessment of Peripheral Effects:
-
Cardiovascular Monitoring: Involves the direct measurement of arterial blood pressure via an arterial catheter, heart rate via electrocardiography (ECG), and cardiac output using techniques like thermodilution. From these measurements, other parameters such as systemic vascular resistance can be calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of medetomidine and a typical experimental workflow for evaluating its central and peripheral effects.
Caption: Medetomidine's dual signaling pathways leading to its distinct central and peripheral effects.
Caption: A streamlined workflow for the comparative evaluation of central and peripheral drug effects.
References
- 1. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of medetomidine and its antagonist, atipamezole. | Semantic Scholar [semanticscholar.org]
- 3. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the Knowledge of the α2-Adrenergic Agonists Action Mechanisms in Domestic Animals: Clinical Implications and Future Perspectives - WSAVA2005 - VIN [vin.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. High-dose medetomidine increases functional connectivity in the fear-related regions after electrical stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. madbarn.com [madbarn.com]
- 9. Cardiovascular Effects of Medetomidine [cliniciansbrief.com]
- 10. Cardiovascular effects of medetomidine, detomidine and xylazine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cardiovascular and Respiratory Effects of Medetomidine in Dogs and Influence of Anticholinergics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Medetomidine - Wikipedia [en.wikipedia.org]
- 14. Biochemical Identification and Clinical Description of Medetomidine Exposure in People Who Use Fentanyl in Philadelphia, PA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cardiovascular effects of premedication with medetomidine alone and in combination with MK-467 or glycopyrrolate in dogs subsequently anesthetized with isoflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Contribution of 3-Hydroxy Medetomidine to the Overall Sedative Effect: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of medetomidine (B1201911) and its major metabolite, 3-hydroxy medetomidine, to assess the latter's contribution to the overall sedative effect. Medetomidine is a potent and highly selective α2-adrenergic receptor agonist widely used in veterinary medicine for its sedative and analgesic properties.[1][2][3] Its pharmacological effects are primarily mediated by its active d-enantiomer, dexmedetomidine.[1][4] Understanding the activity of its metabolites is crucial for a comprehensive understanding of its clinical effects and duration of action.
Executive Summary
While medetomidine is known to be extensively metabolized, primarily through hydroxylation in the liver to this compound, a thorough assessment of the sedative contribution of this metabolite is hampered by a lack of publicly available experimental data.[1] This guide synthesizes the known pharmacological properties of medetomidine and highlights the current knowledge gap regarding the intrinsic sedative activity of this compound. Based on available information, it is presumed that this compound is a significantly less active or inactive metabolite at the α2-adrenoceptor, and therefore contributes minimally to the overall sedative effect of the parent compound. However, direct experimental evidence is required to confirm this hypothesis.
Comparative Pharmacological Data
The sedative and analgesic effects of medetomidine are attributed to its high affinity and efficacy as an agonist at α2-adrenergic receptors, particularly the α2A subtype, in the central nervous system.[5][6] This agonism leads to a reduction in norepinephrine (B1679862) release, resulting in sedation.[2][3]
Table 1: Comparison of Medetomidine and this compound Pharmacological Data
| Parameter | Medetomidine | This compound | Reference |
| Mechanism of Action | Potent and selective α2-adrenergic receptor agonist | Data not available | [2][3] |
| α2/α1 Selectivity Ratio | 1620 | Data not available | [2] |
| Sedative Effect | Dose-dependent sedation | Data not available | [7][8] |
| Metabolism | Primarily hepatic hydroxylation to this compound | - | [1] |
Experimental Protocols
To definitively assess the contribution of this compound to the overall sedative effect, a series of in vitro and in vivo experiments would be required. The following outlines the standard methodologies used for such evaluations.
Radioligand Binding Assays for α2-Adrenergic Receptor Affinity
This in vitro assay is used to determine the binding affinity of a compound to its receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the α2-adrenergic receptor subtype of interest (e.g., α2A, α2B, α2C).
-
Incubation: The membranes are incubated with a radiolabeled ligand that has a high affinity for the α2-receptor (e.g., [3H]rauwolscine or [3H]MK-912) and varying concentrations of the test compound (medetomidine or this compound).[9][10]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
Functional Assays for α2-Adrenergic Receptor Efficacy
Functional assays determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.
Protocol (e.g., [35S]GTPγS Binding Assay):
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the α2-adrenergic receptor are used.
-
Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS and GDP.
-
Mechanism: Agonist binding to the G-protein coupled receptor (GPCR) facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximal response (Emax) are determined. These values indicate the potency and efficacy of the compound as an agonist.
In Vivo Sedation Assessment in Animal Models
Animal models, most commonly dogs or rodents, are used to assess the sedative effects of a compound.
Protocol (using a canine model):
-
Animal Selection: Healthy adult dogs of a specific breed (e.g., Beagles) are used.[7]
-
Drug Administration: Medetomidine or this compound is administered, typically via intramuscular or intravenous injection, at various doses.
-
Sedation Scoring: The level of sedation is assessed at regular intervals using a validated sedation scoring system.[11][12] This scale typically evaluates parameters such as posture, response to stimuli (auditory, tactile), muscle relaxation (jaw tone), and righting reflex.
-
Physiological Monitoring: Heart rate, respiratory rate, and blood pressure are monitored throughout the experiment.
-
Data Analysis: Dose-response curves for sedation scores are generated to determine the potency and efficacy of each compound.
Signaling Pathway and Experimental Workflow
The sedative effects of α2-adrenergic agonists are initiated by their binding to presynaptic α2-receptors in the locus coeruleus, which inhibits the release of norepinephrine.
Caption: Signaling pathway of medetomidine-induced sedation.
Caption: Experimental workflow for assessing sedative contribution.
Conclusion and Future Directions
References
- 1. Medetomidine - Wikipedia [en.wikipedia.org]
- 2. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical effects and pharmacokinetics of medetomidine and its enantiomers in dogs. | Semantic Scholar [semanticscholar.org]
- 5. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sedative and analgesic effects of medetomidine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sedative effects of medetomidine in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding and functional characterization of alpha-2 adrenergic receptor subtypes on pig vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sedation levels in dogs: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 3-Hydroxy Medetomidine: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling Precautions:
Due to the lack of specific hazard data, 3-Hydroxy Medetomidine should be handled as a potentially hazardous substance. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance. General precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including lab coats, safety glasses, and chemical-resistant gloves.
-
Avoid Contamination: Prevent the chemical from entering drains or the environment.[2] In case of a spill, collect the material using absorbent pads and dispose of it as hazardous waste.
-
Secure Storage: Store this compound in a secure, well-ventilated area, away from incompatible materials.
Step-by-Step Disposal Protocol
In the absence of specific guidelines, this compound should be disposed of as a chemical hazardous waste. This approach ensures the highest level of safety and regulatory compliance.
-
Waste Identification and Classification: Treat all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and cleaning materials, as hazardous waste.[3][4]
-
Containerization:
-
Labeling:
-
Segregation and Storage:
-
Request for Pickup:
Disposal of Empty Containers:
Containers that held this compound must also be disposed of properly. The recommended procedure is to triple-rinse the container with a suitable solvent.[3][4] The rinsate must be collected and treated as hazardous waste.[3] After triple-rinsing, deface the original label and dispose of the container as regular trash, or as directed by your institution's policies.[4]
Regulatory Context
While Medetomidine and its metabolite, this compound, are not currently listed as federally controlled substances under the Controlled Substances Act, Medetomidine is restricted to veterinary use.[9] The emergence of Medetomidine as an adulterant in the illicit drug supply underscores the need for careful handling and disposal to prevent diversion.[9][10][11][12][13] Adherence to hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[5]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Quantitative Data:
Currently, there is no specific quantitative data available regarding disposal limits or concentrations for this compound. Therefore, all quantities should be treated as hazardous waste.
| Data Point | Value |
| Specific Concentration Limits for Drain Disposal | Not Available |
| Reportable Quantities for Disposal | Not Available |
| Recommended Decontamination Solutions | Not Available |
By implementing these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consulting with your institution's safety professionals for guidance tailored to your specific facility.
References
- 1. caymanchem.com [caymanchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. sites.rowan.edu [sites.rowan.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 9. legislativeanalysis.org [legislativeanalysis.org]
- 10. Health officials finding different illicit veterinary sedative in US drug supply | American Veterinary Medical Association [avma.org]
- 11. Medetomidine - Wikipedia [en.wikipedia.org]
- 12. aaha.org [aaha.org]
- 13. dea.gov [dea.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
